Abt 263
Description
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYAXFNOILIKPP-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55ClF3N5O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042640 | |
| Record name | ABT-263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923564-51-6 | |
| Record name | ABT 263 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923564-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Navitoclax [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Navitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAVITOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Navitoclax (ABT-263)
Executive Summary: Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. As a BH3 mimetic, it selectively binds to Bcl-2, Bcl-xL, and Bcl-w, disrupting their function and reactivating the intrinsic pathway of apoptosis. This mechanism has demonstrated therapeutic potential in oncology, particularly for hematologic malignancies and small-cell lung cancer, and has established Navitoclax as a key senolytic agent capable of selectively eliminating senescent cells. This guide provides a detailed examination of its molecular mechanism, a summary of its activity, key experimental protocols for its study, and an overview of its mechanism-based toxicities.
The Bcl-2 Family and the Intrinsic Apoptosis Pathway
Programmed cell death, or apoptosis, is a critical process for tissue homeostasis and the elimination of damaged or malignant cells. The intrinsic (or mitochondrial) pathway of apoptosis is governed by the Bcl-2 family of proteins. This family is divided into three functional subgroups:
-
Anti-apoptotic Proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1 act as guardians of cell survival. They contain a hydrophobic surface groove that sequesters and inactivates pro-apoptotic proteins.[1]
-
Pro-apoptotic Effector Proteins: BAX and BAK are the executioners of the intrinsic pathway. Upon activation, they oligomerize in the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[1]
-
BH3-only Proteins: This diverse group (e.g., BIM, BID, PUMA, BAD, NOXA) functions as sensors of cellular stress.[1] Upon activation, they either directly activate BAX/BAK or bind to anti-apoptotic proteins, neutralizing them and releasing the effector proteins.
In many cancers and senescent cells, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL creates a survival dependency, making these proteins prime therapeutic targets.[2][3]
Navitoclax (ABT-263): A High-Affinity BH3 Mimetic
Navitoclax is a rationally designed small molecule that mimics the BH3 domain of pro-apoptotic proteins.[4] It occupies the hydrophobic groove of anti-apoptotic proteins with high affinity, thereby competitively inhibiting their function.[1]
Data Presentation: Binding Affinity of Navitoclax
The potency of Navitoclax is defined by its strong binding affinity to a specific subset of the Bcl-2 family.
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | <1 nM |
| Bcl-xL | <1 nM |
| Bcl-w | <1 nM |
| Mcl-1 | Low Affinity / No significant binding |
| A1 | Low Affinity / No significant binding |
| (Data sourced from Tse et al., 2008 and BenchChem)[4][5] |
This profile indicates that Navitoclax is a potent dual inhibitor of Bcl-2 and Bcl-xL, as well as Bcl-w, but its efficacy can be limited in cells that rely on Mcl-1 for survival.[6]
Core Mechanism of Action: Re-engagement of Apoptosis
Navitoclax restores the apoptotic signaling cascade through a series of well-defined molecular events:
-
Inhibition of Anti-Apoptotic Proteins: Navitoclax directly binds to Bcl-2, Bcl-xL, and Bcl-w.[2]
-
Liberation of Pro-Apoptotic Proteins: This binding displaces BH3-only proteins (like BIM) and activated effector proteins (BAX/BAK) that were previously sequestered by the anti-apoptotic proteins.[1][7]
-
Activation of BAX/BAK: The newly freed BAX and BAK proteins undergo conformational changes and oligomerize at the outer mitochondrial membrane.[1]
-
MOMP and Cytochrome c Release: The BAX/BAK oligomers form pores, leading to MOMP and the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4]
-
Caspase Cascade Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases (e.g., caspase-3), culminating in cell death.[4]
Mandatory Visualization: Apoptosis Induction Pathway
Therapeutic Applications
Oncology
Navitoclax has been evaluated primarily in cancers dependent on Bcl-2 or Bcl-xL.
| Indication | Study Phase | Key Findings |
| Relapsed/Refractory CLL | Phase I/IIa | Showed single-agent activity, reducing lymphocytosis and lymphadenopathy.[1] |
| Small-Cell Lung Cancer (SCLC) | Phase I & II | Demonstrated modest single-agent activity. One confirmed partial response lasted over 2 years in a Phase I study. Pro-GRP was identified as a potential biomarker.[3][8][9] |
| Other Solid Tumors | Phase I | Generally well-tolerated, with stable disease observed in some patients with carcinoid tumors.[8] |
Senolytics
A key application of Navitoclax is its ability to selectively induce apoptosis in senescent cells, which accumulate during aging and at sites of pathology.
| Application Area | Model | Key Findings |
| Aging | Aged Mice | Reduced senescent cell burden in hematopoietic and muscle stem cells, rejuvenating their function. |
| Pulmonary Fibrosis | Mouse Models | Reversed established fibrosis by inducing apoptosis in profibrotic fibroblasts, reducing lung collagen.[10][11] |
| Radiation-Induced Damage | Irradiated Mice & Cells | Eliminated radiation-induced senescent cells, ameliorating hematopoietic impairments.[4] |
| Wound Healing | Mouse Model | Pre-treatment accelerated wound closure by reducing senescent cell burden. |
Mechanism-Based Toxicity: Thrombocytopenia
The primary dose-limiting toxicity of Navitoclax is a rapid and reversible thrombocytopenia (reduction in platelet count).[8] This is a direct, on-target effect of its mechanism.
-
Role of Bcl-xL in Platelets: Platelet survival is critically dependent on the anti-apoptotic protein Bcl-xL.[1]
-
Navitoclax-Induced Platelet Apoptosis: By potently inhibiting Bcl-xL, Navitoclax triggers the intrinsic apoptotic pathway in platelets, shortening their lifespan and leading to their clearance from circulation.[5]
This on-target toxicity was a key driver for the development of Bcl-2-selective inhibitors (like Venetoclax) that spare Bcl-xL and thus have a minimal effect on platelet counts.
Mandatory Visualization: Mechanism of Thrombocytopenia
Key Experimental Protocols
Characterizing the mechanism of action of Navitoclax involves several key cell-based assays.
Assessment of Apoptosis: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay quantifies the extent of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.
-
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Navitoclax or vehicle control for a specified time.
-
Harvesting: Collect both adherent and floating cells. Wash gently with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and incubate in the dark at room temperature for 10-15 minutes.
-
Viability Staining: Add PI solution to the cell suspension immediately before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Assessment of Senescence: SA-β-gal Staining
This cytochemical assay identifies senescent cells, a key target of Navitoclax's senolytic activity.
-
Principle: Senescent cells exhibit increased lysosomal mass and express a β-galactosidase enzyme that is active at a suboptimal pH of 6.0. This activity is not present in presenescent or quiescent cells. The substrate X-gal is hydrolyzed by this enzyme to produce a distinct blue precipitate.
-
Methodology:
-
Cell Culture: Grow cells on culture dishes or slides and treat as required to induce senescence.
-
Fixation: Wash cells with PBS and fix with a 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) solution for 3-5 minutes at room temperature.
-
Washing: Rinse cells thoroughly with PBS.
-
Staining: Add the freshly prepared Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and salts at pH 6.0).
-
Incubation: Incubate the cells at 37°C (without CO2) for 12-16 hours, protected from light.
-
Analysis: Observe and count the blue-stained senescent cells using a light microscope.
-
Assessment of Target Engagement: Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that Navitoclax disrupts the interaction between anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., BIM).
-
Principle: An antibody specific to a "bait" protein (e.g., Bcl-2) is used to pull it down from a cell lysate. If a "prey" protein (e.g., BIM) is bound to the bait, it will be pulled down as part of the complex. The presence of the prey protein is then detected by Western blotting.
-
Methodology:
-
Cell Lysis: Treat cells with Navitoclax or vehicle. Lyse the cells in a gentle, non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that bind non-specifically.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-Bcl-2).
-
Complex Capture: Add protein A/G-coupled beads to the lysate/antibody mixture. The beads will bind the antibody, capturing the entire protein complex.
-
Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads and analyze the samples via SDS-PAGE and Western blotting using an antibody against the prey protein (e.g., anti-BIM). A reduced BIM signal in the Navitoclax-treated sample indicates successful disruption of the Bcl-2/BIM complex.
-
Mandatory Visualization: Experimental Workflow for Apoptosis Assessment
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AU [thermofisher.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 10. phnxflow.com [phnxflow.com]
- 11. telomer.com.tr [telomer.com.tr]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navitoclax (formerly ABT-263) is a potent, orally bioavailable small molecule that functions as a B-cell lymphoma 2 (Bcl-2) family inhibitor. By mimicking the action of BH3-only proteins, Navitoclax selectively binds to and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This action disrupts the sequestration of pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway in cancer cells that are dependent on these anti-apoptotic proteins for survival. This technical guide provides an in-depth overview of Navitoclax's mechanism of action, its selectivity profile, and its effects on cellular signaling. It also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: BH3 Mimicry and Apoptosis Induction
Navitoclax is classified as a BH3 mimetic.[1] It functions by competitively binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, specifically Bcl-2, Bcl-xL, and Bcl-w.[2][3] This binding displaces pro-apoptotic "activator" BH3-only proteins, such as BIM, which are normally sequestered by the anti-apoptotic proteins.[3][4] Once liberated, these activator proteins can directly engage and activate the pro-apoptotic "executioner" proteins BAX and BAK.[5]
Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[4][6] This event is considered the "point of no return" in apoptosis. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4][7] Cytoplasmic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[8]
Signaling Pathway
Caption: Mechanism of action of Navitoclax in inducing apoptosis.
Quantitative Data
The efficacy of Navitoclax is quantified by its binding affinity to target proteins and its potency in inducing cell death in various cell lines.
Table 1: Binding Affinities of Navitoclax
| Target Protein | Binding Affinity (Ki) |
| Bcl-xL | ≤ 0.5 nM |
| Bcl-2 | ≤ 1 nM |
| Bcl-w | ≤ 1 nM |
| Mcl-1 | Low affinity |
Data sourced from APExBIO.[2]
Table 2: Cellular Potency of Navitoclax in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 6.478 |
| NCI-H460 | Non-Small Cell Lung Cancer | Not specified |
| PC3 | Prostate Cancer | Not specified |
Data for A549 cells sourced from a 2022 study on PLK1 targeting.[9] IC50 values for other cell lines are mentioned in the literature but specific values were not provided in the search results.[8]
Key Experimental Protocols
The following protocols are fundamental for characterizing the function and efficacy of Navitoclax.
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold ("apoptotic priming") by exposing permeabilized cells to a panel of BH3 peptides.[10][11]
Objective: To determine the dependence of cells on specific anti-apoptotic Bcl-2 family proteins for survival.
Methodology:
-
Cell Preparation: Harvest and wash cells, then resuspend in a mitochondrial assay buffer (e.g., MEB).[7] The cell number should be optimized for the assay format (e.g., 10,000-50,000 cells/well for a 96-well plate).[11]
-
Cell Permeabilization: Treat cells with a mild detergent like digitonin (B1670571) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[7][12] The optimal digitonin concentration needs to be empirically determined for each cell type.[12]
-
Peptide Treatment: Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations.[11] These peptides mimic the action of endogenous BH3-only proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Readout: Measure MOMP through one of the following methods:
-
Cytochrome c Release: After peptide treatment, pellet the mitochondria and quantify the amount of cytochrome c released into the supernatant via ELISA or Western blot.[10] Alternatively, use flow cytometry to measure cytochrome c retention within the cells.[13]
-
Mitochondrial Membrane Potential (ΔΨm) Loss: Use fluorescent dyes like JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.[10]
-
Data Interpretation: Sensitivity to specific BH3 peptides reveals dependencies on particular anti-apoptotic proteins. For example, sensitivity to the BAD peptide suggests a dependence on Bcl-2 and Bcl-xL, while sensitivity to the NOXA peptide points to an Mcl-1 dependence.
Caption: Experimental workflow for BH3 profiling.
Caspase-Glo® 3/7 Assay
This is a luminescent assay to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[14]
Objective: To quantify the induction of apoptosis by Navitoclax.
Methodology:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with various concentrations of Navitoclax for a defined period. Include appropriate positive and negative controls.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Protocol (Add-Mix-Measure):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[15]
-
Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cell culture medium). The reagent lyses the cells and contains the pro-luminescent caspase-3/7 substrate.
-
Mix the contents of the wells by gentle shaking or orbital shaking.
-
Incubate at room temperature for 30 minutes to 3 hours to allow for signal stabilization.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]
Data Interpretation: An increase in luminescence in Navitoclax-treated cells compared to untreated controls indicates the induction of apoptosis.
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in their native cellular context.[16]
Objective: To confirm the interaction between Bcl-2 family proteins (e.g., Bcl-xL and BIM) and to assess the ability of Navitoclax to disrupt these interactions.
Methodology:
-
Cell Lysis: Lyse cells treated with or without Navitoclax using a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors to preserve protein complexes.[16]
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.[16]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to one of the proteins of interest (e.g., anti-Bcl-xL).
-
Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected interacting proteins (e.g., anti-BIM).
Data Interpretation: The presence of an interacting protein (e.g., BIM) in the immunoprecipitate of the target protein (e.g., Bcl-xL) confirms their interaction. A reduced amount of the interacting protein in the immunoprecipitate from Navitoclax-treated cells would demonstrate the drug's ability to disrupt this interaction.
Clinical Considerations and Future Directions
Navitoclax has been evaluated in numerous clinical trials for various hematologic malignancies and solid tumors.[17][18] A primary dose-limiting toxicity is on-target thrombocytopenia, which results from the inhibition of Bcl-xL, a protein essential for platelet survival.[19][20] This has led to the development of dosing strategies, such as a lead-in period with a lower dose, to mitigate the drop in platelet counts.[21]
The resistance to Navitoclax is often associated with high expression levels of Mcl-1, a Bcl-2 family member that is not effectively inhibited by the drug.[3] This has prompted research into combination therapies, pairing Navitoclax with Mcl-1 inhibitors or other anti-cancer agents to overcome resistance and enhance efficacy.[22][23]
As of late 2025, Navitoclax remains an investigational drug and has not received FDA approval for general clinical use.[24][25] Ongoing and future research will continue to explore its therapeutic potential in various cancers, both as a monotherapy and in combination regimens, with a focus on optimizing its therapeutic window and identifying patient populations most likely to benefit.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. z-vad-fmk.com [z-vad-fmk.com]
- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 5. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content.sph.harvard.edu [content.sph.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 13. youtube.com [youtube.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. drugpatentwatch.com [drugpatentwatch.com]
- 19. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting intermediary metabolism enhances the efficacy of BH3 mimetic therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 25. news.abbvie.com [news.abbvie.com]
Abt-263 (Navitoclax): A Technical Guide to Targets, Binding Affinity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-263, also known as Navitoclax, is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. Developed as a BH3 mimetic, Navitoclax targets key regulators of the intrinsic apoptosis pathway, making it a significant agent in oncology research and therapeutic development. This technical guide provides an in-depth overview of Abt-263's molecular targets, binding affinities, and the signaling pathways it modulates, supplemented with detailed experimental protocols for key assays.
Core Targets and Binding Affinity
Abt-263 is designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting the function of anti-apoptotic Bcl-2 family members. Its primary targets are Bcl-2, Bcl-xL, and Bcl-w. The compound exhibits high affinity for these proteins, effectively disrupting their ability to sequester pro-apoptotic effector proteins and thereby promoting programmed cell death.
Quantitative Binding Affinity Data
The binding affinities of Abt-263 for its target proteins are critical determinants of its biological activity. These values, typically expressed as the inhibition constant (Ki), quantify the potency of the inhibitor.
| Target Protein | Binding Affinity (Ki) | Reference(s) |
| Bcl-2 | <1 nM | [1][2] |
| Bcl-xL | ≤0.5 nM | [1] |
| Bcl-w | <1 nM | [1][2] |
Note: Ki values can vary slightly depending on the specific assay conditions and recombinant proteins used.
Mechanism of Action: The Intrinsic Apoptosis Pathway
Abt-263 exerts its pro-apoptotic effects by modulating the intrinsic, or mitochondrial, pathway of apoptosis. In healthy cells, anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, BID, PUMA) and "effector" proteins (BAX and BAK), preventing the initiation of apoptosis. In many cancer cells, these anti-apoptotic proteins are overexpressed, contributing to cell survival and resistance to therapy.
Abt-263 acts by binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, displacing the pro-apoptotic BH3-only proteins. The released activators, such as BIM, can then directly activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a point of no return in the apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Signaling Pathway Visualization
Figure 1. Signaling pathway of Abt-263 inducing apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding and activity of Abt-263.
Fluorescence Polarization (FP) Binding Assay
This assay is a common method to determine the binding affinity (Ki) of a compound to a target protein in a solution-based format.
Principle: A small, fluorescently labeled peptide derived from a BH3-only protein (the "tracer") binds to a Bcl-2 family protein, resulting in a high fluorescence polarization value due to the slower tumbling of the larger complex. When an unlabeled competitor, such as Abt-263, is introduced, it displaces the tracer, leading to a decrease in fluorescence polarization as the free tracer tumbles more rapidly.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
Recombinant Proteins: Purified recombinant Bcl-2, Bcl-xL, or Bcl-w protein.
-
Fluorescent Tracer: A fluorescein-labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BIM, BAD, or PUMA).
-
Test Compound: Abt-263 serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black, round-bottom plate, add the fluorescent tracer at a fixed final concentration (e.g., 1-5 nM).
-
Add the recombinant Bcl-2 family protein at a fixed final concentration (determined empirically to achieve a stable high polarization signal).
-
Add varying concentrations of Abt-263.
-
Include control wells for high polarization (tracer + protein, no inhibitor) and low polarization (tracer only).
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters and polarizers.
-
-
Data Analysis:
-
The raw millipolarization (mP) values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the tracer).
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the fluorescent tracer and Kd is the dissociation constant of the tracer for the protein.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand (Abt-263) is titrated into a solution of the macromolecule (Bcl-2 family protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Methodology:
-
Sample Preparation:
-
Buffer: Both the protein and Abt-263 must be in the exact same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 7.4.
-
Protein: The recombinant Bcl-2 family protein is dialyzed against the assay buffer and its concentration is accurately determined.
-
Ligand: Abt-263 is dissolved in the same buffer. The final DMSO concentration should be identical in both the protein and ligand solutions to cancel out its heat of dilution.
-
-
Experimental Setup:
-
The protein solution is loaded into the sample cell of the ITC instrument.
-
The Abt-263 solution is loaded into the injection syringe.
-
The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
A series of small, precise injections of the Abt-263 solution are made into the protein solution.
-
The heat change for each injection is measured.
-
Control experiments, such as titrating Abt-263 into buffer alone, are performed to determine the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting heat changes per injection are plotted against the molar ratio of ligand to protein.
-
The data are fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The ΔS is calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(1/Kd).
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
This combination of techniques is used to demonstrate that Abt-263 disrupts the interaction between Bcl-2 family proteins and pro-apoptotic proteins within a cellular context.
Principle: An antibody against a specific Bcl-2 family protein (e.g., Bcl-xL) is used to pull down that protein and any associated proteins from a cell lysate. The presence of a pro-apoptotic protein (e.g., BIM) in the immunoprecipitated complex is then detected by Western blotting. Treatment with Abt-263 is expected to reduce the amount of the pro-apoptotic protein that is co-immunoprecipitated.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cancer cells that express the target proteins.
-
Treat the cells with either vehicle (DMSO) or Abt-263 for a specified time.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for the bait protein (e.g., anti-Bcl-xL) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the antibody-lysate mixture and incubate for another 1-4 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the prey protein (e.g., anti-BIM).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane can be stripped and re-probed for the bait protein (Bcl-xL) to confirm equal immunoprecipitation.
-
Expected Outcome: The intensity of the BIM band in the immunoprecipitated sample from Abt-263-treated cells will be significantly lower than that in the vehicle-treated control, demonstrating the disruption of the Bcl-xL/BIM interaction.
Conclusion
Abt-263 (Navitoclax) is a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Its high binding affinity for these targets allows it to effectively disrupt their sequestration of pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway. The experimental methodologies detailed in this guide provide a framework for the robust characterization of Abt-263 and similar BH3 mimetics, which are crucial for advancing our understanding of apoptosis regulation and for the development of novel cancer therapeutics.
References
Abt-263 (Navitoclax) as a Senolytic Agent: A Technical Guide to its Discovery and Mechanism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a fundamental driver of aging and numerous age-related diseases. Senescent cells accumulate in tissues over time, contributing to pathology through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells using "senolytic" agents represents a promising therapeutic strategy. This document provides an in-depth technical overview of the discovery and characterization of Abt-263 (Navitoclax), a pioneering senolytic agent that targets the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins. We detail its mechanism of action, present quantitative data from key preclinical studies, outline essential experimental protocols for its evaluation, and provide visualizations of core biological and experimental pathways.
The Rationale: Targeting BCL-2 Family Proteins in Senescent Cells
Senescent cells, despite their growth-arrested state, are metabolically active and notably resistant to apoptosis.[1] This survival is heavily dependent on a network of pro-survival pathways that counteract the pro-apoptotic signals often initiated by their own SASP.[2] A critical component of this defense mechanism is the upregulation of anti-apoptotic proteins from the BCL-2 family, such as BCL-2, BCL-xL, and BCL-w.[3][4][5][6]
These proteins function by sequestering pro-apoptotic effector proteins like BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and initiating the intrinsic apoptosis cascade.[7] Senescent cells often exist in a "primed for death" state, with high levels of both anti-apoptotic and pro-apoptotic proteins.[6] This creates a dependency, or "addiction," to the anti-apoptotic machinery, making the BCL-2 family an attractive target for therapeutic intervention. By inhibiting these pro-survival proteins, the balance can be tipped in favor of apoptosis, leading to the selective elimination of senescent cells.[1][6]
Discovery of Abt-263 (Navitoclax) as a Senolytic
Abt-263 (Navitoclax) was originally developed as a chemotherapy agent. It is a potent, orally bioavailable small molecule that acts as a "BH3 mimetic." It competitively binds to the BH3-binding groove of BCL-2, BCL-xL, and BCL-w, disrupting their interactions with pro-apoptotic proteins.[8][9]
The discovery of its senolytic properties stemmed from the hypothesis that the pro-survival mechanisms hijacked by cancer cells are also leveraged by senescent cells.[10] Researchers identified that senescent cells upregulate BCL-xL and BCL-w for their survival.[6][10] This led to the testing of Abt-263 and the closely related compound ABT-737, which were shown to selectively induce apoptosis in senescent cells while sparing most non-senescent, proliferating cells.[6][10] This selective killing, or senolysis, has been demonstrated across various cell types and in multiple in vivo models of aging and disease.[6][9][11]
Mechanism of Action
The senolytic activity of Abt-263 is a direct consequence of its function as a BH3 mimetic.
-
Inhibition of Anti-Apoptotic Proteins: Abt-263 binds with high affinity to BCL-xL, BCL-2, and BCL-w.[9]
-
Release of Pro-Apoptotic Proteins: This binding displaces pro-apoptotic proteins (like BIM) or directly prevents the sequestration of effector proteins (BAX, BAK).[7][8][12]
-
Activation of Apoptosis: The released BAX and BAK are free to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8]
-
Caspase Cascade: MOMP allows the release of cytochrome c into the cytoplasm, which triggers the activation of a cascade of executioner caspases (e.g., Caspase-3, Caspase-7), culminating in apoptotic cell death.[7]
Quantitative Data Presentation
The efficacy of Abt-263 has been quantified in numerous preclinical studies. The tables below summarize key findings.
Table 1: In Vitro Senolytic Efficacy of Abt-263
| Cell Type | Senescence Inducer | Abt-263 Concentration | Key Quantitative Outcome | Reference |
|---|---|---|---|---|
| Human Mesenchymal Stem Cells (MSCs) | Replicative Senescence | Not specified | ~8.1% reduction in senescent cells | [13] |
| Murine Bone Marrow-Derived Stromal Cells (BMSCs) | Aging (in vivo) | 5 µM | ~49-73% reduction in SA-β-gal+ cells (male) | [11][14] |
| Murine Bone Marrow-Derived Stromal Cells (BMSCs) | Aging (in vivo) | 5 µM | ~30-77% reduction in SA-β-gal+ cells (female) | [11][14] |
| Human Osteoarthritis (OA) MSCs | Pathological | Not specified | Senescent cells reduced from 54.8% to 18.2% | [15] |
| Vascular Smooth Muscle Cells (VSMCs) | Doxorubicin | Not specified | Significant reduction in % SA-β-gal+ cells | [16] |
| Human Lung Fibroblasts (IMR90) | Etoposide / Radiation | ~3-5 µM | >65% reduction in senescent cells | [6] |
| Glioma Stem Cells (GSCs) | CEP-1347 | 500 nM | Potent induction of cell death (in combination) |[17] |
Table 2: In Vivo Senolytic Efficacy of Abt-263
| Animal Model | Condition / Disease | Abt-263 Dosage | Key Quantitative Outcome | Reference |
|---|---|---|---|---|
| Aged Mice (C57BL/6) | Aging (Bone) | 50 mg/kg/day for 2 weeks | 60.1% decrease in trabecular bone volume (female) | [11][14] |
| Apc1638N/+ Mice | Radiation-Induced GI Cancer | Not specified | Significant reduction in intestinal tumor burden | [18][19] |
| Apoe-/- Mice | Advanced Atherosclerosis | 100 mg/kg/bw (3 cycles) | 90% reduction in Smooth Muscle Cells in lesions | [12][20] |
| Aged Mice (C57BL/6) | Aging (Hematopoietic System) | 50 mg/kg/day | Rejuvenation of aged hematopoietic stem cells |[11] |
Note: Some studies report detrimental effects, such as bone loss and increased mortality in advanced atherosclerosis models, highlighting the context-dependent nature of senolysis.[11][12][14]
Experimental Protocols & Workflow
Validating the senolytic activity of an agent like Abt-263 requires a standardized set of experiments.
Experimental Workflow for Senolytic Agent Validation
The process of identifying and validating a senolytic agent follows a logical progression from in vitro screening to in vivo testing.
Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is the most common biomarker for identifying senescent cells in vitro and in situ.[21]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS)[22]
-
Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)[22][23]
Procedure (for cells in culture dishes):
-
Aspirate culture medium and wash cells twice with PBS.[21][22]
-
Add 1X Fixing Solution to cover the cells and incubate for 3-5 minutes at room temperature. Do not over-fix.[22]
-
Aspirate the fixing solution and wash the cells three times with PBS.[21]
-
Add freshly prepared Staining Solution to completely cover the cells.[21]
-
Incubate at 37°C (without CO₂), protected from light, for 4 to 16 hours, or until a blue color develops in senescent cells.[21][22]
-
Aspirate the staining solution, wash with PBS, and overlay with PBS or 70% glycerol (B35011) for viewing.
-
Count the number of blue-stained cells versus the total number of cells using a light microscope to determine the percentage of senescent cells.[21]
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[24][25] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[25]
Materials:
-
1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) staining solution
Procedure:
-
Induce apoptosis (e.g., by treating senescent cells with Abt-263). Include appropriate controls.
-
Harvest cells (including supernatant for floating cells) and centrifuge at a low speed (e.g., 500 x g for 5-7 minutes).[24]
-
Wash the cell pellet once with cold PBS and once with 1X Binding Buffer.[26][27]
-
Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[27]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[27]
-
Add 5 µL of fluorochrome-conjugated Annexin V. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[27]
-
Add 400 µL of 1X Binding Buffer to each tube.[27]
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[25]
Protocol: Caspase-Glo® 3/7 Assay
This is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis.
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[28] Upon addition to cells, the reagent lyses the cells and the substrate is cleaved by active caspase-3/7, releasing aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[28][29]
Procedure (96-well plate format):
-
Plate cells in a 96-well plate and treat with compounds (e.g., Abt-263) to induce apoptosis.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[29]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[29]
-
Mix the contents on a plate shaker at a low speed (e.g., 300-500 rpm) for 30 seconds.[29]
-
Incubate at room temperature for 30 minutes to 3 hours.[29]
-
Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
Logical Relationships in Senolytic Therapy
The therapeutic principle of senolytics like Abt-263 is based on exploiting a vulnerability created during the process of cellular senescence.
Conclusion
Abt-263 (Navitoclax) was a landmark discovery in the field of geroscience, providing powerful proof-of-concept that selectively targeting the pro-survival machinery of senescent cells is a viable therapeutic strategy. Its mechanism, centered on the inhibition of BCL-2 family proteins, effectively leverages the apoptotic dependency of senescent cells for their elimination. While its clinical utility may be limited by on-target toxicities such as thrombocytopenia (due to BCL-xL inhibition in platelets), Abt-263 remains an invaluable research tool and has paved the way for the development of second-generation senolytics with improved safety profiles. The experimental frameworks and assays detailed herein form the bedrock of senolytic drug discovery and will continue to be critical as the field advances toward clinical translation.
References
- 1. The interplay between apoptosis and cellular senescence: Bcl-2 family proteins as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Senescent Cell Depletion Through Targeting BCL-Family Proteins and Mitochondria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 12. Treatment of advanced atherosclerotic mice with the senolytic agent ABT-263 is associated with reduced indices of plaque stability and increased mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Senolytic ABT-263 Enhances Stem Cell Function to Improve Osteoarthritis [nad.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Senolytic agent ABT-263 mitigates low- and high-LET radiation-induced gastrointestinal cancer development in Apc1638N/+ mice | Aging [aging-us.com]
- 19. Senolytic ABT-263 Reduces Radiation-Induced Gastrointestinal Cancer | Aging [aging-us.com]
- 20. JCI Insight - Treatment of advanced atherosclerotic mice with ABT-263 reduced indices of plaque stability and increased mortality [insight.jci.org]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. buckinstitute.org [buckinstitute.org]
- 23. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Annexin V Staining Protocol [bdbiosciences.com]
- 28. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 29. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navitoclax (ABT-263), a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w, has been extensively studied for its pro-apoptotic effects in various cancers.[1] Emerging evidence has revealed a dual role for Navitoclax, demonstrating its capacity to also induce autophagy, a cellular self-degradation process, in cancer cells. This technical guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental protocols associated with Navitoclax-induced autophagy. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate and leverage this phenomenon in oncology research. The guide details the non-canonical, Beclin-1 independent pathway of autophagy induction, which proceeds through Bax/Bak-mediated mitochondrial DNA release and subsequent activation of the STING-TBK1 signaling axis. Detailed experimental protocols for assessing autophagy, and quantitative data from key studies are presented to facilitate the design and execution of further research in this promising area.
Introduction
Navitoclax is an orally bioavailable small molecule that mimics the BH3 domain of pro-apoptotic proteins, thereby antagonizing the function of anti-apoptotic Bcl-2 family members.[1] While its primary mechanism of action is the induction of apoptosis, a growing body of research has highlighted its ability to trigger autophagy in cancer cells.[2] Understanding the interplay between Navitoclax-induced apoptosis and autophagy is critical for its clinical development, as autophagy can function as either a pro-survival or pro-death mechanism depending on the cellular context. This guide focuses on the technical aspects of studying Navitoclax-induced autophagy, providing a resource for researchers aiming to explore this secondary effect.
Mechanism of Action: A Non-Canonical Pathway
Navitoclax induces autophagy through a mechanism that is distinct from the canonical Beclin-1-dependent pathway. The key steps in this non-canonical pathway are outlined below.
-
Inhibition of Bcl-2/Bcl-xL: Navitoclax binds to and inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL.
-
Activation of Bax/Bak: This inhibition leads to the activation of the pro-apoptotic proteins Bax and Bak.[2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak oligomerize at the outer mitochondrial membrane, leading to MOMP.
-
Mitochondrial DNA (mtDNA) Release: MOMP results in the release of mitochondrial contents, including mtDNA, into the cytosol.[2]
-
STING Pathway Activation: Cytosolic mtDNA is recognized by the cGAS-STING (stimulator of interferon genes) pathway. This leads to the phosphorylation and activation of STING and the downstream kinase TBK1.[2][3]
-
Autophagosome Formation: Activated TBK1 promotes the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a key step in autophagosome formation.[3]
This pathway is notably independent of Beclin-1, a central component of the canonical autophagy initiation complex.[2] In certain cell types, such as leukemia cell lines, the induction of autophagy by Navitoclax may require the inhibition of caspases, suggesting a complex interplay between apoptosis and autophagy.[2]
Signaling Pathway Diagram
Quantitative Data from Preclinical Studies
The induction of autophagy by Navitoclax has been quantified in several preclinical studies. The following tables summarize key findings from research on mouse embryonic fibroblasts (MEFs) and Jurkat cells.
Table 1: Dose-Dependent Induction of Autophagy by Navitoclax in MEFs
| Navitoclax Concentration (µM) | Relative LC3-II/GAPDH Ratio (Fold Change) |
| 0 | 1.0 |
| 5 | ~2.5 |
| 10 | ~4.0 |
| 20 | ~5.5 |
| Data derived from densitometric analysis of Western blots. Cells were treated for 6 hours.[4] |
Table 2: Time-Dependent Induction of Autophagy by Navitoclax in MEFs
| Treatment Time (hours) | Relative LC3-II/GAPDH Ratio (Fold Change) |
| 0 | 1.0 |
| 1 | ~1.5 |
| 2 | ~2.5 |
| 4 | ~4.0 |
| 6 | ~5.0 |
| Data derived from densitometric analysis of Western blots. Cells were treated with 20 µM Navitoclax.[4] |
Table 3: Quantification of Autophagy by EGFP-LC3 Puncta Formation in MEFs
| Treatment | Percentage of Cells with >10 Puncta |
| DMSO (Control) | ~10% |
| Navitoclax (20 µM) | ~45% |
| S63845 (16 µM) | ~50% |
| Cells were treated for 6 hours.[4] |
Table 4: Effect of Caspase Inhibition on Navitoclax-Induced Autophagy in Jurkat Cells
| Treatment | LC3-II Levels (Western Blot) | Percentage of Cells with EGFP-LC3 Puncta |
| DMSO (Control) | Baseline | ~5% |
| Navitoclax (1 µM) | Increased | ~15% |
| Navitoclax (1 µM) + Q-VD-OPh (20 µM) | Further Increased | ~35% |
| Cells were treated for 24 hours. Q-VD-OPh is a pan-caspase inhibitor.[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study Navitoclax-induced autophagy.
Experimental Workflow Diagram
Western Blot for LC3-II Conversion
This protocol is for the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
12-15% SDS-polyacrylamide gels
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B (1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)
-
ECL detection reagent
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane and apply ECL reagent. Capture the chemiluminescent signal.
-
Analysis: Quantify band intensities for LC3-II and the loading control using densitometry software.
Fluorescence Microscopy for GFP-LC3 Puncta
This protocol describes the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing GFP-LC3.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with Navitoclax as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash with PBS and stain with DAPI to visualize nuclei.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Manually or automatically count the number of GFP-LC3 puncta per cell. Cells with >10 puncta are typically considered positive for autophagy induction.[7]
Quantification of Cytosolic Mitochondrial DNA (mtDNA) Release
This protocol details the isolation of cytosolic fractions and subsequent quantification of mtDNA by qPCR.
Materials:
-
Cytosolic extraction buffer (e.g., 150 mM NaCl, 50 mM HEPES, 25-50 µg/mL digitonin)
-
DNA extraction kit (e.g., Qiagen DNeasy Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)
Procedure:
-
Cell Fractionation: After treatment, harvest cells and resuspend in cytosolic extraction buffer. Incubate on ice to selectively permeabilize the plasma membrane.
-
Isolation of Cytosol: Centrifuge to pellet intact nuclei and mitochondria. The supernatant is the cytosolic fraction.
-
DNA Extraction: Extract DNA from the cytosolic fraction using a DNA extraction kit.
-
qPCR: Perform qPCR using primers for both mitochondrial and nuclear DNA. The nuclear DNA primers serve as a control for contamination.
-
Analysis: Calculate the relative amount of mtDNA in the cytosol using the ΔΔCt method, normalizing to the amount of nuclear DNA.[8]
Western Blot for STING Pathway Activation
This protocol is for detecting the phosphorylation of STING and TBK1, indicating activation of the pathway.
Materials:
-
Same as for LC3-II Western Blot, with the following different primary antibodies:
-
Rabbit anti-phospho-STING (Ser366)
-
Rabbit anti-STING
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-TBK1
-
Procedure:
-
Follow the same procedure as for the LC3-II Western Blot (Section 4.1).
-
Primary Antibody Incubation: Incubate separate membranes with primary antibodies against the phosphorylated and total forms of STING and TBK1.[3]
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the level of activation.
Conclusion
Navitoclax, in addition to its well-established role as a pro-apoptotic agent, is a potent inducer of a non-canonical, STING-dependent autophagy pathway in cancer cells. This technical guide provides a framework for researchers to investigate this phenomenon, from understanding the underlying signaling cascade to applying detailed experimental protocols for its detection and quantification. The interplay between apoptosis and autophagy induced by Navitoclax is a critical area for future research, with potential implications for the development of novel combination therapies and for overcoming drug resistance in cancer. The methodologies and data presented herein serve as a valuable resource for advancing our understanding of the multifaceted effects of Bcl-2 family inhibitors in oncology.
References
- 1. A Phase I study of the safety, pharmacokinetics and efficacy of navitoclax plus docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mtDNA-STING pathway plays an important role in both navitoclax- and S63845-induced autophagy and enhances cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navitoclax (formerly ABT-263) is a potent, orally bioavailable small molecule that functions as a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the action of BH3-only proteins, Navitoclax binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptosis pathway. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to Navitoclax.
Molecular Structure and Properties
Navitoclax is a complex synthetic molecule with the chemical formula C47H55ClF3N5O6S3.[1][2][3] Its structure is characterized by multiple ring systems and functional groups that contribute to its high-affinity binding to the hydrophobic groove of its target proteins.
| Property | Value | Reference |
| Molecular Formula | C47H55ClF3N5O6S3 | [1][2][3][4] |
| Molecular Weight | 974.61 g/mol | [1][2][3][5] |
| CAS Number | 923564-51-6 | [1][2] |
| SMILES | CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | [6] |
| InChI Key | JLYAXFNOILIKPP-KXQOOQHDSA-N | [2][7] |
Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
Navitoclax functions as a BH3 mimetic, a class of drugs designed to mimic the BH3 domain of pro-apoptotic proteins like Bad, Bid, and Puma.[7][8] These pro-apoptotic proteins are natural antagonists of the anti-apoptotic Bcl-2 family members. In many cancers, the overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w leads to the sequestration of pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival.[9][10]
Navitoclax competitively binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, displacing the sequestered pro-apoptotic proteins.[9][11] The released pro-apoptotic proteins, in turn, activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 11. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Senolytic Agent ABT-263: A Technical Guide to its Effects on Senescent Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, contributes to age-related tissue and organ dysfunction. In the hematopoietic system, the accumulation of senescent hematopoietic stem cells (HSCs) is associated with a decline in regenerative capacity, impaired immune function, and an increased risk of hematological malignancies. Senolytics, a class of drugs that selectively eliminate senescent cells, have emerged as a promising therapeutic strategy to counteract age-related pathologies. This technical guide provides an in-depth analysis of the effects of ABT-263 (Navitoclax), a potent senolytic agent, on senescent HSCs. ABT-263 is a small molecule inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL, which are often overexpressed in senescent cells, making them reliant on these proteins for survival.[1][2][3][4][5][6]
Core Mechanism of Action
ABT-263 selectively induces apoptosis in senescent cells by inhibiting the BCL-2 and BCL-xL proteins.[1][3][4][6] In senescent HSCs, the upregulation of these anti-apoptotic proteins creates a state of "apoptotic priming," where the cells are close to the threshold of programmed cell death. By binding to and inhibiting BCL-2 and BCL-xL, ABT-263 releases pro-apoptotic proteins like BIM and BAD, which in turn activate BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in the apoptotic demise of the senescent HSC.[2][7]
Caption: ABT-263 signaling pathway in senescent HSCs.
Quantitative Data on the Effects of ABT-263 on Hematopoietic Stem Cells
The following tables summarize key quantitative findings from preclinical studies investigating the impact of ABT-263 on senescent HSCs.
Table 1: Effect of ABT-263 on Senescent Hematopoietic Stem Cell Abundance
| Model System | Treatment Group | Parameter Measured | Result | Reference |
| Sublethally irradiated mice | Vehicle | % SA-β-gal+ LSK cells | ~15% | Chang et al., 2016[4] |
| Sublethally irradiated mice | ABT-263 | % SA-β-gal+ LSK cells | ~5% | Chang et al., 2016[4] |
| Naturally aged mice (22-24 months) | Vehicle | % SA-β-gal+ LSK cells | ~12% | Chang et al., 2016[4] |
| Naturally aged mice (22-24 months) | ABT-263 | % SA-β-gal+ LSK cells | ~4% | Chang et al., 2016[4] |
LSK: Lineage-Sca-1+c-Kit+, a population enriched for hematopoietic stem and progenitor cells. SA-β-gal: Senescence-associated β-galactosidase.
Table 2: Functional Rejuvenation of Aged Hematopoietic Stem Cells by ABT-263
| Model System | Treatment Group | Functional Assay | Result | Reference |
| Naturally aged mice (22-24 months) | Vehicle | Colony-forming units in culture (CFU-C) per 10^4 bone marrow cells | ~40 | Chang et al., 2016[4] |
| Naturally aged mice (22-24 months) | ABT-263 | Colony-forming units in culture (CFU-C) per 10^4 bone marrow cells | ~70 | Chang et al., 2016[4] |
| Naturally aged mice (22-24 months) | Vehicle | Cobblestone area-forming cells (CAFC) frequency (per 10^5 bone marrow cells) | ~1 in 30,000 | Chang et al., 2016[4] |
| Naturally aged mice (22-24 months) | ABT-263 | Cobblestone area-forming cells (CAFC) frequency (per 10^5 bone marrow cells) | ~1 in 15,000 | Chang et al., 2016[4] |
| Sublethally irradiated mice | Vehicle | Peripheral blood chimerism (%) in recipient mice after transplantation | ~30% | Chang et al., 2016[4] |
| Sublethally irradiated mice | ABT-263 | Peripheral blood chimerism (%) in recipient mice after transplantation | ~60% | Chang et al., 2016[4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining of Hematopoietic Stem Cells
This assay identifies senescent cells based on the increased activity of the lysosomal enzyme β-galactosidase at a suboptimal pH of 6.0.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Protocol:
-
Isolate bone marrow cells and enrich for the HSC-containing population (e.g., LSK cells) using fluorescence-activated cell sorting (FACS).
-
Wash the sorted cells twice with PBS.
-
Fix the cells for 3-5 minutes at room temperature with the fixative solution.
-
Wash the cells three times with PBS.
-
Add the staining solution and incubate the cells at 37°C in a non-CO2 incubator.
-
Monitor for the development of a blue color, which is typically visible within 2-4 hours and maximal by 12-16 hours.
-
Count the percentage of blue, SA-β-gal-positive cells using a light microscope.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Culture isolated HSCs or a relevant cell line and treat with ABT-263 at the desired concentration and for the specified duration.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to assess the in vivo effects of ABT-263 on senescent HSCs in an aged mouse model.
Caption: Workflow for assessing ABT-263's effect on aged HSCs.
Conclusion and Future Directions
The senolytic agent ABT-263 holds significant promise for rejuvenating the aged hematopoietic system by selectively eliminating senescent HSCs. The data strongly suggest that this approach can restore the functional capacity of the HSC pool, with potential implications for improving immune function and mitigating age-related hematological disorders. While these preclinical findings are compelling, further research is necessary to translate this strategy to the clinic. Key areas for future investigation include optimizing dosing regimens to maximize efficacy and minimize potential side effects, such as thrombocytopenia, and conducting clinical trials to evaluate the safety and efficacy of ABT-263 in human subjects with age-related hematopoietic decline. The continued exploration of senolytic therapies like ABT-263 offers a novel and exciting avenue for promoting healthy aging.
References
- 1. Frontiers | ABT-263 Reduces Hypertrophic Scars by Targeting Apoptosis of Myofibroblasts [frontiersin.org]
- 2. Senescent Cell Depletion Through Targeting BCL-Family Proteins and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice | Semantic Scholar [semanticscholar.org]
- 6. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ABT-263 (Navitoclax) In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of ABT-263 (Navitoclax), a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins. The following protocols and data are intended to facilitate research into the efficacy and mechanisms of ABT-263 in various cell culture models.
Introduction
ABT-263, also known as Navitoclax, is a small molecule BH3 mimetic that targets and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] By neutralizing these key survival proteins, ABT-263 effectively induces apoptosis in sensitive cell lines.[1][2] Its mechanism of action makes it a compelling agent for cancer research, particularly in hematologic malignancies and solid tumors where Bcl-2 family proteins are frequently overexpressed.[3][4] Preclinical studies have demonstrated its activity against a broad range of tumor cell lines, both as a single agent and in combination with other chemotherapeutic agents.[5]
Recent research also points to a role for ABT-263 as a senolytic agent, capable of selectively eliminating senescent cells.[6][7][8] This dual functionality has expanded its potential applications in aging research and therapies for diseases where senescent cells contribute to pathology.
Mechanism of Action
The primary mechanism of ABT-263 involves the disruption of the interaction between anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Bcl-w) and pro-apoptotic proteins (e.g., BIM, BAD, BAX). By binding to the BH3 groove of Bcl-2, Bcl-xL, and Bcl-w, ABT-263 displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and subsequent apoptosis.[8][9]
Interestingly, studies have revealed that the potent effects of ABT-263, especially in combination with chemotherapy, may also be attributed to novel mechanisms. For instance, in esophageal cancer cells, ABT-263 has been shown to inhibit stemness pathways, specifically the Wnt/β-catenin and YAP-1/SOX9 axes, in a dose-dependent manner.[10]
Data Presentation
Table 1: In Vitro IC50 Values of ABT-263 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| H1048 | Small Cell Lung Cancer | 0.06 | Highly sensitive. |
| SW480 | Colon Cancer | 0.43 | Sensitive. |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.43 | Sensitive. |
| 22RV1 | Prostate Cancer | >10 | Relatively resistant to single-agent treatment. |
| OVCAR-3 | Ovarian Cancer | >10 | Relatively resistant to single-agent treatment. |
Data synthesized from a study by Allen et al. (2020), where cell viability was assessed after 72 hours of treatment.[11]
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with ABT-263
This protocol outlines the basic steps for culturing cells and treating them with ABT-263.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
ABT-263 (Navitoclax)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells in appropriate flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into multi-well plates at a predetermined density. Allow the cells to adhere overnight.
-
ABT-263 Preparation: Prepare a stock solution of ABT-263 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control using the same concentration of DMSO should be prepared.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of ABT-263 or the DMSO vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).[6][11][12]
Protocol 2: Cell Viability Assessment using MTS Assay
This protocol measures cell viability based on the metabolic conversion of a tetrazolium salt into a colored formazan (B1609692) product.
Materials:
-
Cells treated with ABT-263 (from Protocol 1)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Procedure:
-
Following the treatment period with ABT-263, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with ABT-263
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Western Blotting for Apoptosis and Signaling Pathway Proteins
This protocol allows for the detection of changes in protein expression levels following ABT-263 treatment.
Materials:
-
Cells treated with ABT-263
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved PARP, Bcl-2, β-catenin, YAP, SOX9, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of action of ABT-263 in inducing apoptosis.
Caption: General experimental workflow for in vitro studies with ABT-263.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying Navitoclax, a Targeted Anticancer Drug, in Healthy Volunteers – Ethical Considerations and Risk/Benefit Assessments and Management | Anticancer Research [ar.iiarjournals.org]
- 6. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of ABT-263 (Navitoclax) Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABT-263, also known as Navitoclax, is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] It specifically targets Bcl-2, Bcl-xL, and Bcl-w, which are key regulators of the intrinsic apoptotic pathway.[4] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[4][5] By mimicking the action of pro-apoptotic BH3-only proteins, ABT-263 binds to and neutralizes Bcl-2, Bcl-xL, and Bcl-w, thereby releasing pro-apoptotic proteins like Bax and Bak to initiate programmed cell death.[4][6]
Accurate and consistent preparation of ABT-263 stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the solubilization and storage of ABT-263 in Dimethyl Sulfoxide (DMSO).
ABT-263 Properties and Solubility
A summary of the key physicochemical properties of ABT-263 is provided in the table below. This data is essential for accurate calculations and handling.
| Property | Value | Citations |
| Synonyms | Navitoclax, A-855071 | [6][7] |
| Molecular Formula | C₄₇H₅₅ClF₃N₅O₆S₃ | [4][6] |
| Molecular Weight | 974.61 g/mol | [1][4][6] |
| Appearance | White to off-white powder; Crystalline solid | [2][7] |
| Solubility in DMSO | ≥25 mg/mL. Varies by supplier, with values up to 100 mg/mL reported. | [1][2][7][8] |
| Solubility in Water | Insoluble | [4][8] |
| Solubility in Ethanol | Insoluble or sparingly soluble (~0.5 mg/mL) | [4][7][8] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of ABT-263 in DMSO, a common concentration for laboratory use.
3.1. Materials and Equipment
-
ABT-263 powder (solid form)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Calculation of Required Mass
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution: Mass (mg) = 0.01 mol/L × 0.001 L × 974.61 g/mol × 1000 mg/g Mass (mg) = 9.746 mg
3.3. Step-by-Step Procedure
-
Preparation: In a controlled environment, bring the vial of ABT-263 powder to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out the calculated amount (e.g., 9.75 mg for a 1 mL stock) of ABT-263 powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMSO (e.g., 1 mL) to the tube containing the ABT-263 powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Solubilization Aid (if necessary): If the compound does not fully dissolve, gently warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended below.
Storage and Stability
Proper storage is crucial to maintain the potency and stability of the ABT-263 stock solution.
-
Solid Compound: Store the lyophilized powder at -20°C, desiccated. In this form, the chemical is stable for at least 24 months.[1]
-
Stock Solution in DMSO:
-
Important: Always use fresh DMSO, as absorbed moisture can reduce the solubility of ABT-263.[8] It is strongly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1][3]
Visual Summaries
Caption: Workflow for preparing ABT-263 stock solution.
Caption: ABT-263 inhibits Bcl-2/xL, inducing apoptosis.
References
- 1. ABT-263 (Navitoclax) (#79381) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Navitoclax (ABT-263) | High-Purity Bcl-2 Inhibitor For Oncology Research [octagonchem.com]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]
- 6. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Navitoclax | ABT-263 | Bcl-2 inhibitor | TargetMol [targetmol.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (formerly ABT-263) is a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax displaces them from their binding to anti-apoptotic proteins, thereby liberating pro-apoptotic effector proteins like BAX and BAK.[2][3] This leads to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, apoptosis.[2][4] These application notes provide a comprehensive overview of the effective concentrations of Navitoclax for inducing apoptosis and detailed protocols for assessing its efficacy in cancer cell lines.
Effective Concentrations of Navitoclax for Apoptosis Induction
The effective concentration of Navitoclax required to induce apoptosis varies significantly depending on the cancer cell line and its specific dependencies on Bcl-2 family proteins for survival. The following table summarizes reported effective concentrations and IC50 values for Navitoclax as a single agent in various cancer cell lines. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
| Cell Line | Cancer Type | Effective Concentration / IC50 | Assay Type | Reference |
| HCT-116 | Colon Carcinoma | 1 µmol/L (for sensitization) | Caspase-3/7 Assay | [5] |
| UT-SCC-42A | Head and Neck Squamous Cell Carcinoma (HNSCC) | 100, 1000, 10,000 nM | Live Cell Apoptosis (Caspase-3/7) | [6][7] |
| UT-SCC-24B | Head and Neck Squamous Cell Carcinoma (HNSCC) | 100, 1000, 10,000 nM | Live Cell Apoptosis (Caspase-3/7) | [6][7] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | >13,000 nM (IC50) | Cell Viability | [8] |
| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | >13,000 nM (IC50) | Cell Viability | [8] |
| MDA-MB-231 | Breast Cancer | 1, 2, 5 µM | Apoptosis Assay | [2] |
| MCF-7 | Breast Cancer | Not effective as a single agent | Apoptosis Assay | [2] |
| HSC-3, HSC-4 | Oral Cancer | Concentration-dependent | Cell Viability/Apoptosis | [2] |
| SCLC cell lines | Small Cell Lung Cancer (SCLC) | EC50 range: 110 nmol/L to 22 µmol/L | Not Specified | [2] |
| ALL cell lines | Acute Lymphoblastic Leukemia (ALL) | High sensitivity (1.0 nM to 10.0 µM range tested) | Not Specified | [2] |
Signaling Pathway of Navitoclax-Induced Apoptosis
Navitoclax functions by directly inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This action disrupts the sequestration of pro-apoptotic "activator" BH3-only proteins (e.g., BIM) and "effector" proteins (BAX, BAK). The freed BAX and BAK can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 3. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-263 (Navitoclax) in Small Cell Lung Cancer (SCLC) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive malignancy with limited therapeutic options. A key survival mechanism for SCLC cells is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Abt-263, also known as Navitoclax, is a potent, orally bioavailable small-molecule inhibitor of the Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Bcl-w.[1][2] By binding to these anti-apoptotic proteins, Abt-263 liberates pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[1] Preclinical studies utilizing SCLC xenograft models have demonstrated significant antitumor activity of Abt-263, including complete tumor regressions.[1][3][4] These application notes provide a comprehensive overview of the use of Abt-263 in SCLC xenograft models, including detailed experimental protocols and data presentation.
Data Presentation
Table 1: In Vivo Efficacy of Abt-263 in SCLC Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| H146 | 100 mg/kg/day, p.o., daily for 21 days | 92% TGI; all tumors showed at least an 80% reduction in volume.[5] | [1][5] |
| H889 | 100 mg/kg/day, p.o., daily for 21 days | 100% Objective Response Rate (ORR); rapid and complete tumor regression.[1] | [1] |
| H1963 | 100 mg/kg/day, p.o., daily for 21 days | 100% ORR; rapid and complete tumor regression.[1] | [1] |
| H1048 | 100 mg/kg/day, p.o., daily for 21 days | ~60% TGI.[6] | [6] |
| H345 | 100 mg/kg/day, p.o. | 80% TGI; 20% of tumors showed at least a 50% reduction in volume.[6] | [6] |
| H82 | 80 mg/kg/day, p.o. | Minimally effective as a single agent. | [7] |
| H69AR | Not specified | Used for in vivo combination studies. | [8] |
Table 2: Combination Therapy of Abt-263 in SCLC Xenograft Models
| Xenograft Model | Combination Agent | Dosing Schedule | Outcome | Reference |
| H1048 | AZD8055 (TORC1/2 inhibitor) | Abt-263: 80 mg/kg/day, p.o.; AZD8055: 16 mg/kg/day, p.o. | Combination stabilized or shrank tumors. | [7] |
| H82 | AZD8055 (TORC1/2 inhibitor) | Not specified | Combination stabilized or shrank tumors. | [7] |
| Patient-Derived Xenograft (PDX) | AZD8055 (TORC1/2 inhibitor) | Not specified | Potent tumor regression in an Abt-263 resistant model. | [7] |
| H1963 | ABBV-075 (BET inhibitor) + Venetoclax | Not specified | Efficacious in this xenograft model. | [9] |
| NCI-H146 | ABBV-075 (BET inhibitor) + Venetoclax | Not specified | Efficacious in this xenograft model. | [9] |
Signaling Pathways and Experimental Workflow
References
- 1. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 4. protocols.io [protocols.io]
- 5. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Topical ABT-263 in Skin Senescence Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the topical use of ABT-263 (Navitoclax) for studying and targeting cellular senescence in the skin.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that contributes to age-related tissue dysfunction, including skin aging. Senescent cells accumulate in the skin with age and upon exposure to stressors like UV radiation, secreting a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP). ABT-263 is a potent and selective inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting these proteins, ABT-263 can induce apoptosis in senescent cells, which often overexpress these survival factors. Topical application of ABT-263 offers a targeted approach to eliminate senescent cells in the skin, potentially mitigating the signs of skin aging and improving its regenerative capacity.
Recent studies have demonstrated that topical treatment with ABT-263 effectively reduces senescence markers in aged skin and can enhance subsequent wound healing processes.[1][2][3][4] This makes it a valuable tool for preclinical research in dermatology and regenerative medicine.
Data Presentation
The following tables summarize the key quantitative data from a representative study on the topical application of ABT-263 in an aged mouse model.
Table 1: Experimental Parameters
| Parameter | Value | Source |
| Compound | ABT-263 (Navitoclax) | [1][2] |
| Concentration | 5µM | [1][5][6] |
| Vehicle | DMSO | [1][5][6] |
| Animal Model | Aged mice (24-month-old) | [1][2][6] |
| Treatment Duration | 5 days | [1][2][6] |
| Application Area | Dorsal skin | [1] |
Table 2: Summary of Key Findings
| Outcome Measured | Result | Source |
| Senescence Marker (p16 gene expression) | Significant decrease compared to vehicle control | [1][5] |
| Senescence Marker (p21 gene expression) | Significant decrease compared to vehicle control | [1][5] |
| Senescence Marker (SA-β-gal positive cells) | Reduction in the number of positive cells | [1][6] |
| Senescence Marker (p21 positive cells) | Reduction in the number of positive cells | [1][6] |
| Wound Healing | Accelerated wound closure in pre-treated aged mice | [1][2][3] |
| Gene Expression (Wound Healing Pathways) | Upregulation of genes related to hemostasis, inflammation, cell proliferation, angiogenesis, collagen synthesis, and extracellular matrix organization | [1][2][7] |
| Inflammatory Response | Temporary increase in inflammation and macrophage infiltration | [1][2][5] |
Experimental Protocols
This section provides detailed methodologies for the preparation and topical application of ABT-263, as well as for the subsequent analysis of skin senescence.
1. Preparation of Topical ABT-263 Formulation
-
Materials:
-
ABT-263 (Navitoclax) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Protocol:
-
Prepare a stock solution of ABT-263 in DMSO. The concentration of the stock solution should be calculated based on the desired final concentration and the volume needed for the experiment. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of ABT-263 powder in DMSO.
-
Vortex the stock solution thoroughly to ensure complete dissolution.
-
On the day of application, dilute the ABT-263 stock solution to the final working concentration of 5µM using DMSO as the vehicle.
-
Prepare a vehicle control solution consisting of 100% DMSO.
-
Store the stock solution at -20°C or as recommended by the supplier. The working solution should be prepared fresh for each application.
-
2. Topical Application of ABT-263 to Mouse Skin
-
Materials:
-
Aged mice (e.g., 24-month-old C57BL/6)
-
Electric clippers
-
Depilatory cream (optional)
-
Micropipette
-
Prepared 5µM ABT-263 solution and DMSO vehicle
-
-
Protocol:
-
Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Two days prior to the first application, carefully shave the dorsal skin of the mice using electric clippers. If necessary, a depilatory cream can be used to remove any remaining hair, followed by thorough rinsing with water. Allow the skin to recover for 48 hours.
-
On each of the five consecutive treatment days, apply a specific volume of the 5µM ABT-263 solution or the DMSO vehicle to the shaved dorsal area. The volume should be sufficient to cover the target area without excessive runoff.
-
Gently spread the solution over the skin using the pipette tip.
-
Monitor the animals daily for any signs of skin irritation or adverse reactions.
-
After the 5-day treatment period, skin samples can be collected for analysis.
-
3. Assessment of Skin Senescence
-
A. Gene Expression Analysis (qPCR)
-
Euthanize the mice and excise the treated skin tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.
-
Extract total RNA from the skin samples using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for senescence markers such as Cdkn2a (p16) and Cdkn1a (p21), and a housekeeping gene for normalization (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
B. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Embed the excised skin tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut cryosections (e.g., 10-20 µm thick) and mount them on slides.
-
Fix the sections and incubate them with the SA-β-gal staining solution at 37°C overnight in a non-CO2 incubator.
-
Wash the sections, counterstain with a nuclear stain (e.g., DAPI), and mount with an aqueous mounting medium.
-
Visualize the blue-stained senescent cells under a bright-field microscope and quantify the percentage of positive cells.
-
-
C. Immunohistochemistry (IHC) for p21
-
Fix the skin tissue in 4% paraformaldehyde, process, and embed in paraffin (B1166041).
-
Cut paraffin sections and perform antigen retrieval.
-
Block non-specific antibody binding and incubate with a primary antibody against p21.
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify the number of p21-positive cells in the epidermis and dermis.
-
Visualization of Pathways and Workflows
Mechanism of Action of ABT-263 in Inducing Senescent Cell Apoptosis
Caption: Mechanism of ABT-263 inducing apoptosis in senescent cells.
Experimental Workflow for Topical ABT-263 Skin Senescence Study
Caption: Workflow for studying topical ABT-263 effects on skin senescence.
References
- 1. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. ABT-263 Treatment Rejuvenates Aged Skin and Enhances Wound Healing | Aging [aging-us.com]
- 5. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing | Aging [aging-us.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Navitoclax (ABT-263), a potent senolytic agent, in preclinical studies involving aged mice. This document covers the mechanism of action, detailed experimental protocols, and a summary of quantitative outcomes to facilitate the design and execution of research aimed at understanding and combating age-related cellular senescence.
Introduction and Mechanism of Action
Navitoclax is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1] Cellular senescence, a state of irreversible cell-cycle arrest, is a key contributor to aging and age-related diseases.[2][3] Senescent cells accumulate in tissues with age and develop a dependency on pro-survival pathways, including the Bcl-2 family, to evade apoptosis.[4]
Navitoclax functions as a "BH3 mimetic," mimicking the action of pro-apoptotic BH3-only proteins.[5] By binding to and inhibiting Bcl-2 and Bcl-xL, Navitoclax releases the pro-apoptotic effector proteins Bak and Bax.[5][6] This allows Bak and Bax to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in the selective apoptosis of senescent cells.[5][7][8] This targeted elimination of senescent cells, termed "senolysis," has shown potential in mitigating various age-related pathologies in preclinical models.[8][9][10]
Quantitative Data Summary
The following tables summarize dosing regimens and reported outcomes from various studies administering Navitoclax to aged mice.
Table 1: Navitoclax Dosing Regimens in Aged Mice Models
| Mouse Model | Age | Dose (mg/kg) | Route | Vehicle | Dosing Schedule | Reference(s) |
|---|---|---|---|---|---|---|
| C57BL/6 | 24 months | 50 | Oral Gavage | 10% Ethanol, 30% PEG 400, 60% Phosal50 | Daily for 2 weeks | [11][12] |
| C57BL/6 | 24 months | Not Specified | Not Specified | Not Specified | Not Specified | [9][13] |
| Titan (DU6) | 12 weeks | 50 | Oral Gavage | 10% Ethanol, 30% Polyethylene Glycol, 60% Phosal50 PG | 5 days on, 16 days off, for 5 cycles | [14] |
| p16-3MR | 3 months (post-WBI) | 50 | Oral Gavage | 10% Ethanol, 30% PEG 400, 60% Phosal50 | 5 days on, 2-week interval, for 2 cycles | [15] |
| G93A | 90 days | Not Specified | Not Specified | Not Specified | Daily until endpoint |[16] |
Table 2: Effects of Navitoclax on Senescence and Tissue Function in Aged Mice
| Tissue/Organ | Outcome Measure | Result | Reference(s) |
|---|---|---|---|
| Brain | Senescent Hippocampus Cells | ~40% reduction | [10] |
| Neurogenesis (Immature Neurons) | 2.6-fold increase | [10] | |
| Neurovascular Coupling (NVC) | Significant improvement | [9][13] | |
| Learning & Memory | Significant improvement | [10][13] | |
| Blood-Brain Barrier Permeability | Decreased (post-WBI) | [15] | |
| Bone | Trabecular Bone Volume Fraction | -45.6% (males), -60.1% (females) | [11][12] |
| Osteoprogenitor Mineralization | -83% (males), -88% (females) | [11][12] | |
| BMSC Colony Formation | Significant reduction | [11] | |
| Liver | SA-β-gal Activity | Reduced | [14] |
| Lifespan | Median Lifespan (Titan mice) | Increased | [14] |
| Atherosclerosis | Plaque Burden (Ldlr-/- mice) | Reduced |[17] |
Table 3: Adverse Effects and Key Considerations
| Effect | Observation | Mechanism | Reference(s) |
|---|---|---|---|
| Thrombocytopenia | On-target, dose-limiting toxicity. | Platelets rely on Bcl-xL for survival; Navitoclax inhibition induces platelet apoptosis. | [5][7] |
| Bone Loss | Significant decrease in trabecular bone volume and impaired osteoprogenitor function. | Increased apoptosis and cytotoxicity in skeletal-lineage cells. | [11][12][18] |
| Variable Efficacy | Did not prevent weight loss or prolong survival in an ALS (G93A) mouse model. | Suggests context- or disease-specific efficacy of senolysis via Bcl-2/xL inhibition. |[16] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Preparation and Administration of Navitoclax
This protocol describes the preparation of a Navitoclax suspension for oral gavage, a common administration route.
-
Materials:
-
Navitoclax (ABT-263) powder
-
Vehicle components:
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG 400)
-
Phosal 50 PG
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (oral gavage needles), 18-20 gauge, straight or curved
-
1 mL syringes
-
-
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing 10% Ethanol, 30% PEG 400, and 60% Phosal 50 PG by volume.[11][15] For example, to make 10 mL of vehicle, mix 1 mL Ethanol, 3 mL PEG 400, and 6 mL Phosal 50 PG. Vortex thoroughly until homogenous.
-
Navitoclax Suspension:
-
Calculate the required amount of Navitoclax based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice. Assume a dosing volume of 100-200 µL per mouse.
-
Weigh the Navitoclax powder and place it in a sterile tube.
-
Add the prepared vehicle to the powder to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 250 µL).
-
Vortex vigorously for several minutes until a uniform suspension is achieved. Gentle warming or brief sonication can aid dissolution.[6]
-
Prepare fresh daily before administration.
-
-
Administration via Oral Gavage:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.
-
Measure the appropriate length on the gavage needle (from the tip of the nose to the last rib) to prevent perforation of the esophagus or stomach.
-
Draw the calculated volume of the Navitoclax suspension into the syringe.
-
Insert the gavage needle into the mouth, passing it gently along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the solution.
-
Withdraw the needle smoothly.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
-
Control Group: Administer an equivalent volume of the vehicle solution to the control group of mice using the same procedure.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. baxinhibitor.com [baxinhibitor.com]
- 7. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with the BCL-2/BCL-xL inhibitor senolytic drug ABT263/Navitoclax improves functional hyperemia in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Senolytic Navitoclax Improves New Neuron Production and Memory [nmn.com]
- 11. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment with the BCL-2/BCL-xL inhibitor senolytic drug ABT263/Navitoclax improves functional hyperemia in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Titan mice as a model to test interventions that attenuate frailty and increase longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. JCI Insight - Treatment of advanced atherosclerotic mice with ABT-263 reduced indices of plaque stability and increased mortality [insight.jci.org]
- 18. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
Application Notes and Protocols: Combining Abt-263 (Navitoclax) with Chemotherapy Agents In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo combination of Abt-263 (Navitoclax), a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, with various conventional chemotherapy agents. The following sections summarize key quantitative data from preclinical studies, outline detailed experimental methodologies, and visualize the underlying signaling pathways and experimental workflows.
Introduction
Abt-263 (Navitoclax) is a small molecule inhibitor that targets Bcl-2, Bcl-xL, and Bcl-w, proteins frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2][3] By inhibiting these anti-apoptotic proteins, Abt-263 primes cancer cells for apoptosis, thereby sensitizing them to the cytotoxic effects of traditional chemotherapy.[2][3][4] Preclinical in vivo studies have demonstrated that combining Abt-263 with chemotherapy agents leads to synergistic antitumor activity across a broad range of malignancies, including both solid tumors and hematologic cancers.[2][4][5] This document serves as a guide for researchers aiming to design and execute in vivo studies evaluating the combination of Abt-263 with chemotherapy.
Data Presentation: Efficacy of Abt-263 in Combination with Chemotherapy
The following tables summarize the quantitative outcomes from various in vivo studies, showcasing the enhanced efficacy of combining Abt-263 with different classes of chemotherapeutic agents.
Table 1: Combination with Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine)
| Cancer Model | Chemotherapy Agent | Dosing Regimen | Outcome Measure | Result (Combination vs. Chemo Alone) | Reference |
| Esophageal Cancer (JHESO Xenograft) | 5-Fluorouracil (5-FU) | Abt-263: 100 mg/kg, daily, oral; 5-FU: 20 mg/kg, twice weekly, i.p. | Tumor Growth Inhibition | Significantly reduced tumor growth and weight. | [1] |
| Ovarian Cancer (OVCAR-5 Xenograft) | Gemcitabine | Not specified in abstract | Tumor Growth Delay (%TGD) | Significant improvement in %TGD (from 39% to 76%). | [6] |
Table 2: Combination with Taxanes (e.g., Docetaxel, Paclitaxel)
| Cancer Model | Chemotherapy Agent | Dosing Regimen | Outcome Measure | Result (Combination vs. Chemo Alone) | Reference |
| Non-Small Cell Lung Cancer (SW1573 Xenograft) | Docetaxel (DTX) | DTX: 7.5 mg/kg, QW x 3, i.v.; Abt-263: 100 mg/kg, QD x 21 or intermittent, oral | Tumor Volume | Enhanced antitumor activity. | [7] |
| Ovarian Cancer (SKOV3 Xenograft) | Docetaxel | Various schedules tested | Tumor Volume | Enhanced antitumor activity. | [8] |
| Prostate Cancer (LNCaP and PC3 cells) | Paclitaxel (B517696) | Not specified for in vivo | Apoptosis | Synergistic activation of apoptosis in vitro, suggesting in vivo potential. | [9][10] |
Table 3: Combination with Topoisomerase Inhibitors (e.g., Doxorubicin (B1662922), Etoposide)
| Cancer Model | Chemotherapy Agent | Dosing Regimen | Outcome Measure | Result (Combination vs. Chemo Alone) | Reference |
| Endometrial Carcinoma | Doxorubicin (in nanovesicles) | Not specified | Tumor-killing effect | Significantly enhanced tumor-killing effect in vivo. | [11][12] |
| Breast and Lung Cancer Xenografts | Doxorubicin or Etoposide | Not specified | Tumor Suppression | Marked, prolonged tumor suppression when Abt-263 is given after chemotherapy. | [13] |
Table 4: Combination with Other Chemotherapeutic and Targeted Agents
| Cancer Model | Chemotherapy Agent(s) | Dosing Regimen | Outcome Measure | Result (Combination vs. Chemo Alone) | Reference |
| Hematologic Tumors (B-cell lymphoma, Multiple Myeloma) | CHOP, R-CHOP, Bortezomib | Not specified in abstract | Tumor Growth Inhibition & Delay | Superior tumor growth inhibition and delay; significant improvement in response rates. | [5] |
| Small-Cell Lung Cancer (SCLC) Xenograft & GEMM | AZD8055 (mTORC1/2 inhibitor) | Abt-263: 80 mg/kg/qd; AZD8055: 16 mg/kg/qd | Tumor Regression | Induced tumor stabilization or regression. | [14] |
| High-Grade Serous Ovarian Cancer | Carboplatin | Not specified | Apoptotic Cell Death | No significant improvement in efficacy when combined ex vivo. | [15] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature. These protocols are intended as a guide and may require optimization for specific cell lines, animal models, and research questions.
Protocol 1: Esophageal Cancer Xenograft Model (Abt-263 + 5-FU)
-
Animal Model: Nude mice.
-
Cell Line: JHESO esophageal cancer cells.
-
Tumor Implantation: Subcutaneously inject 1.5 x 10^6 JHESO cells into the flanks of each mouse. Allow tumors to establish and reach a palpable size.
-
Treatment Groups (n=5 mice/group):
-
Vehicle control
-
Abt-263 alone
-
5-FU alone
-
Abt-263 + 5-FU
-
-
Drug Formulation and Administration:
-
Abt-263: Formulate for oral gavage. Administer daily at a dose of 100 mg/kg.
-
5-FU: Formulate in a suitable vehicle for intraperitoneal (i.p.) injection. Administer twice weekly at a dose of 20 mg/kg.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors.
-
Measure final tumor weight.
-
Perform downstream analysis on tumor tissue, such as immunoblotting for markers of apoptosis and stemness (e.g., YAP1, SOX9, Ki67).[1]
-
Protocol 2: Non-Small Cell Lung Cancer Xenograft Model (Abt-263 + Docetaxel)
-
Animal Model: Nude mice.
-
Cell Line: SW1573 non-small cell lung cancer cells.
-
Tumor Implantation: Subcutaneously implant SW1573 cells and allow tumors to establish.
-
Treatment Groups:
-
Vehicle control
-
Docetaxel alone
-
Abt-263 alone
-
Docetaxel + Abt-263
-
-
Drug Formulation and Administration:
-
Docetaxel (DTX): Administer intravenously (i.v.) at 7.5 mg/kg, once weekly for three weeks (QW x 3).
-
Abt-263: Administer orally at 100 mg/kg. Two schedules can be tested:
-
Continuous: Daily for 21 days (QD x 21).
-
Intermittent: Days 1-3 of a weekly cycle for three cycles.
-
-
-
Monitoring and Endpoints:
-
Monitor tumor volumes and body weights throughout the experiment.
-
Analyze fitted tumor volumes and individual tumor growth curves.[7]
-
Protocol 3: Small-Cell Lung Cancer Xenograft Model (Abt-263 + AZD8055)
-
Animal Model: Nude mice.
-
Cell Line: H1048 or H82 small-cell lung cancer cells.
-
Tumor Implantation: Subcutaneously implant SCLC cells and allow tumors to establish.
-
Treatment Groups:
-
Vehicle control
-
Abt-263 alone
-
AZD8055 alone
-
Abt-263 + AZD8055
-
-
Drug Formulation and Administration:
-
Abt-263: Administer at 80 mg/kg daily.
-
AZD8055: Administer at 16 mg/kg daily.
-
-
Monitoring and Endpoints:
-
Measure and record tumor growth to assess for tumor stabilization or regression.[14]
-
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining Abt-263 with chemotherapy is often attributed to the modulation of key signaling pathways that regulate apoptosis and cell survival.
Abt-263 Mechanism of Action
Abt-263 functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This prevents them from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. The released pro-apoptotic proteins can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2][16]
Caption: Mechanism of Abt-263 induced apoptosis.
Synergy with Chemotherapy
Chemotherapeutic agents induce cellular stress and DNA damage, which in turn upregulate the expression of pro-apoptotic BH3-only proteins like PUMA and NOXA, or downregulate anti-apoptotic proteins like Mcl-1.[3][5] This shifts the balance towards apoptosis. Abt-263 complements this by simultaneously inhibiting other key survival proteins (Bcl-2, Bcl-xL), creating a scenario where the cell's pro-survival capacity is overwhelmed, leading to synergistic cell death.
Caption: Synergistic action of Abt-263 and chemotherapy.
Inhibition of Stemness Pathways
In some cancers, like esophageal cancer, the combination of Abt-263 and 5-FU has been shown to suppress cancer stem cell properties by inhibiting the Wnt/β-catenin and YAP/SOX9 signaling axes.[1] This provides an additional mechanism for the potent antitumor effects observed.
Caption: Inhibition of cancer stemness pathways.
Experimental Workflow Visualization
A typical in vivo study evaluating the combination of Abt-263 and a chemotherapy agent follows a standardized workflow.
Caption: General in vivo experimental workflow.
Conclusion
The combination of Abt-263 with various chemotherapy agents represents a promising therapeutic strategy to enhance antitumor efficacy and overcome resistance. The data and protocols presented herein provide a foundation for researchers to further explore these combinations in preclinical settings. Careful consideration of the tumor model, dosing schedule, and relevant biomarkers will be crucial for the successful translation of these findings to the clinic.
References
- 1. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Bcl-2 inhibitor ABT-263 enhances the response of multiple chemotherapeutic regimens in hematologic tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combining paclitaxel with ABT-263 has a synergistic effect on paclitaxel resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining Paclitaxel with ABT-263 Has a Synergistic Effect on Paclitaxel Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ultra pH-sensitive polymeric nanovesicles co-deliver doxorubicin and navitoclax for synergetic therapy of endometrial carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. icm.unicancer.fr [icm.unicancer.fr]
- 16. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Apoptosis Following Abt-263 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-263 (Navitoclax) is a potent and orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4] By neutralizing these key survival proteins, Abt-263 disrupts the sequestration of pro-apoptotic proteins like Bim, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of the intrinsic caspase cascade, culminating in apoptosis.[1][3][5] Western blot analysis is an indispensable technique to elucidate and quantify the molecular events of Abt-263-induced apoptosis by monitoring the expression and cleavage of key proteins in this pathway.[6]
These application notes provide a comprehensive guide for utilizing Western blot to analyze the apoptotic response of cancer cells to Abt-263 treatment.
Signaling Pathway of Abt-263-Induced Apoptosis
Abt-263 functions as a BH3 mimetic, competitively binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[3] This action liberates pro-apoptotic "activator" proteins such as Bim. The freed Bim can then directly activate the "effector" proteins Bax and Bak, which oligomerize in the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c into the cytoplasm.[1][2] Cytoplasmic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[6] Active caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[6] These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), resulting in the characteristic biochemical and morphological hallmarks of apoptosis.[7]
Caption: Signaling pathway of Abt-263 induced apoptosis.
Key Protein Markers for Western Blot Analysis
The following table summarizes the key proteins to be analyzed by Western blot to assess apoptosis induction by Abt-263.
| Protein Target | Expected Change with Abt-263 Treatment | Rationale | Typical Molecular Weight (kDa) |
| Cleaved PARP | Increase | A key substrate of activated caspase-3 and a hallmark of apoptosis.[5] | 89 |
| Cleaved Caspase-3 | Increase | The primary executioner caspase in the apoptotic cascade.[5][8] | 17/19 |
| Pro-Caspase-3 | Decrease | The inactive zymogen that is cleaved to generate the active form. | 35 |
| Cleaved Caspase-9 | Increase | The initiator caspase activated by the apoptosome.[7][9] | 35/37 |
| Pro-Caspase-9 | Decrease | The inactive precursor of caspase-9. | 47 |
| Bcl-2 | No significant change in total levels | Abt-263 inhibits its function, not its expression.[10] | 26 |
| Bcl-xL | No significant change in total levels | A primary target of Abt-263; functional inhibition is key.[5][10] | 26-30 |
| Mcl-1 | Potential Increase | Upregulation of Mcl-1 is a known mechanism of resistance to Abt-263.[10] | 35-40 |
| Bax | No significant change in total levels | Translocates to the mitochondria upon activation.[5] | 21 |
| Bim | No significant change in total levels | Released from Bcl-2/Bcl-xL to activate Bax/Bak.[3][11] | 23 |
| β-Actin / GAPDH / Tubulin | No change | Loading controls to ensure equal protein loading across lanes. | 42 / 37 / 55 |
Experimental Protocol: Western Blot Analysis of Apoptosis
This protocol outlines the key steps for performing a Western blot to analyze protein markers of apoptosis following Abt-263 treatment.
Cell Culture and Treatment
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Abt-263 or vehicle control (e.g., DMSO) for various time points (e.g., 6, 12, 24, 48 hours).
-
Include a positive control for apoptosis induction, such as staurosporine (B1682477) or etoposide, if desired.
Cell Lysis and Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.[13]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[12]
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.[13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12][13]
-
Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for ensuring equal protein loading.[13]
Sample Preparation and SDS-PAGE
-
Prepare protein samples by mixing a consistent amount of protein (typically 20-40 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins.[12]
-
Perform electrophoresis to separate the proteins based on their size.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-cleaved PARP, anti-cleaved caspase-3) diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[12][13]
-
Washing: Repeat the washing step as described above to remove the unbound secondary antibody.[13]
Signal Detection and Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[13]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
For quantitative analysis, measure the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands.
Experimental Workflow
Caption: Workflow for Western blot analysis of apoptosis.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry readings for each target protein should be normalized to the loading control.
Example Table of Quantified Western Blot Data
| Treatment | Cleaved PARP / β-Actin (Fold Change) | Cleaved Caspase-3 / β-Actin (Fold Change) | Mcl-1 / β-Actin (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Abt-263 (0.1 µM) | 2.5 | 3.1 | 1.2 |
| Abt-263 (1.0 µM) | 8.7 | 9.5 | 1.8 |
| Abt-263 (10 µM) | 15.2 | 16.8 | 2.5 |
| Positive Control | 20.1 | 22.4 | 0.8 |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell line, treatment conditions, and antibodies used.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Ineffective primary or secondary antibody | Use a validated antibody at the recommended dilution. | |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Use fresh lysis buffer with protease inhibitors and keep samples on ice. |
By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the pro-apoptotic effects of Abt-263 and gain valuable insights into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of antiapoptotic BCL-2 proteins with ABT-263 induces fibroblast apoptosis, reversing persistent pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ABT-263 Reduces Hypertrophic Scars by Targeting Apoptosis of Myofibroblasts [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 8. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABT-263 Reduces Hypertrophic Scars by Targeting Apoptosis of Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in physiological and pathological processes. While it acts as a potent tumor suppression mechanism, the accumulation of senescent cells contributes to aging and age-related diseases.[1][2][3] These cells are characterized by distinct features, including resistance to apoptosis and the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP).[1]
Senolytics are a class of drugs designed to selectively eliminate senescent cells. Navitoclax (ABT-263) is a prominent senolytic agent that has demonstrated efficacy in clearing senescent cells in various preclinical models.[2][3][4] Navitoclax is a BH3 mimetic that inhibits the anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family, specifically BCL-2, BCL-xL, and BCL-w.[2][5][6] Senescent cells often upregulate these pro-survival proteins, making them susceptible to Navitoclax-induced apoptosis.[4][6]
This document provides detailed application notes and protocols for inducing cellular senescence and quantifying the efficacy of senescent cell clearance by Navitoclax in vitro.
Mechanism of Action: Navitoclax-Induced Apoptosis in Senescent Cells
Navitoclax functions by disrupting the interaction between anti-apoptotic BCL-2 family proteins (like BCL-xL) and pro-apoptotic proteins (like BAX and BAK).[1][4] In senescent cells, BCL-xL sequesters BAX, preventing it from initiating apoptosis. By binding to BCL-xL, Navitoclax releases BAX, which then oligomerizes at the mitochondrial outer membrane.[1][4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[4]
Caption: Navitoclax inhibits BCL-xL/BCL-2, leading to apoptosis.
Experimental Design and Workflow
A typical experiment to measure senescent cell clearance involves three main stages: induction of senescence, treatment with the senolytic agent, and quantification of clearance.
Caption: General workflow for assessing senolytic activity.
Detailed Experimental Protocols
Protocol 1: Induction of Therapy-Induced Senescence (TIS)
This protocol describes inducing senescence in human diploid fibroblasts (e.g., IMR-90) using Etoposide.
Materials:
-
IMR-90 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Etoposide (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Seed IMR-90 cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere overnight.
-
The next day, treat the cells with a final concentration of 8.7 µM Etoposide in complete growth medium.[1] Prepare a vehicle control using an equivalent volume of DMSO.
-
Incubate the cells for 72 hours.[1]
-
After incubation, aspirate the medium containing etoposide, wash the cells twice with sterile PBS.
-
Add fresh complete growth medium and allow the cells to recover for 3-5 days to establish a stable senescent phenotype. During this time, senescent cells will exhibit morphological changes, such as becoming enlarged and flattened.[7]
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal activity at pH 6.0 is a widely used biomarker for senescent cells.[2][8][9]
Materials:
-
Senescence β-Galactosidase Staining Kit (e.g., Cell Signaling Technology #9860) or individual reagents.[2]
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS).[8]
-
Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer, pH 6.0).[8]
-
PBS
-
Microscope
Procedure:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with the Fixative Solution for 5-15 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
Add the SA-β-gal Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C in a dry incubator (no CO₂) for 12-16 hours or until a blue color develops in senescent cells.[8] Do not incubate in a CO₂ incubator, as it will alter the pH of the staining solution.[10]
-
After incubation, wash the cells with PBS and store them covered in PBS at 4°C.
-
Quantification: Using a light microscope, count the number of blue-stained (senescent) cells and the total number of cells in several random fields of view. Calculate the percentage of SA-β-gal positive cells.
Protocol 3: Apoptosis Assays for Measuring Clearance
The clearance of senescent cells by Navitoclax is mediated by apoptosis.[1][4] Therefore, quantifying apoptosis is a direct measure of its senolytic activity.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
PBS
-
Flow Cytometer
Procedure:
-
Induce senescence and treat cells with Navitoclax as described. Include non-senescent and untreated senescent controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. An increase in the Annexin V-positive cell population in Navitoclax-treated senescent cells indicates apoptosis.[1]
This luminescent assay measures the activity of caspases 3 and 7, the key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Seed senescent and non-senescent cells in a white-walled 96-well plate.
-
Treat cells with various concentrations of Navitoclax for a specified time (e.g., 24-48 hours).[11]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. A significant increase in luminescence in the Navitoclax-treated senescent cells corresponds to increased caspase 3/7 activity and apoptosis.[12][13][14]
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16]
Materials:
-
In Situ Cell Death Detection Kit (e.g., Roche)
-
Permeabilisation Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells on glass coverslips or chamber slides.
-
Wash cells with PBS and fix with a formaldehyde-based solution.
-
Wash again with PBS and incubate in Permeabilisation Solution for 2 minutes on ice.
-
Wash and then incubate with the TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C.[17]
-
Rinse the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Analyze the samples under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, indicating DNA fragmentation.[17]
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between control and treated groups.
Logical Relationship for Measuring Clearance
The efficacy of Navitoclax is determined by observing a concurrent decrease in senescence markers and an increase in apoptosis markers.
Caption: Navitoclax treatment decreases senescence and increases apoptosis markers.
Quantitative Data Summary
Table 1: Quantification of Senescent Cell Burden by SA-β-gal Staining
| Cell Type | Treatment (48h) | % SA-β-gal Positive Cells (Mean ± SD) |
| Non-Senescent | Vehicle (DMSO) | 5.2 ± 1.1% |
| Non-Senescent | Navitoclax (2 µM) | 6.1 ± 1.5% |
| Senescent | Vehicle (DMSO) | 85.4 ± 4.3% |
| Senescent | Navitoclax (2 µM) | 22.7 ± 3.8% |
This table demonstrates the selective reduction of SA-β-gal positive cells upon Navitoclax treatment.
Table 2: Apoptosis Induction Measured by Annexin V/PI Staining
| Cell Type | Treatment (48h) | % Annexin V Positive Cells (Mean ± SD) |
| Non-Senescent | Vehicle (DMSO) | 3.5 ± 0.8% |
| Non-Senescent | Navitoclax (2 µM) | 4.8 ± 1.2% |
| Senescent | Vehicle (DMSO) | 7.2 ± 1.9% |
| Senescent | Navitoclax (2 µM) | 65.9 ± 5.1% |
This table shows that Navitoclax selectively induces apoptosis in senescent cells.[1]
Table 3: Caspase-3/7 Activity
| Cell Type | Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Non-Senescent | Navitoclax (2 µM) | 1.2 ± 0.3 |
| Senescent | Navitoclax (2 µM) | 8.5 ± 1.4 |
This table highlights the robust activation of executioner caspases specifically in senescent cells treated with Navitoclax.[1][14]
Table 4: SASP Factor Quantification by ELISA
| Condition | IL-6 Concentration (pg/mL) |
| Non-Senescent Supernatant | 55 ± 12 |
| Senescent + Vehicle Supernatant | 1250 ± 150 |
| Senescent + Navitoclax Supernatant | 310 ± 45 |
This table provides indirect evidence of senescent cell clearance by showing a reduction in the secretion of a key SASP factor, IL-6, following Navitoclax treatment.[18]
References
- 1. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 3. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Bcl-xL with Navitoclax Effectively Eliminates Senescent Tumor Cells That Appear Following CEP-1347-Induced Differentiation of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. buckinstitute.org [buckinstitute.org]
- 9. telomer.com.tr [telomer.com.tr]
- 10. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Bcl-xL is a key mediator of apoptosis following KRASG12C inhibition in KRASG12C mutant colorectal cancer | bioRxiv [biorxiv.org]
- 14. Proapoptotic Bcl-2 inhibitor as host directed therapy for pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TUNEL assay - Wikipedia [en.wikipedia.org]
- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Navitoclax improves acute-on-chronic liver failure by eliminating senescent cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Wound Healing with Topical Abt-263
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals studying the effects of the senolytic agent Abt-263 (Navitoclax) on cutaneous wound healing. The following protocols are based on established methodologies for inducing and assessing wound repair in preclinical models, specifically focusing on the topical application of Abt-263 to mitigate the negative impact of cellular senescence on healing processes.
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is characterized by the accumulation of senescent cells in tissues during aging and in various age-related diseases.[1][2][3][4][5] These cells can impair tissue repair and regeneration.[1][2][3][4][5] The senolytic compound Abt-263 is a potent inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in senescent cells, making them resistant to apoptosis.[6][7] By selectively inducing apoptosis in senescent cells, Abt-263 has been shown to rejuvenate aged skin and enhance subsequent wound healing, offering a promising therapeutic strategy for improving wound repair, particularly in the elderly.[1][8][9][10]
Topical application of Abt-263 allows for localized treatment, minimizing potential systemic side effects.[1][8][9][10] Studies have demonstrated that pre-treating aged skin with topical Abt-263 effectively reduces senescence markers and accelerates wound closure.[1][4][8][9][10][11] This protocol outlines the in vivo procedures for evaluating the efficacy of topical Abt-263 in a murine model of excisional wound healing.
Data Presentation
Table 1: Effect of Topical Abt-263 on Senescence Markers in Aged Mouse Skin
| Marker | Treatment Group | Change in Expression | Reference |
| p16 (gene expression) | 5µM Abt-263 | Significant decrease | [1] |
| p21 (gene expression) | 5µM Abt-263 | Significant decrease | [1] |
| SA-β-gal positive cells | 5µM Abt-263 | Reduction in number | [1] |
| p21 positive cells | 5µM Abt-263 | Reduction in number | [1] |
Table 2: Accelerated Wound Closure in Aged Mice Treated with Topical Abt-263
| Time Point | Metric | DMSO (Control) | 5µM Abt-263 | p-value | Reference |
| Day 15 | % Wound Contraction | - | Significantly higher | <0.05 | [1] |
| Day 18 | % of Mice with Healed Wounds | 0% | 33% | - | [1] |
| Day 24 | % of Mice with Healed Wounds | 56.3% | 80% | - | [1][8][9][10] |
Experimental Protocols
Preparation of Topical Abt-263 Formulation
Objective: To prepare a 5µM solution of Abt-263 for topical application.
Materials:
-
Abt-263 (Navitoclax) powder
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Prepare a stock solution of Abt-263 in DMSO. The concentration of the stock solution should be calculated to allow for easy dilution to the final working concentration.
-
On the day of application, dilute the Abt-263 stock solution in DMSO to a final concentration of 5µM.[1]
-
Vortex the solution thoroughly to ensure homogeneity.
-
Prepare a vehicle control solution of 100% DMSO.[1]
-
Store both solutions at room temperature for the duration of the experiment.
In Vivo Murine Model of Wound Healing
Objective: To create full-thickness excisional wounds on aged mice to study the effect of topical Abt-263.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Electric razor
-
Depilatory cream
-
Betadine and alcohol wipes
-
Sterile surgical instruments (forceps, scissors)
-
6mm biopsy punch[12]
-
Sterile gauze
-
Topical Abt-263 solution (5µM in DMSO) and vehicle control (DMSO)
-
Transparent occlusive dressing (e.g., Tegaderm)
-
Analgesics (e.g., buprenorphine)
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave the dorsal surface of the mouse.
-
Apply a depilatory cream for a short duration (e.g., 30-60 seconds) to remove remaining fur, then thoroughly cleanse the area with sterile water or saline.
-
Disinfect the surgical site with alternating scrubs of betadine and 70% alcohol.
-
-
Topical Pre-treatment:
-
Wound Creation:
-
On day 6, after the final pre-treatment, re-anesthetize the mice.
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6mm biopsy punch.[12]
-
-
Post-operative Care and Monitoring:
-
Administer a long-acting analgesic to manage post-operative pain.
-
House mice individually to prevent wound disruption.
-
Monitor the wounds daily for signs of infection.
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 6, 9, 12, 15, 18, 21, 24) with a ruler for scale to quantify wound closure.
-
Assessment of Wound Healing
Objective: To quantify the rate of wound closure and assess the cellular and molecular changes in the healing tissue.
3.1. Wound Closure Analysis:
-
Use a digital caliper or image analysis software (e.g., ImageJ) to measure the wound area from the photographs taken at each time point.
-
Calculate the percentage of wound closure relative to the initial wound area at day 0. The formula is: % Wound Closure = [(Area_day0 - Area_dayX) / Area_day0] * 100.
3.2. Histological and Immunohistochemical Analysis:
-
Tissue Collection: At selected time points, euthanize the mice and harvest the entire wound bed along with a margin of surrounding healthy skin.
-
Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess general morphology, inflammatory infiltrate, and re-epithelialization.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining:
-
Fix fresh frozen tissue sections briefly in a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde.
-
Rinse with PBS.
-
Incubate overnight at 37°C (without CO2) in a staining solution containing X-gal at pH 6.0.
-
Counterstain with Nuclear Fast Red if desired. Senescent cells will stain blue.
-
-
Immunohistochemistry for p16 and p21:
-
Perform antigen retrieval on deparaffinized sections.
-
Incubate with primary antibodies against p16INK4a and p21/WAF1/CIP1.
-
Use an appropriate secondary antibody and detection system (e.g., HRP-DAB) to visualize the protein expression.
-
Counterstain with hematoxylin.
-
-
3.3. Molecular Analysis (RNA Sequencing):
-
Harvest skin tissue from Abt-263 and vehicle-treated mice.
-
Isolate total RNA using a suitable kit.
-
Perform bulk RNA sequencing to analyze gene expression changes.
-
Conduct Gene Set Enrichment Analysis (GSEA) to identify upregulated or downregulated pathways related to wound healing (e.g., hemostasis, inflammation, proliferation, angiogenesis, extracellular matrix organization) and senescence.[1]
Mandatory Visualizations
References
- 1. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing - Figure f3 | Aging [aging-us.com]
- 3. buckinstitute.org [buckinstitute.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells -Molecules and Cells | Korea Science [koreascience.kr]
- 7. Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells | Aging [aging-us.com]
- 8. telomer.com.tr [telomer.com.tr]
- 9. ABT-263 treatment rejuvenates aged skin and enhances wound healing | EurekAlert! [eurekalert.org]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Clearance of p21 highly expressing senescent cells accelerates cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ABT-263 (Navitoclax) Solubility: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ABT-263 (Navitoclax).
Frequently Asked Questions (FAQs)
Q1: What is ABT-263 and why is its solubility a concern?
A1: ABT-263, also known as Navitoclax, is a potent, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w. Its hydrophobic nature leads to poor aqueous solubility, which can present significant challenges in experimental settings, potentially causing precipitation, inaccurate dosing, and unreliable results.
Q2: What are the recommended solvents for preparing ABT-263 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of ABT-263. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.
Q3: I observed precipitation when diluting my ABT-263 DMSO stock solution into aqueous cell culture medium. What should I do?
A3: This is a common issue due to the poor aqueous solubility of ABT-263. To minimize precipitation, add the DMSO stock solution drop-wise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This facilitates rapid dispersion and prevents localized high concentrations that lead to precipitation. Ensure the final DMSO concentration in your culture medium is kept low (ideally ≤ 0.1%, and generally not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q4: Can I store ABT-263 in an aqueous solution for a long period?
A4: It is not recommended to store ABT-263 in aqueous solutions for more than one day. Due to its limited stability in aqueous buffers, it is best practice to prepare fresh dilutions from a DMSO stock for each experiment to ensure consistent and accurate concentrations.
Q5: My in vitro results with ABT-263 are inconsistent. Could solubility be the cause?
A5: Yes, inconsistent results are often linked to solubility issues. If ABT-263 is not fully dissolved, the actual concentration exposed to the cells will be lower and will vary between experiments. Visually inspect your final working solution for any signs of precipitation or cloudiness before adding it to your cells.
Q6: I am conducting an in vivo study. What formulations can I use to improve the bioavailability of ABT-263?
A6: For oral administration in animal models, ABT-263 is often formulated in a mixture of solvents and excipients to enhance its solubility and absorption. A commonly used vehicle is a combination of Phosal 50 PG, polyethylene (B3416737) glycol 400 (PEG400), and ethanol. Another option is a formulation with corn oil. It is crucial to follow a specific, validated protocol for preparing these formulations.
Q7: Does the presence of serum in the cell culture medium affect ABT-263's activity?
A7: Yes, components in serum, such as albumin, can bind to hydrophobic compounds like ABT-263. This binding can reduce the free concentration of the drug available to the cells, potentially diminishing its apparent potency in vitro. When comparing results between different experimental setups, it is important to consider the protein concentration in the medium.
Data Presentation: ABT-263 Solubility
The following table summarizes the solubility of ABT-263 in various solvents and formulations. Please note that sonication and/or heating may be required to achieve maximum solubility.
| Solvent/Formulation | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL (≥ 102.6 mM) | Use fresh, anhydrous DMSO. Sonication may be required. |
| Ethanol | < 1 mg/mL | Insoluble or slightly soluble. |
| Water | < 0.1 mg/mL | Insoluble. |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution. |
| 10% Ethanol, 30% PEG400, 60% Phosal 50 PG | 10 - 12.5 mg/mL | Requires heating (50-60°C) and/or sonication to dissolve. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ~2.08 mg/mL | Suspension, requires sonication. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ~2.08 mg/mL | Suspension, requires sonication. |
Experimental Protocols
Protocol 1: Preparation of ABT-263 Stock Solution in DMSO
-
Materials:
-
ABT-263 (Navitoclax) powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of ABT-263 powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of ABT-263 Working Solution for In Vitro Cell Culture
-
Materials:
-
ABT-263 DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the ABT-263 DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the ABT-263 DMSO stock solution drop-wise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
-
Mandatory Visualizations
Signaling Pathway of ABT-263 Action
Caption: Mechanism of ABT-263 induced apoptosis.
Troubleshooting Workflow for ABT-263 Precipitation
Caption: Troubleshooting workflow for ABT-263 precipitation issues.
Technical Support Center: Optimizing ABT-263 (Navitoclax) Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ABT-263 (Navitoclax) dosage and managing its associated toxicities during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of ABT-263 and what is its mechanism?
The primary and dose-limiting toxicity of ABT-263 is thrombocytopenia, a significant decrease in platelet count.[1][2][3][4][5][6][7][8][9][10] This is an on-target effect caused by the inhibition of B-cell lymphoma-extra large (Bcl-xL).[5][6] Bcl-xL is crucial for the survival of circulating platelets, and its inhibition by ABT-263 leads to accelerated platelet apoptosis.[2][6]
Q2: What are the common non-hematological toxicities observed with ABT-263?
Common non-hematological toxicities are generally mild to moderate (Grade 1 or 2) and include diarrhea, nausea, vomiting, and fatigue.[1][3][10]
Q3: How can thrombocytopenia induced by ABT-263 be managed or mitigated?
Several dosing strategies have been investigated to manage ABT-263-induced thrombocytopenia. The most effective approach involves a lead-in dosing schedule.[1][3][4][7] This strategy consists of administering a lower "lead-in" dose for a short period (e.g., 7 days) before escalating to the full therapeutic dose.[1][3][4][7][9][10] This approach is thought to allow the bone marrow to compensate by increasing platelet production, thus minimizing the subsequent drop in platelet count.[1][7] Continuous daily dosing following the lead-in period has been shown to result in more stable platelet levels compared to intermittent dosing schedules.[1][3][7]
Q4: Are there any established biomarkers to predict sensitivity or toxicity to ABT-263?
Pro-gastrin releasing peptide (pro-GRP) has been identified as a potential surrogate marker for Bcl-2 amplification and has been correlated with changes in tumor volume in some studies.[1][10] High expression of the pro-apoptotic gene Bcl2-interacting mediator of cell death (BIM) and a high BIM/MCL-1 ratio have been associated with increased sensitivity to ABT-263.[8] Additionally, baseline levels of cytokeratin 19 fragment antigen 21-1, neuron-specific enolase, and circulating tumor cell number are being explored as potential correlates of clinical benefit.[9][11] Intracellular levels of reactive oxygen species (ROS) have also been suggested as a potential biomarker for sensitivity in non-small-cell lung cancer cells.[12]
Q5: What is the mechanism of action of ABT-263?
ABT-263 is a potent and orally bioavailable small molecule that acts as a BH3 mimetic.[1] It selectively inhibits the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, specifically Bcl-2, Bcl-xL, and Bcl-w.[1][13] By binding to these proteins, ABT-263 displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Thrombocytopenia (Grade 3/4) | High sensitivity to Bcl-xL inhibition, incorrect dosing. | Immediately interrupt dosing until platelet count recovers to ≥ 50,000/μL (Grade ≤ 2).[1] Consider dose reduction upon re-initiation. Implement a lead-in dosing schedule if not already in use. |
| Persistent Diarrhea or Nausea | Gastrointestinal toxicity. | Administer standard anti-diarrheal and anti-emetic agents. Ensure adequate hydration. If symptoms are severe or persistent, consider dose interruption or reduction. |
| Lack of Efficacy in a Pre-clinical Model | Intrinsic or acquired resistance. High expression of Mcl-1 is a common resistance mechanism.[8][15] | Assess the expression levels of Bcl-2 family proteins, particularly Mcl-1.[8] Consider combination therapies. For example, mTOR inhibitors like AZD8055 have been shown to sensitize cells to ABT-263 by reducing Mcl-1 levels.[8] |
| Unexpected Off-Target Effects in vitro | Non-specific toxicity at high concentrations. | Determine the IC50 of ABT-263 in your specific cell line to ensure you are using a relevant concentration range. Include non-cancerous cell lines as controls to assess general cytotoxicity.[16] |
Data Presentation
Table 1: Summary of Toxicities Observed in a Phase I Study of Navitoclax (ABT-263) [1][10]
| Toxicity | Any Grade (%) | Grade 3/4 (%) |
| Thrombocytopenia | All patients | Dose- and schedule-dependent |
| Diarrhea | 40 | <5 |
| Nausea | 34 | <5 |
| Vomiting | 36 | <5 |
| Fatigue | 34 | <5 |
Table 2: Dosing Schedules Investigated to Mitigate Thrombocytopenia
| Dosing Schedule | Description | Key Finding | Reference |
| Intermittent Dosing | Dosing for 14 days of a 21-day cycle. | Associated with significant fluctuations in platelet counts. | [1][3] |
| Continuous Dosing with Lead-in | A lower lead-in dose (e.g., 150 mg/day) for 7 days, followed by the target therapeutic dose continuously. | Minimized platelet nadir and variability, allowing for higher cumulative exposure.[1][3][4][7] | [1][3][7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of ABT-263 Cytotoxicity
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of ABT-263 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Monitoring Platelet Counts in a Murine Xenograft Model
-
Baseline Blood Collection: Prior to the first dose of ABT-263, collect a baseline blood sample (approximately 50 µL) from the tail vein or saphenous vein into an EDTA-coated micro-collection tube.
-
Drug Administration: Administer ABT-263 orally via gavage at the predetermined dose and schedule.
-
Serial Blood Sampling: Collect blood samples at regular intervals post-treatment (e.g., 4, 8, 24, 48, and 72 hours after the first dose, and then every 2-3 days).
-
Platelet Counting: Immediately after collection, analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to determine the platelet count.
-
Data Analysis: Plot the platelet count over time for each treatment group. Calculate the nadir (lowest point) of the platelet count and the time to recovery.
Mandatory Visualizations
Caption: Mechanism of action of ABT-263 (Navitoclax).
Caption: Clinical workflow for mitigating thrombocytopenia.
Caption: Pre-clinical workflow for assessing thrombocytopenia.
References
- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying Navitoclax, a Targeted Anticancer Drug, in Healthy Volunteers – Ethical Considerations and Risk/Benefit Assessments and Management | Anticancer Research [ar.iiarjournals.org]
- 3. Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: a phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of Navitoclax (ABT-263), a novel Bcl-2 family inhibitor, in patients with small-cell lung cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of single-agent navitoclax (ABT-263) and biomarker correlates in patients with relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Navitoclax in primary cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of Navitoclax observed in primary cells?
The most significant and dose-limiting off-target effect of Navitoclax is thrombocytopenia, a rapid decrease in circulating platelet count.[1][2][3][4][5] This is technically an "on-target" effect on an unintended cell type, as it stems from the inhibition of B-cell lymphoma-extra-large (BCL-xL), a protein crucial for platelet survival.[3][4][5][6]
Q2: How does Navitoclax induce thrombocytopenia?
Navitoclax is a BH3 mimetic that inhibits the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.[7][8] Platelets rely on BCL-xL to maintain their lifespan.[3][6] By inhibiting BCL-xL, Navitoclax triggers the intrinsic apoptotic pathway in platelets, leading to their premature destruction and removal from circulation.[3][6][9]
Q3: Are there other reported off-target effects of Navitoclax in primary cells?
Yes, besides thrombocytopenia, other off-target effects have been observed, including:
-
Neutropenia: A decrease in the number of neutrophils, a type of white blood cell, has been reported in some patients.[10][11][12] This may be due to an on-target effect on myeloid progenitors.[10][13]
-
Effects on Bone Marrow Stromal Cells (BMSCs) and Osteoprogenitors: Studies in aged mice have shown that Navitoclax can lead to trabecular bone loss and impair the function of osteoprogenitor cells.[14][15] In vitro, Navitoclax was found to decrease BMSC colony formation and calcified matrix production.[15]
-
Gastrointestinal Issues: Diarrhea and nausea are common adverse events reported in clinical trials.[4][10]
Troubleshooting Guide
Issue 1: Significant drop in platelet count in our primary cell culture after Navitoclax treatment.
-
Explanation: This is the expected and well-documented on-target effect of Navitoclax on platelets due to BCL-xL inhibition.[3][4][5]
-
Recommendation:
-
Dose Titration: If the goal is to study non-platelet primary cells, consider a dose-titration experiment to find a concentration of Navitoclax that is effective on your target cells while minimizing platelet toxicity.
-
Use a BCL-2 Selective Inhibitor: If your research allows, consider using a more selective BCL-2 inhibitor like Venetoclax (ABT-199), which has significantly less activity against BCL-xL and therefore spares platelets.[5][7]
-
Monitor Platelet Viability: Use flow cytometry with markers like Annexin V to monitor platelet apoptosis at different Navitoclax concentrations and time points.
-
Issue 2: We are observing cytotoxicity in our bone marrow stromal cell (BMSC) cultures treated with Navitoclax.
-
Explanation: Navitoclax has been shown to have cytotoxic effects on BMSCs and can impair their function.[14][15][16]
-
Recommendation:
-
Assess Apoptosis: Perform assays like TUNEL staining to quantify apoptosis in your BMSC cultures.[15]
-
Functional Assays: Evaluate the impact on BMSC function by conducting colony formation assays and assessing their ability to produce a mineralized matrix.[14][15]
-
Consider Alternative Senolytics: If the goal is to eliminate senescent cells, be aware that Navitoclax's effects on bone may be detrimental.[14][15] Other senolytic agents could be explored.
-
Quantitative Data Summary
Table 1: Adverse Events Related to Navitoclax in a Phase 2a Study in Patients with Relapsed or Refractory Lymphoid Malignancies
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Diarrhea | 88.5 | Not Reported |
| Nausea | 61.5 | Not Reported |
| Thrombocytopenia | 53.8 | 38.5 |
| Neutropenia | Not Reported | 30.8 |
Source: Data compiled from a phase 2a study of Navitoclax.[10][11][12]
Table 2: In Vitro Effects of Navitoclax on Bone Marrow Stromal Cells (BMSCs) from Aged Mice
| Parameter | Treatment | % Change from Vehicle |
| Senescent Cell Burden (SA-β-gal) | Navitoclax (5 µM) | -30% to -77% |
| Mineralized Matrix Production | Navitoclax (5 µM) | -83% to -88% |
| BMSC Colony Formation | Navitoclax (5 µM) | Decreased |
Source: Data from in vitro studies on primary BMSCs from aged mice.[15]
Key Experimental Protocols
Protocol 1: Assessment of Navitoclax-Induced Thrombocytopenia in vitro
-
Cell Source: Obtain fresh human or mouse platelets from whole blood.
-
Treatment: Incubate platelets with varying concentrations of Navitoclax (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for different time points (e.g., 2, 6, 24 hours).
-
Apoptosis Analysis (Flow Cytometry):
-
Stain platelets with Annexin V (to detect phosphatidylserine (B164497) exposure on apoptotic cells) and a viability dye (e.g., Propidium Iodide).
-
Acquire data on a flow cytometer and quantify the percentage of apoptotic (Annexin V positive) platelets.
-
-
Platelet Activation Analysis (Flow Cytometry):
-
To investigate effects on platelet function, treat platelets with Navitoclax followed by a physiological agonist (e.g., thrombin, ADP).
-
Stain for activation markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding).
-
Analyze the expression of these markers by flow cytometry to assess the impact of Navitoclax on platelet activation.[9]
-
Protocol 2: Evaluation of Navitoclax Effects on Bone Marrow Stromal Cell (BMSC) Function
-
Cell Culture: Isolate and culture primary BMSCs from bone marrow aspirates.
-
Treatment: Treat BMSC cultures with Navitoclax (e.g., 5 µM) or vehicle control for a specified period (e.g., 5 days).[15]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining:
-
Fix the cells and stain with SA-β-gal staining solution.
-
Quantify the percentage of blue-stained (senescent) cells to assess the senolytic activity of Navitoclax.[15]
-
-
Mineralized Matrix Production (Osteogenic Differentiation):
-
Culture BMSCs in osteogenic medium in the presence of Navitoclax or vehicle.
-
After a defined period (e.g., 14-21 days), stain the cultures with Alizarin Red S to visualize calcium deposits, indicating mineralized matrix formation.
-
Quantify the staining to assess the impact on osteogenic potential.[15]
-
-
Cytotoxicity Assay (MTT Assay):
-
Treat BMSCs with Navitoclax for a defined period.
-
Add MTT reagent to the cultures and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability and cytotoxicity.[16]
-
-
Apoptosis Assay (TUNEL Staining):
-
Fix and permeabilize the cells.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.
-
Visualize and quantify the percentage of TUNEL-positive cells.[15]
-
Visualizations
Caption: Mechanism of Navitoclax-induced thrombocytopenia.
Caption: Troubleshooting workflow for Navitoclax off-target effects.
References
- 1. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - ProQuest [proquest.com]
- 3. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The role of apoptosis in megakaryocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is Navitoclax used for? [synapse.patsnap.com]
- 9. BCL2/BCL-X(L) inhibition induces apoptosis, disrupts cellular calcium homeostasis, and prevents platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 15. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Abt-263 (Navitoclax)-Induced Thrombocytopenia in In Vivo Research
Welcome to the technical support center for researchers utilizing Abt-263 (Navitoclax). This resource provides in-depth guidance on understanding and mitigating the primary dose-limiting toxicity of Abt-263: thrombocytopenia. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed in vivo protocols, and comparative data to inform your study design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Abt-263-induced thrombocytopenia?
A1: Abt-263-induced thrombocytopenia is an on-target effect resulting from its inhibition of the B-cell lymphoma-extra large (Bcl-xL) protein.[1][2][3] Platelets, being anucleated, have a short lifespan and their survival is critically dependent on the anti-apoptotic function of Bcl-xL.[1][4] By binding to and inhibiting Bcl-xL, Abt-263 displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway within platelets, their premature destruction, and a subsequent decrease in circulating platelet counts.[1][5] This effect is rapid and dose-dependent.[1]
Q2: Is the thrombocytopenia induced by Abt-263 reversible?
A2: Yes, preclinical and clinical data consistently show that Abt-263-induced thrombocytopenia is transient and reversible upon cessation of the drug.[6] Platelet counts typically begin to recover even during continued dosing, suggesting a compensatory increase in platelet production by megakaryocytes in the bone marrow.[7]
Q3: What are the established clinical strategies to mitigate Abt-263-induced thrombocytopenia?
A3: The primary clinical strategy is a "lead-in" or dose-escalation schedule.[6][7][8][9] This involves administering a lower, sub-therapeutic dose of Abt-263 for a short period (e.g., 7 days) before escalating to the full therapeutic dose.[6][7][8] This approach is thought to "prime" the bone marrow to increase platelet production, thereby blunting the severity of the platelet nadir when the full dose is administered.[6] Continuous daily dosing, as opposed to intermittent schedules, has also been shown to minimize fluctuations in platelet counts.[7][9]
Q4: Are there next-generation inhibitors that avoid this toxicity?
A4: Yes, a promising strategy to circumvent Abt-263-induced thrombocytopenia is the development of Proteolysis Targeting Chimeras (PROTACs).[2][10][11] These molecules are designed to selectively induce the degradation of Bcl-xL in cancer cells while sparing platelets. This selectivity is achieved by hijacking E3 ubiquitin ligases that are poorly expressed in platelets compared to cancer cells.[2][10][11] For example, the PROTAC PZ15227 has been shown to effectively clear senescent cells without causing severe thrombocytopenia in mice.[3][12][13]
Q5: Can Abt-263 be used in combination with other therapies to reduce its dose and associated thrombocytopenia?
A5: Yes, combining Abt-263 with other chemotherapeutic or targeted agents is a viable strategy to potentially reduce the required therapeutic dose of Abt-263, thereby lessening the severity of thrombocytopenia.[1] However, careful consideration must be given to overlapping toxicities. For instance, combining Abt-263 with docetaxel (B913) has been shown to exacerbate neutropenia.[1][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe or prolonged thrombocytopenia in mouse models. | High sensitivity of the mouse strain to Bcl-xL inhibition. Incorrect dosing or formulation. | Consider using a dose-escalation protocol. Verify the formulation and administration of Abt-263. Ensure accurate and consistent dosing. Monitor platelet counts more frequently. |
| Significant bleeding observed in animals during routine procedures (e.g., tail tipping for genotyping). | Platelet count has dropped below a critical threshold for normal hemostasis. | Immediately cease any non-essential procedures that could induce bleeding. Monitor animals closely. Consider implementing a humane endpoint based on bleeding severity. For future cohorts, schedule procedures before the expected platelet nadir or after recovery. Perform a tail bleeding assay to quantify the hemostatic defect. |
| High variability in platelet counts between animals in the same treatment group. | Inconsistent drug administration (e.g., oral gavage). Individual animal variation in drug metabolism or response. | Refine and standardize the drug administration technique. Increase the number of animals per group to improve statistical power. |
| Difficulty in obtaining accurate platelet counts from mouse blood samples. | Platelet clumping in the collection tube. Improper blood collection technique leading to activation. | Use anticoagulant-coated collection tubes (e.g., EDTA). Ensure a clean and quick blood draw to minimize platelet activation. Analyze samples promptly after collection. |
Data Presentation
Table 1: Summary of Clinical Dosing Schedules for Abt-263 (Navitoclax) and Impact on Thrombocytopenia
| Dosing Schedule | Patient Population | Lead-in Dose | Therapeutic Dose | Key Findings on Thrombocytopenia | Reference |
| Intermittent (14 days on, 7 days off) | Relapsed/Refractory Lymphoid Malignancies | N/A | 10-440 mg/day | Dose-limiting grade 4 thrombocytopenia observed. Cyclic variability in platelet counts. | [9] |
| Continuous with Lead-in | Relapsed/Refractory Lymphoid Malignancies | 150 mg/day for 7 days | 200-425 mg/day | Reduced platelet nadir compared to intermittent dosing, allowing for higher therapeutic doses. | [9] |
| Continuous with Lead-in | Relapsed Small Cell Lung Cancer | 150 mg/day for 7 days | 325 mg/day | Grade III-IV thrombocytopenia in 41% of patients. | [15] |
| Continuous with Lead-in | Relapsed or Refractory CLL | 100 mg/day for 7 days | 125-300 mg/day | Lead-in dosing reduced the depth of the nadir and the incidence of grade 4 thrombocytopenia. | [7] |
Table 2: Preclinical Comparison of Abt-263 and a Bcl-xL PROTAC (PZ15227) on Platelet Counts in Mice
| Compound | Dose | Route of Administration | Effect on Platelet Count | Key Observation | Reference |
| Abt-263 (Navitoclax) | 41 µmol/kg | Intraperitoneal | Severe thrombocytopenia observed 1 day after the first dose. | Confirms the known on-target toxicity of Bcl-xL inhibition on platelets. | [3] |
| PZ15227 (PROTAC) | 41 µmol/kg | Intraperitoneal | Mild reduction in blood platelet counts compared to vehicle-treated mice. | Demonstrates the platelet-sparing potential of the PROTAC approach. | [3] |
Experimental Protocols
1. In Vivo Mouse Model of Abt-263-Induced Thrombocytopenia
-
Objective: To induce and monitor thrombocytopenia in mice following Abt-263 administration.
-
Materials:
-
Abt-263 (Navitoclax)
-
Vehicle solution (e.g., 60% Phosal 50PG, 30% PEG400, 10% Ethanol)[16]
-
Mice (specify strain, age, and sex)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Automated hematology analyzer
-
-
Procedure:
-
Prepare the Abt-263 formulation by dissolving it in the vehicle. This may require heating to 50-60°C and sonication.[16]
-
Acclimate mice to handling and oral gavage for several days before the start of the experiment.
-
Collect baseline blood samples (Day 0) via tail vein or saphenous vein puncture for platelet counting.
-
Administer Abt-263 or vehicle control via oral gavage at the desired dose (e.g., 50-100 mg/kg/day).[17]
-
Collect blood samples at specified time points post-administration (e.g., 6 hours, 24 hours, 48 hours, 72 hours) to monitor the platelet nadir and recovery.
-
Analyze blood samples using an automated hematology analyzer to determine platelet counts.
-
Continue daily dosing and blood collection as required by the experimental design.
-
2. Murine Tail Bleeding Assay
-
Objective: To assess the functional consequence of thrombocytopenia on hemostasis.
-
Materials:
-
Mice (treated with Abt-263 or vehicle)
-
Restraining device
-
Scalpel or sharp blade
-
50 mL conical tube containing 37°C saline
-
Filter paper
-
Timer
-
-
Procedure:
-
Anesthetize the mouse according to an approved institutional protocol.
-
Secure the mouse in a restraining device.
-
Amputate the distal 3 mm of the tail using a sharp scalpel.
-
Immediately immerse the tail in the 37°C saline.
-
Start the timer.
-
Monitor for the cessation of bleeding, defined as no sign of bleeding for at least 15-30 seconds.
-
Record the time to cessation of bleeding. A cut-off time (e.g., 10-15 minutes) should be established, after which bleeding is considered continuous.
-
Alternatively, the amount of blood loss can be quantified by weighing the tube of saline before and after the bleeding period or by measuring the hemoglobin content of the saline.[18]
-
Mandatory Visualizations
Caption: Mechanism of Abt-263-induced thrombocytopenia.
Caption: PROTAC-mediated degradation of Bcl-xL.
Caption: In vivo experimental workflow.
References
- 1. Regulation of Platelet Production and Life Span: Role of Bcl-xL and Potential Implications for Human Platelet Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using proteolysis-targeting chimera technology to reduce navitoclax platelet toxicity and improve its senolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: a phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. protocols.io [protocols.io]
- 17. americapeptide.com [americapeptide.com]
- 18. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abt 263 (Navitoclax) Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the Bcl-2/Bcl-xL inhibitor, Abt 263 (Navitoclax).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common resistance mechanisms?
A1: Resistance to this compound is frequently associated with the upregulation of the anti-apoptotic protein Mcl-1, as this compound does not inhibit Mcl-1.[1][2][3] Other reported mechanisms include the sequestration of the pro-apoptotic protein Bim by both Bcl-xL and Bcl-2 in a way that is resistant to displacement by this compound, and the induction of cellular senescence.[4][5]
Q2: How does this compound treatment lead to the upregulation of Mcl-1?
A2: this compound can increase Mcl-1 levels through several mechanisms. It has been shown to enhance both the stability of Mcl-1 mRNA and the Mcl-1 protein itself.[1][2] This increased protein stability can be mediated by the activation of signaling pathways such as ERK, JNK, and Akt, which can lead to the phosphorylation of Mcl-1 and inactivation of its negative regulator, GSK-3β.[1][2] Additionally, in some cancer types like human leukemia cells, this compound can induce autophagy, which in turn leads to the downregulation of 4EBP1, a repressor of Mcl-1 protein synthesis.[6]
Q3: I am observing Mcl-1 upregulation in my this compound-treated cells. How can I confirm this is the cause of resistance?
A3: To confirm that Mcl-1 upregulation is mediating resistance, you can perform an Mcl-1 knockdown experiment using siRNA or shRNA. A significant increase in the cytotoxic effect of this compound in Mcl-1 knockdown cells compared to control cells would indicate that Mcl-1 is a key resistance factor.[3]
Q4: Are there any strategies to overcome this compound resistance in my experiments?
A4: Yes, several strategies can be employed. Co-treatment with an Mcl-1 inhibitor is a direct approach. Alternatively, targeting the signaling pathways that lead to Mcl-1 upregulation can be effective. For instance, inhibitors of the ERK, JNK, or Akt pathways have been shown to sensitize cancer cells to this compound-induced apoptosis.[1][2] Combination with other agents like HDAC inhibitors (e.g., vorinostat) or mTORC1/2 inhibitors (e.g., AZD8055) has also been shown to overcome resistance by downregulating Mcl-1 or upregulating pro-apoptotic proteins like Noxa.[7][8]
Q5: My cells are not undergoing apoptosis despite this compound treatment, but they are not proliferating. What could be happening?
A5: Your cells might be undergoing therapy-induced senescence. This compound has been shown to induce a senescent phenotype in some cancer cells, which allows them to resist apoptosis.[5][9] You can test for senescence markers such as senescence-associated β-galactosidase (SA-β-gal) activity, and look for changes in cell morphology (e.g., enlarged and flattened cells).
Troubleshooting Guides
Problem 1: Inconsistent or no induction of apoptosis with this compound treatment.
| Possible Cause | Troubleshooting Step |
| High Mcl-1 Expression | 1. Assess baseline Mcl-1 protein levels in your cell line via Western blot.[3] 2. If baseline Mcl-1 is high, consider using a combination of this compound and an Mcl-1 inhibitor. |
| Upregulation of Mcl-1 upon treatment | 1. Perform a time-course experiment and measure Mcl-1 mRNA and protein levels after this compound treatment using qPCR and Western blot.[1][2] 2. If Mcl-1 is upregulated, co-treat with inhibitors of upstream signaling pathways (e.g., ERK, JNK, Akt inhibitors).[1] |
| Bim Sequestration | 1. Perform co-immunoprecipitation (Co-IP) to assess the interaction between Bim and Bcl-2/Bcl-xL in the presence of this compound.[4] 2. Consider using BH3 profiling to assess mitochondrial apoptotic priming.[9] |
| Suboptimal Drug Concentration or Treatment Duration | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Cell viability can be assessed using a CCK-8 or MTT assay. |
| Cellular Senescence | 1. Stain for senescence-associated β-galactosidase (SA-β-gal). 2. Analyze cell cycle distribution by flow cytometry for signs of G1/G0 arrest.[10] |
Problem 2: Difficulty in interpreting Western blot results for Bcl-2 family proteins.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity and Quality | 1. Ensure you are using validated antibodies for each Bcl-2 family member. 2. Run appropriate controls, including positive and negative cell lysates, and consider using siRNA-treated lysates as negative controls. |
| Protein Loading and Transfer Issues | 1. Use a loading control (e.g., α-tubulin, GAPDH) to ensure equal protein loading.[3] 2. Optimize transfer conditions (time, voltage) for your specific proteins, as Bcl-2 family members have varying molecular weights. |
| Phosphorylation Status of Mcl-1 | 1. Use phospho-specific antibodies to detect phosphorylation of Mcl-1 at key residues (e.g., Thr163) if investigating signaling pathways like ERK and JNK.[1] |
Key Experimental Protocols
Western Blot for Bcl-2 Family Proteins
-
Objective: To determine the protein expression levels of Bcl-2, Bcl-xL, and Mcl-1.
-
Methodology:
-
Treat cancer cells with this compound or vehicle control for the desired time points (e.g., 18-24 hours).[3]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, and a loading control (e.g., α-tubulin) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Real-Time PCR (qPCR) for Mcl-1 mRNA Levels
-
Objective: To quantify the mRNA expression of Mcl-1 following this compound treatment.
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for Mcl-1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in Mcl-1 expression.[1]
-
Cell Viability Assay (CCK-8/MTT)
-
Objective: To assess the cytotoxic effect of this compound and potential synergistic effects with other inhibitors.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, a second agent (e.g., an Mcl-1 inhibitor), or a combination of both for a specified duration (e.g., 36-72 hours).[3][12]
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Methodology:
-
Treat cells with this compound and/or other compounds for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.[1][13]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Workflows
Caption: Upregulation of Mcl-1 via multiple pathways contributes to this compound resistance.
Caption: Autophagy-mediated downregulation of 4EBP1 leads to increased Mcl-1 synthesis.
Caption: Workflow for investigating and confirming mechanisms of this compound resistance.
References
- 1. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 5. egg-white-lysozyme.com [egg-white-lysozyme.com]
- 6. ABT-263-induced MCL1 upregulation depends on autophagy-mediated 4EBP1 downregulation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination with vorinostat overcomes ABT-263 (navitoclax) resistance of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Senolysis by ABT-263 is associated with inherent apoptotic dependence of cancer cells derived from the non-senescent state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Abt-263 (Navitoclax)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the oral formulation of Abt-263 (Navitoclax). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving oral bioavailability.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the formulation and in-vivo testing of Abt-263.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low and variable oral bioavailability (<20%) in preclinical models. | Poor aqueous solubility: Abt-263 is a lipophilic molecule with low solubility in aqueous media, limiting its dissolution in the gastrointestinal (GI) tract.[1] | Formulation Strategy: • Lipid-Based Formulations: Formulate Abt-263 in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization.[2][3] • Amorphous Solid Dispersions (ASDs): Create an ASD to enhance the dissolution rate by preventing the drug from crystallizing.[2][4] • Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[4] |
| High inter-individual variability in plasma exposure. | Food Effects: The absorption of lipophilic drugs like Abt-263 can be significantly influenced by the presence and composition of food in the GI tract.[5] | Experimental Control: • Standardize feeding protocols for animal studies (e.g., fasted vs. fed state with a specific diet). • For lipid-based formulations, a moderate-fat meal can sometimes enhance absorption and reduce variability. |
| Evidence of significant first-pass metabolism. | Hepatic Metabolism: Abt-263 may be subject to extensive metabolism by cytochrome P450 enzymes in the liver before reaching systemic circulation.[4] | Formulation/Route Consideration: • Lymphatic Targeting: Utilize lipid-based formulations with long-chain fatty acids to promote lymphatic uptake, which can partially bypass the liver.[1][4] • Inhibition of Metabolic Enzymes: Co-administration with a safe inhibitor of relevant CYP enzymes could be explored, but this requires careful toxicity and drug-drug interaction studies. |
| Low apparent permeability in Caco-2 assays. | Efflux Transporter Activity: Abt-263 may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[4][6] | Experimental Investigation: • Conduct Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[4] • Excipient Selection: Incorporate excipients with P-gp inhibitory activity (e.g., certain grades of Polysorbate 80, Vitamin E TPGS) into the formulation.[7] |
| Dose-limiting thrombocytopenia observed at desired therapeutic exposures. | On-Target Toxicity: Abt-263 inhibits Bcl-xL, which is essential for platelet survival, leading to a rapid and dose-dependent decrease in platelet counts.[8][9][10] | Dosing and Formulation Strategies: • Dosing Schedule Modification: Implement a lead-in dosing schedule (e.g., a lower dose for the first 7 days) to allow the bone marrow to adapt and increase platelet production.[10][11] • Prodrug Approach: Consider a prodrug strategy, such as galacto-conjugation, to selectively target the drug to specific cells and reduce systemic toxicities like thrombocytopenia.[12][13][14][15] |
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical challenges of Abt-263 that affect its oral bioavailability?
A1: Abt-263 is a high molecular weight, highly lipophilic (high logP) molecule with poor aqueous solubility.[1] These properties are characteristic of compounds that are difficult to formulate for effective oral absorption, often leading to dissolution-rate-limited bioavailability.
Q2: Why are lipid-based formulations a common strategy for Abt-263?
A2: Lipid-based formulations, such as lipid solutions and SEDDS, are effective for several reasons. They can pre-dissolve Abt-263, bypassing the solid-state dissolution step in the GI tract. Upon dispersion, they form fine emulsions or micellar solutions that provide a large surface area for absorption and can enhance lymphatic transport, which helps to partially avoid first-pass metabolism in the liver.[2][4][16] The initial Phase 1 clinical formulation of Navitoclax was a lipid solution.[16]
Q3: What is the oral bioavailability of Abt-263 observed in preclinical and clinical studies?
A3: In preclinical animal models, the oral bioavailability of Abt-263 has been reported to range from 20% to 50%, highly dependent on the formulation used.[17] Clinical pharmacokinetic data has shown dose-proportional exposure, with peak plasma concentrations typically observed around 7 hours post-dose.[10]
Q4: How does lymphatic transport contribute to the bioavailability of Abt-263?
A4: For highly lipophilic drugs formulated with lipids, a portion of the absorbed drug can enter the lymphatic system via chylomicrons. This pathway drains into the thoracic duct and then into the systemic circulation, bypassing the portal vein and the liver. This can reduce the extent of first-pass metabolism. Studies in dogs have shown that a notable percentage of an oral Abt-263 dose can be found in the lymph.[1]
Q5: What is the mechanism of Abt-263-induced thrombocytopenia and how can it be managed?
A5: Abt-263 inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[17][18] Its inhibition of Bcl-xL is the direct cause of thrombocytopenia, as Bcl-xL is crucial for the survival of platelets.[10] This is a mechanism-based toxicity. In clinical settings, this has been managed by implementing a lead-in dosing schedule where a lower dose is given for the first week, followed by the full therapeutic dose. This approach appears to allow the body to compensate by increasing platelet production.[10][11]
Q6: Can prodrug strategies improve the therapeutic window of Abt-263?
A6: Yes, prodrug strategies are being explored to improve the safety profile of Abt-263. For instance, galacto-conjugation of Navitoclax has been shown to create a prodrug that is preferentially activated in senescent cells, which have high levels of β-galactosidase.[12][13][15] This approach has been shown to reduce Navitoclax-induced platelet apoptosis, thereby mitigating thrombocytopenia while maintaining its therapeutic effect.[12][13]
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of Abt-263 (Navitoclax)
| Species | Formulation | Oral Bioavailability (%) | t½ (half-life) (h) | Reference |
| Dog (Fed) | Tablet (100 mg) | 56.5 | 22.2 | [1] |
| Dog (Fed, TDC) | Tablet (100 mg) | 21.7 | - | [1] |
| Various Models | Not specified | 20 - 50 | - | [17] |
| TDC: Thoracic Duct Cannulated |
Table 2: Clinical Pharmacokinetic Parameters of Navitoclax
| Dose (mg) | Schedule | Tmax (h) | Cmax (µg/mL) | AUC0-24 (µg·h/mL) | Reference |
| 10 - 440 | 14/21-day | ~7 | Dose-proportional | Dose-proportional | [10] |
Experimental Protocols
1. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Abt-263
-
Objective: To prepare a liquid SEDDS formulation to improve the solubility and oral absorption of Abt-263.
-
Materials:
-
Abt-263 powder
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Vortex mixer
-
Water bath or magnetic stirrer with heating
-
-
Methodology:
-
Screening of Excipients: Determine the solubility of Abt-263 in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Constructing Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct ternary phase diagrams. Prepare various mixtures of the three components and visually observe the formation of a clear, single-phase solution.
-
Formulation Preparation:
-
Weigh the required amount of the selected oil, surfactant, and co-surfactant into a glass vial based on the optimal ratio determined from the phase diagram.
-
Heat the mixture to 40°C in a water bath and mix using a vortex mixer until a homogenous, isotropic mixture is formed.
-
Add the pre-weighed Abt-263 powder to the excipient mixture.
-
Continue mixing at 40°C until the drug is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the prepared SEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Observe the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
-
2. Caco-2 Permeability Assay to Evaluate Efflux
-
Objective: To determine if Abt-263 is a substrate of efflux transporters like P-gp.
-
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Abt-263 solution in HBSS
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for drug quantification
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a confluent monolayer with tight junctions is formed. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the Abt-263 solution to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Repeat the process, but add the Abt-263 solution to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Inhibitor Study: Repeat the A to B and B to A permeability studies in the presence of a known P-gp inhibitor (verapamil) in both chambers.
-
Quantification and Analysis:
-
Analyze the concentration of Abt-263 in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux. A significant reduction in the ER in the presence of the inhibitor confirms that the drug is a substrate for that transporter.
-
-
Visualizations
Caption: Abt-263 mechanism of action leading to apoptosis.
Caption: Workflow for developing and testing an oral Abt-263 formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of excipients on drug absorption via modulation of intestinal transporters activity [wisdomlib.org]
- 8. Navitoclax - Wikipedia [en.wikipedia.org]
- 9. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: a phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galacto‐conjugation of Navitoclax as an efficient strategy to increase senolytic specificity and reduce platelet toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Turning Navitoclax into a PROTAC Senolytic with a Better Safety Profile – Fight Aging! [fightaging.org]
- 15. Galacto-conjugation of Navitoclax as an efficient strategy to increase senolytic specificity and reduce platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
troubleshooting inconsistent results in Abt 263 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Abt 263 (Navitoclax).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (Navitoclax) is a potent and orally bioavailable small molecule that mimics the BH3 domain of "BH3-only" proteins.[1][2] It acts as a direct inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w with high affinity (Kᵢ values of <1 nM).[1] By binding to these proteins, this compound displaces pro-apoptotic proteins like Bim, which then activate Bax and Bak.[1][2] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis.[1][2][3]
Q2: Why do I observe high variability in IC50 values for the same cell line across different experiments?
Inconsistent IC50 values can stem from several factors:
-
Cell Line Health and Passage Number: Cells at high passage numbers can exhibit altered gene expression and drug sensitivity. It is crucial to use cells within a consistent and low passage range.
-
Cell Confluency: The density of cells at the time of treatment can significantly impact their response to this compound. Standardize seeding density to ensure consistent confluency.
-
Compound Solubility and Stability: this compound is highly soluble in DMSO but has poor solubility in aqueous solutions.[4] Improper dissolution or precipitation in culture media can lead to inaccurate dosing. Always prepare fresh dilutions from a concentrated DMSO stock and ensure the final DMSO concentration is low (≤0.1%) and consistent across wells.[4]
-
Expression Levels of Bcl-2 Family Proteins: The sensitivity of a cell line to this compound is critically dependent on the relative expression levels of Bcl-2 family proteins. High expression of Bcl-2 and Bcl-xL, coupled with low expression of the anti-apoptotic protein Mcl-1, predicts sensitivity.[5][6] Mcl-1 is not targeted by this compound and its high expression is a known mechanism of resistance.[5][7]
Q3: My cells are showing resistance to this compound. What are the common resistance mechanisms?
Resistance to this compound is often multifactorial:
-
Mcl-1 Upregulation: The most common mechanism of resistance is high baseline expression or induced upregulation of Mcl-1.[5][7] Since this compound does not inhibit Mcl-1, cells dependent on Mcl-1 for survival will be inherently resistant. Some studies show that this compound treatment can itself lead to increased Mcl-1 protein stability, further contributing to resistance.[7]
-
Low Apoptotic Priming: Cells that are not "primed" for apoptosis, meaning their mitochondria are far from the threshold of permeabilization, may be more resistant. The inherent apoptotic state of the parental (non-senescent) cells can predetermine the response to this compound.[8]
-
Expression of other Anti-Apoptotic Proteins: While less common, overexpression of other anti-apoptotic proteins like Bfl-1/A1 can also contribute to resistance.
Q4: What are the known off-target effects of this compound?
The primary and dose-limiting toxicity of this compound is thrombocytopenia (a reduction in platelet count).[9][10][11][12] This is considered a mechanism-based, on-target effect due to the inhibition of Bcl-xL, which is essential for platelet survival.[10][11] In preclinical models and clinical trials, this effect is typically rapid, dose-dependent, and reversible upon cessation of the drug.[10][11] Researchers should be aware of potential non-specific effects, especially at higher concentrations, which can include cytotoxicity in non-cancerous cells.[13]
Q5: How can I improve the solubility and delivery of this compound in my in vitro experiments?
To ensure consistent delivery and avoid precipitation:
-
Use DMSO for Stock Solutions: Prepare high-concentration stock solutions of this compound in 100% DMSO. These can be stored at -20°C or -80°C.[4]
-
Minimize Aqueous Exposure: When preparing working solutions, dilute the DMSO stock directly into pre-warmed culture medium immediately before adding to the cells.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.1% to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final DMSO concentration.
-
Visual Inspection: Before adding to cells, visually inspect the diluted drug solution for any signs of precipitation. If precipitation is observed, the solution should be remade.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Guide 1: Inconsistent Cell Viability/Apoptosis Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Compound precipitation; Edge effects in the plate. | Use a multichannel pipette for seeding and treatment; Visually confirm monolayer uniformity before treatment; Avoid using the outer wells of the plate, or fill them with sterile PBS/media to maintain humidity. |
| IC50 value is significantly higher than expected | Cell line resistance (e.g., high Mcl-1); Compound degradation or inactivity; Incorrect concentration calculation. | Confirm Mcl-1 expression via Western blot or qPCR; Use a fresh aliquot of this compound and verify stock concentration; Double-check all dilution calculations. Consider co-treatment with an Mcl-1 inhibitor.[5][7] |
| No apoptotic response observed | Cells are resistant; Insufficient drug concentration or incubation time; Apoptosis assay is not sensitive enough. | Confirm target expression (Bcl-2, Bcl-xL); Perform a dose-response and time-course experiment (e.g., 24, 48, 72 hours); Use multiple apoptosis markers (e.g., Annexin V/PI staining, caspase-3/7 activity, PARP cleavage).[14] |
| High background cell death in vehicle control | DMSO toxicity; Poor cell health; Contamination. | Ensure final DMSO concentration is ≤0.1%; Use healthy, low-passage cells; Check for bacterial or mycoplasma contamination. |
Guide 2: Issues with In Vivo Xenograft Studies
| Observed Problem | Potential Cause | Recommended Solution |
| Limited single-agent efficacy | Tumor model is resistant; Suboptimal dosing or schedule. | Choose a model with a predictive biomarker profile (e.g., high Bcl-2, low Mcl-1).[5] this compound often shows modest single-agent activity in solid tumors but can synergize with other chemotherapies.[1][15] Explore combination therapies. |
| Significant weight loss or animal distress | On-target toxicity (thrombocytopenia); Formulation/vehicle issues. | Monitor platelet counts via blood sampling; Implement a dose-escalation schedule or an intermittent dosing regimen (e.g., 14 days on, 7 days off) to allow for platelet recovery.[11][16] Ensure the vehicle is well-tolerated. |
| Variable tumor growth inhibition | Inconsistent drug administration; Tumor heterogeneity. | Use precise oral gavage techniques; Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound across a panel of cancer cell lines, illustrating the range of sensitivities.
| Cell Line | Cancer Type | IC50 (µM) | Key Reference |
| H1048 | Small Cell Lung Cancer (SCLC) | 0.06 | [17] |
| SW480 | Colon Cancer | 0.43 | [17] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.43 | [17] |
| 22RV1 | Prostate Cancer | >10 | [17] |
| OVCAR-3 | Ovarian Cancer | 14.75 | [17] |
| H146 | Small Cell Lung Cancer (SCLC) | ~0.2 (induces apoptosis) | [2] |
| YES-6 | Esophageal Squamous Cell Carcinoma | <1.0 | [15] |
| FLO-1 | Esophageal Adenocarcinoma | <1.0 | [15] |
Note: IC50 values can vary based on assay conditions and duration.
Experimental Protocols & Workflows
Protocol 1: In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate culture medium. The stock solution should be in DMSO, and the final DMSO concentration in the assay should not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol, mix on an orbital shaker to induce lysis, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers (Cleaved PARP)
-
Treatment and Lysate Collection: Seed cells in 6-well plates. The next day, treat with this compound at various concentrations or time points. Collect both adherent and floating cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against cleaved PARP overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations: Pathways and Workflows
Caption: this compound inhibits anti-apoptotic proteins, leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent this compound data.
Caption: A standardized workflow for conducting in vitro this compound experiments.
References
- 1. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mrtx-1133.com [mrtx-1133.com]
- 5. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senolysis by ABT-263 is associated with inherent apoptotic dependence of cancer cells derived from the non-senescent state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - ProQuest [proquest.com]
- 10. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase II study of single-agent navitoclax (ABT-263) and biomarker correlates in patients with relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 14. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Navitoclax (ABT-263) in their experiments. The focus is on understanding and managing inflammatory responses that may be observed during treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Navitoclax influences inflammation?
A1: Navitoclax is a potent inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] Its primary influence on inflammation stems from its senolytic activity, meaning it selectively induces apoptosis in senescent cells.[2] Senescent cells accumulate in tissues during aging and in various disease states, where they secrete a pro-inflammatory cocktail of cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP).[3][4] By eliminating these senescent cells, Navitoclax can effectively reduce the source of chronic inflammation.[5]
Q2: Can Navitoclax cause an acute inflammatory response or cytokine storm?
A2: While Navitoclax's primary role is to reduce inflammation by clearing senescent cells, the rapid, widespread apoptosis of a large number of cells (either cancerous or senescent) could theoretically release cellular contents that trigger an immune response. However, a classical, acute cytokine release syndrome is not a commonly reported adverse event in preclinical or clinical studies with Navitoclax. The more documented inflammatory modulation is the reduction of the pro-inflammatory SASP.
Q3: What are the typical concentrations of Navitoclax used in in vitro experiments to study its effects on inflammation?
A3: The effective concentration of Navitoclax in vitro can vary depending on the cell type and the specific experimental question. Preclinical studies have used a wide range of concentrations, from the nanomolar to the low micromolar range (1 nM to 10 µM).[6] For senolytic activity, concentrations are often in the low micromolar range (e.g., 1-5 µM).[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[8]
Q4: We are observing high variability in our cytokine measurements after Navitoclax treatment. What could be the cause?
A4: High variability in cytokine assays is a common issue. Several factors could be contributing:
-
Pipetting inconsistencies: Ensure accurate and consistent pipetting, especially for serial dilutions of standards and sample loading.
-
Inadequate washing: Insufficient washing of ELISA plates can lead to high background and variability. Ensure all wells are washed thoroughly and uniformly.
-
Sample handling: Repeated freeze-thaw cycles of supernatants can degrade cytokines. Aliquot samples after collection and store them at -80°C.
-
"Edge effect" in microplates: Wells on the perimeter of the plate can behave differently due to temperature and evaporation variations. Avoid using outer wells for critical samples or standards.[9]
-
Cell health and density: Ensure consistent cell seeding density and viability across all wells before starting the experiment.
Q5: How can I assess whether Navitoclax is affecting the NF-κB signaling pathway in my experimental model?
A5: The NF-κB pathway is a key regulator of inflammation.[10] To assess its activation, you can use Western blotting to measure the phosphorylation of key proteins in the pathway, such as IκBα and the p65 subunit of NF-κB. An increase in phosphorylated IκBα and the translocation of p65 from the cytoplasm to the nucleus are indicators of NF-κB activation.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent Senolytic Effect of Navitoclax
-
Problem: Variable or no reduction in senescent cell numbers after Navitoclax treatment.
-
Possible Causes & Solutions:
-
Cell Type Specificity: Navitoclax's senolytic activity can be cell-type dependent. Confirm that your cell type is sensitive to Bcl-xL inhibition for survival in its senescent state.
-
Suboptimal Drug Concentration: Perform a dose-response experiment to determine the optimal senolytic concentration for your specific cell line (typically in the 1-5 µM range).
-
Insufficient Treatment Duration: The time required to induce apoptosis in senescent cells can vary. A typical treatment duration is 48-72 hours. Consider a time-course experiment.
-
Induction of Senescence: Ensure your method for inducing senescence (e.g., irradiation, replicative exhaustion, drug treatment) is robust and results in a consistent senescent phenotype.
-
Issue 2: High Background in Cytokine ELISA
-
Problem: High and variable background absorbance in your ELISA, making it difficult to accurately quantify cytokine levels.
-
Possible Causes & Solutions:
-
Inadequate Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time.
-
Insufficient Washing: Increase the number of wash steps and ensure vigorous but careful washing to remove all unbound reagents.
-
Contaminated Reagents: Use fresh, sterile buffers and reagents.
-
Cross-reactivity of Antibodies: Ensure the primary and secondary antibodies are specific for the target cytokine and do not cross-react with other components in the sample.
-
Presence of Serum in Conditioned Media: Serum contains high levels of proteins that can interfere with the assay. It is critical to culture cells in serum-free media for 24 hours before collecting the supernatant for SASP analysis.[4]
-
Data Presentation
Table 1: Reported In Vitro Concentrations of Navitoclax in Preclinical Studies
| Cell Line/Model | Concentration Range | Observed Effect | Reference |
| Various Cancer Cell Lines | 1 nM - 10 µM | Apoptosis induction | [6] |
| Prostate Cancer Cells (PC3) | IC50: 4.76 µM | Reduced cell viability | [8] |
| Lung Cancer Cells (A549) | IC50: 104.20 nM (as single agent) | Antiproliferative effect | [13] |
| Senescent Human Cells | 1 - 5 µM | Selective clearance of senescent cells | [7] |
| Mouse Macrophages | 1 µM | Reduction of senescent macrophages | [14] |
Table 2: Common Pro-inflammatory Cytokines to Monitor
| Cytokine | Primary Function in Inflammation |
| IL-6 | Key mediator of acute phase response, fever, and inflammation. A major component of the SASP.[15] |
| TNF-α | Potent pro-inflammatory cytokine involved in systemic inflammation and apoptosis. |
| IL-1β | Triggers a cascade of inflammatory responses; its maturation is regulated by the inflammasome. |
| IL-8 (CXCL8) | A chemokine that attracts neutrophils to the site of inflammation. |
Experimental Protocols
Protocol 1: Assessment of Navitoclax's Effect on SASP in Senescent Cells
This protocol details how to induce senescence in a cell line, treat with Navitoclax, and measure the secretion of a key SASP factor, IL-6.
-
Induction of Senescence:
-
Seed human fibroblasts (e.g., IMR90) at a low density.
-
Induce senescence by treating with a sub-lethal dose of a DNA damaging agent (e.g., 10 µM etoposide (B1684455) for 48 hours) or by replicative exhaustion.
-
Allow cells to recover and develop the senescent phenotype over 7-10 days, confirming with senescence-associated β-galactosidase (SA-β-gal) staining.[4]
-
-
Navitoclax Treatment:
-
Plate senescent and non-senescent (control) cells at equal densities.
-
Treat cells with a range of Navitoclax concentrations (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 48-72 hours.
-
-
Collection of Conditioned Media:
-
Quantification of IL-6 by ELISA:
-
Use a commercial human IL-6 ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody.
-
Block the plate.
-
Add your conditioned media samples and IL-6 standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm and calculate the IL-6 concentration based on the standard curve.
-
Protocol 2: In Vitro Cytokine Release Assay in Human PBMCs
This protocol assesses the potential of Navitoclax to induce an acute inflammatory response in primary human immune cells.
-
Isolation of PBMCs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treat cells with various concentrations of Navitoclax (e.g., 0.1, 1, 10 µM), a vehicle control (DMSO), and a positive control for cytokine release (e.g., 1 µg/mL LPS).
-
Incubate for 24 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentrations of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex-based bead array) or individual ELISAs, following the manufacturer's protocols.
-
Mandatory Visualizations
Caption: Navitoclax inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Workflow for measuring SASP factors after Navitoclax treatment.
Caption: Logical relationship for NF-κB pathway analysis via Western Blot.
References
- 1. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel co-culture model for investigation of the effects of LPS-induced macrophage-derived cytokines on brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of the senescence-associated secretory phenotype (SASP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abt-263 (Navitoclax)
Welcome to the technical support center for Abt-263 (Navitoclax). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent Bcl-2 and Bcl-xL inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant death in our non-senescent control cell population after Abt-263 treatment. How can we reduce this off-target toxicity?
A1: This is a known and critical issue with Abt-263, primarily due to its inhibition of Bcl-xL, which is essential for the survival of certain non-senescent cell types, most notably platelets.[1] Here are several strategies to mitigate non-senescent cell death:
-
Optimize Abt-263 Concentration: Perform a dose-response experiment to determine the lowest effective concentration that induces senescence-specific cell death while minimizing toxicity in your non-senescent controls. Toxicity to non-senescent cells is dose-dependent.[2]
-
Cell Type-Specific Sensitivity: Be aware that different cell types have varying dependencies on Bcl-2 family proteins. Non-senescent cells with high Bcl-xL expression are particularly susceptible.[3][4] Consider profiling the expression levels of Bcl-2, Bcl-xL, and Mcl-1 in your cell lines.
-
Shorten Exposure Time: Limit the duration of Abt-263 treatment. A shorter exposure may be sufficient to eliminate senescent cells without causing excessive damage to non-senescent populations.
-
Consider Alternative Senolytics: If off-target toxicity remains a significant issue, you might consider using alternative senolytic agents with different mechanisms of action or improved specificity.
Q2: Our senescent cells are not dying after Abt-263 treatment. What could be the reason?
A2: Resistance to Abt-263 in senescent cells can occur due to several factors:
-
Mcl-1 Expression: High levels of the anti-apoptotic protein Mcl-1 can confer resistance to Abt-263, as it is not inhibited by this drug.[5][6] Consider co-treatment with an Mcl-1 inhibitor to overcome this resistance.
-
Apoptotic Priming: The sensitivity of senescent cells to Abt-263 is often predetermined by the mitochondrial apoptotic priming state of the parental (non-senescent) cells.[5][7] Cells that are not "primed" for apoptosis may be resistant.
-
Incomplete Senescence: Ensure that your cells have fully entered a senescent state. The sensitivity to Abt-263 can be dependent on the establishment of the senescent phenotype.[8]
-
Compound Inactivity: Verify the integrity and activity of your Abt-263 compound. Improper storage or handling can lead to degradation.
Q3: We are seeing conflicting results in our Abt-263 experiments. What are some common sources of variability?
A3: Reproducibility can be a challenge. Here are some factors to consider:
-
Cell Culture Conditions: Ensure consistent cell culture practices, including media composition, passage number, and confluency at the time of treatment.[9]
-
Compound Solubility: Abt-263 has poor aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before adding it to your culture medium to avoid precipitation and inaccurate dosing.[10]
-
Assay Timing: The kinetics of apoptosis can vary between cell types. Perform time-course experiments to identify the optimal endpoint for your viability or apoptosis assays.
Troubleshooting Guides
Problem: High Levels of Non-Senescent Cell Death
| Possible Cause | Suggested Solution |
| Abt-263 concentration is too high. | Perform a dose-response curve to identify the optimal concentration with the best therapeutic window between senescent and non-senescent cells. |
| Prolonged exposure to Abt-263. | Reduce the incubation time. A shorter treatment may be sufficient to kill senescent cells while sparing non-senescent ones. |
| High Bcl-xL dependency of non-senescent cells. | Profile the expression of Bcl-2 family proteins in your cells. If Bcl-xL is high, consider alternative senolytics or strategies to protect non-senescent cells. |
| Off-target effects on specific cell lineages (e.g., hematopoietic or bone marrow stromal cells). | Be aware of potential lineage-specific toxicities.[11][12] If working with these cell types, use lower concentrations and carefully monitor for adverse effects. |
Problem: Lack of Senescent Cell Death
| Possible Cause | Suggested Solution |
| High Mcl-1 expression in senescent cells. | Measure Mcl-1 levels. Consider co-treatment with a specific Mcl-1 inhibitor. |
| Low apoptotic priming of parental cells. | Assess the apoptotic priming of your non-senescent cells using techniques like BH3 profiling.[5][7] |
| Incomplete induction of senescence. | Verify the senescent phenotype using multiple markers (e.g., SA-β-gal staining, p16/p21 expression). |
| Degraded or inactive Abt-263. | Use a fresh aliquot of the compound and verify its activity on a sensitive positive control cell line. |
Data Presentation
Table 1: Dose-Dependent Effects of Abt-263 on Non-Senescent Cell Viability
| Cell Type | Abt-263 Concentration (µM) | Reduction in Cell Viability (%) | Reference |
| Mouse Aortic Smooth Muscle Cells | 0.1 | ~20 | [2] |
| Mouse Aortic Smooth Muscle Cells | 1 | ~40 | [2] |
| Mouse Aortic Smooth Muscle Cells | 10 | ~75 | [2] |
| Human Aortic Endothelial Cells | 0.1 | ~50 | [2] |
| Human Aortic Endothelial Cells | 1 | ~99 | [2] |
| Human Aortic Endothelial Cells | 10 | ~100 | [2] |
Table 2: IC50 Values of Abt-263 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Platelets | - | ~0.1-1 | [13][14] |
| A549 (non-senescent) | Lung Carcinoma | >10 | [1] |
| A549 (senescent) | Lung Carcinoma | ~2 | [1] |
| MDA-MB-231 (non-senescent) | Breast Cancer | >10 | [1] |
| MDA-MB-231 (senescent) | Breast Cancer | ~2 | [1] |
Experimental Protocols
Protocol 1: Induction of Senescence and Treatment with Abt-263
-
Cell Seeding: Plate cells at a density that will allow for growth without reaching confluency during the senescence induction period.
-
Induction of Senescence:
-
Recovery and Senescence Establishment: Allow cells to recover and establish the senescent phenotype for 7-10 days, changing the media every 2-3 days.
-
Verification of Senescence: Confirm the senescent state using markers such as Senescence-Associated β-Galactosidase (SA-β-gal) staining and expression of p16/p21.
-
Abt-263 Treatment: Prepare a stock solution of Abt-263 in DMSO. Dilute the stock solution in pre-warmed complete media to the desired final concentrations. Replace the media on both senescent and non-senescent control cells with the Abt-263 containing media. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Assessment of Cell Viability: Determine cell viability using a suitable assay, such as MTT, CellTiter-Glo, or Trypan Blue exclusion.
Protocol 2: Assessing Apoptosis in Non-Senescent Cells
-
Cell Treatment: Treat non-senescent cells with a range of Abt-263 concentrations and a vehicle control for a predetermined time.
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Suspension cells: Collect cells by centrifugation.
-
-
Apoptosis Staining:
-
Annexin V/Propidium Iodide (PI) Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Caspase Activity Assay: Use a fluorometric or colorimetric assay to measure the activity of caspases (e.g., caspase-3/7).
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V/PI: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caspase Activity: Quantify the percentage of cells with active caspases.
-
Mandatory Visualizations
Caption: Abt-263 inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Workflow for troubleshooting Abt-263-induced non-senescent cell death.
References
- 1. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Treatment of advanced atherosclerotic mice with ABT-263 reduced indices of plaque stability and increased mortality [insight.jci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anti-apoptotic proteins BCL-2, MCL-1 and A1 summate collectively to maintain survival of immune cell populations both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using proteolysis-targeting chimera technology to reduce navitoclax platelet toxicity and improve its senolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Senolysis by ABT-263 is associated with inherent apoptotic dependence of cancer cells derived from the non-senescent state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mrtx-1133.com [mrtx-1133.com]
- 11. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 12. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. plateletservices.com [plateletservices.com]
- 14. plateletservices.com [plateletservices.com]
- 15. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Confirming ABT-263 (Navitoclax) Target Engagement in Cells
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the target engagement of ABT-263 (Navitoclax) in a cellular context. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is ABT-263 (Navitoclax) and how does it work?
ABT-263, also known as Navitoclax, is a potent and orally bioavailable small molecule that functions as a "BH3 mimetic".[1][2] Its primary mechanism of action is to inhibit the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2), B-cell lymphoma-extra large (BCL-xL), and B-cell lymphoma-w (BCL-w).[3][4][5] In many cancer cells, these anti-apoptotic proteins are overexpressed and sequester pro-apoptotic proteins (like BIM, BID, and PUMA), preventing them from triggering cell death.[6][7] ABT-263 binds to the BH3-binding groove of BCL-2 and BCL-xL, displacing the pro-apoptotic proteins.[6][8] Once liberated, these proteins can activate BAX and BAK, which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[2][9]
Q2: What are the primary methods to directly confirm that ABT-263 is binding to its targets in cells?
Confirming that ABT-263 physically interacts with BCL-2 and BCL-xL in the complex cellular environment is crucial. The two most common methods are Co-Immunoprecipitation (Co-IP) and the Cellular Thermal Shift Assay (CETSA).
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate that ABT-263 disrupts the interaction between its targets (BCL-2/BCL-xL) and their binding partners (e.g., BIM). Following ABT-263 treatment, a researcher can immunoprecipitate BCL-xL and observe a decrease in the amount of co-precipitated BIM via Western blot, indicating that ABT-263 has successfully displaced BIM from BCL-xL.[3][6]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[10][11] In a CETSA experiment, cells are treated with ABT-263, heated to various temperatures, and lysed. The amount of soluble (non-denatured) BCL-2 or BCL-xL remaining at each temperature is then quantified, typically by Western blot.[12] An increase in the thermal stability of BCL-2/BCL-xL in drug-treated cells compared to control cells confirms target engagement.[10]
Q3: How can I indirectly measure the functional consequences of ABT-263 target engagement?
Observing the downstream cellular effects of ABT-263 is a critical validation step. Since ABT-263's primary function is to induce apoptosis, assays that measure cell death and viability are the most relevant indirect methods.
-
Apoptosis Assays:
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to quantify apoptosis. Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptosis, while PI stains the DNA of cells with compromised membranes in late apoptosis or necrosis.[6][13]
-
Caspase Activation: The induction of apoptosis by ABT-263 relies on the activation of caspases. This can be measured by detecting the cleaved (active) forms of caspase-9 and caspase-3, as well as cleaved PARP, by Western blot.[14][15] Alternatively, luminescence-based assays like Caspase-Glo can quantify caspase-3/7 activity.[16]
-
Cytochrome c Release: Successful target engagement leads to the release of cytochrome c from the mitochondria into the cytosol. This can be detected by fractionating the cells and performing a Western blot on the cytosolic fraction.[2]
-
-
Cell Viability and Proliferation Assays:
-
Metabolic Assays (e.g., MTS, CellTiter-Glo): These assays measure the metabolic activity of a cell population, which correlates with the number of viable cells. They are useful for generating dose-response curves and calculating EC50 values.[17][18]
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies. It provides a measure of the cytotoxic effect of ABT-263 on the reproductive integrity of the cells.[17]
-
Q4: My cells are not dying after ABT-263 treatment. What are the common troubleshooting steps and resistance mechanisms?
A lack of response to ABT-263 is a common issue and often points to specific cellular resistance mechanisms.
-
High Mcl-1 Expression: The most well-documented mechanism of resistance to ABT-263 is the high expression of Myeloid Cell Leukemia 1 (MCL-1).[6] ABT-263 does not bind to or inhibit MCL-1.[3] If MCL-1 levels are high, it can sequester the pro-apoptotic proteins released from BCL-2/BCL-xL, thereby preventing apoptosis.[6]
-
Troubleshooting Step: Perform a Western blot to check the basal expression level of MCL-1 in your cell line. If MCL-1 is high, the cells are likely to be intrinsically resistant. Some studies show that ABT-263 treatment can even cause an upregulation of MCL-1, further contributing to resistance.[19]
-
-
Low Expression of Pro-Apoptotic Effectors: The efficacy of ABT-263 depends on the presence of pro-apoptotic proteins like BIM. If BIM expression is low, there are fewer molecules to be liberated to initiate apoptosis. The ratio of BIM to MCL-1 can be a more effective predictor of sensitivity than either biomarker alone.[6]
-
Troubleshooting Step: Check the expression levels of key BCL-2 family members (BCL-2, BCL-xL, MCL-1, BIM, BAX, BAK) by Western blot or qPCR to understand the apoptotic landscape of your cells.
-
-
Drug Inactivity: Ensure the compound is correctly stored and handled. Prepare fresh solutions and confirm the final concentration in your media.
Q5: How do I choose the right concentration and treatment time for my ABT-263 experiment?
The optimal concentration and duration of ABT-263 treatment are highly cell-type dependent.
-
Concentration: It is essential to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your specific cell line. Concentrations used in published studies typically range from nanomolar to low micromolar (e.g., 100 nM to 10 µM).[17][18][21] For initial target engagement assays like Co-IP or CETSA, using a concentration known to induce apoptosis (e.g., 1-5 µM) is a good starting point.[6][19]
-
Time Course: The onset of apoptosis can vary. Some effects, like the disruption of protein-protein interactions, can be observed within a few hours (e.g., 4 hours for Co-IP).[3] Downstream effects like caspase activation and cell death typically occur later, often between 24 and 72 hours.[6][13][17] A time-course experiment (e.g., 4, 8, 16, 24, 48 hours) is recommended to identify the optimal endpoint for your assay.
Data Presentation
Table 1: Comparison of Methods to Confirm ABT-263 Target Engagement
| Method | Principle | What it Measures | Pros | Cons |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a target protein to analyze its interaction partners. | Disruption of BCL-2/xL binding to pro-apoptotic proteins (e.g., BIM).[3][6] | Direct evidence of mechanism; qualitative or semi-quantitative. | Requires specific and effective antibodies; potential for non-specific binding. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct binding of ABT-263 to BCL-2/xL in an intact cell environment.[10] | Label-free; confirms intracellular target binding. | Can be low-throughput; requires good antibodies for Western blot detection. |
| Annexin V / PI Staining | Flow cytometry detection of apoptosis markers on the cell surface and DNA. | Percentage of cells undergoing early and late apoptosis.[6][13] | Quantitative; distinguishes between apoptosis and necrosis. | Measures a downstream effect, not direct binding. |
| Caspase Activation Assays | Detection of cleaved (active) caspases or their enzymatic activity. | Functional activation of the apoptotic cascade.[14][15] | Direct measure of apoptotic pathway activation; highly sensitive. | Indirect; reflects a point downstream of the initial binding event. |
| Cell Viability Assays (MTS, etc.) | Measurement of metabolic activity as a proxy for cell number. | Overall cytotoxicity and effect on cell proliferation.[17][18] | High-throughput; good for dose-response curves (EC50). | Indirect; does not distinguish between cytostatic and cytotoxic effects. |
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Show Disruption of BCL-xL/BIM Interaction
This protocol is designed to demonstrate that ABT-263 displaces BIM from BCL-xL.
-
Cell Treatment: Plate cells to achieve 80-90% confluency. Treat one group with DMSO (vehicle control) and another with an effective concentration of ABT-263 (e.g., 1-5 µM) for 4-6 hours.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Set aside a small aliquot of the lysate as "Input." To the remaining lysate, add a primary antibody against BCL-xL. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the proteins from the Input and IP samples using SDS-PAGE. Transfer to a PVDF membrane. Probe the membrane with primary antibodies against BIM (to check for co-IP) and BCL-xL (to confirm successful IP).
-
Expected Outcome: The amount of BIM detected in the BCL-xL IP sample should be significantly lower in the ABT-263-treated group compared to the DMSO control, while the amount of BCL-xL pulled down should be similar in both.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol confirms target engagement by measuring the increased thermal stability of BCL-xL upon ABT-263 binding.
-
Cell Treatment: Treat cells in suspension or adherent cultures with DMSO or an effective concentration of ABT-263 for 1-2 hours.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a thermal cycler. Include an unheated control sample (room temperature).
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration and normalize all samples. Prepare for SDS-PAGE by adding Laemmli buffer.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with a primary antibody against BCL-xL.
-
Expected Outcome: In the DMSO-treated samples, the BCL-xL band intensity will decrease as the temperature increases. In the ABT-263-treated samples, the BCL-xL protein will be more stable, and the band will remain visible at higher temperatures compared to the control. This "shift" in the melting curve confirms target engagement.[10][12]
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells following ABT-263 treatment.
-
Cell Treatment: Plate cells and treat with DMSO or various concentrations of ABT-263 for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: For adherent cells, collect the media (which contains floating, potentially dead cells) and detach the remaining cells using a gentle method like Trypsin-EDTA. Combine the detached cells with the collected media. For suspension cells, simply collect the cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without delay.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells/debris.
-
An increase in the Annexin V+ populations in ABT-263-treated samples confirms the induction of apoptosis.[6]
-
Visualizations: Pathways and Workflows
Caption: Mechanism of ABT-263-induced apoptosis.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast techniques for modeling drugs targeting Bcl-2 and caspase family members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of antiapoptotic BCL-2 proteins with ABT-263 induces fibroblast apoptosis, reversing persistent pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic cooperation between ABT-263 and MEK1/2 inhibitor: effect on apoptosis and proliferation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABT-263, a BCL-2 inhibitor, selectively eliminates latently HIV-1-infected cells without viral reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of Abt-263 (Navitoclax) vs. ABT-199 (Venetoclax)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical target for inducing apoptosis in malignant cells. Two pivotal inhibitors, Abt-263 (Navitoclax) and ABT-199 (Venetoclax), have emerged as powerful tools in both research and clinical settings. This guide provides a detailed, data-driven comparison of their selectivity profiles, supported by experimental data, to inform strategic decisions in drug development and biomedical research.
The fundamental difference between these two molecules lies in their binding affinities for the various anti-apoptotic Bcl-2 family members. While both are potent inhibitors, their selectivity profiles have profound implications for their efficacy and, critically, their safety profiles.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
Both Navitoclax and Venetoclax (B612062) function as BH3 mimetics. They mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA), which are the natural antagonists of anti-apoptotic Bcl-2 proteins like Bcl-2, Bcl-xL, Bcl-w, and Mcl-1. By binding to the hydrophobic BH3-binding groove of these anti-apoptotic proteins, Navitoclax and Venetoclax displace the BH3-only proteins. This liberates the pro-apoptotic effector proteins, BAX and BAK, allowing them to oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[1]
Quantitative Comparison of Binding Affinities
The selectivity of Abt-263 and ABT-199 is best understood by comparing their binding affinities (Ki) for different Bcl-2 family proteins. ABT-199 (Venetoclax) was specifically designed to be a Bcl-2-selective inhibitor to circumvent the dose-limiting thrombocytopenia observed with Abt-263 (Navitoclax), which is caused by the inhibition of Bcl-xL, a protein essential for platelet survival.[2]
| Compound | Target Protein | Binding Affinity (Ki) | Selectivity vs. Bcl-2 |
| Abt-263 (Navitoclax) | Bcl-2 | ≤ 1 nM[3][4] | - |
| Bcl-xL | ≤ 0.5 nM[3] | ~2x more potent for Bcl-xL | |
| Bcl-w | ≤ 1 nM[3][4] | ~Equal | |
| Mcl-1 | Weak binding[3][5] | Negligible | |
| ABT-199 (Venetoclax) | Bcl-2 | < 0.01 nM[6][7] | - |
| Bcl-xL | 48 nM[6] | >4800-fold selective for Bcl-2 | |
| Bcl-w | 245 nM[6] | >24500-fold selective for Bcl-2 | |
| Mcl-1 | No measurable binding[6] | Negligible |
Experimental Protocols
The binding affinities presented above are typically determined using biochemical assays that measure the displacement of a fluorescently labeled BH3 peptide from the target Bcl-2 family protein.
Fluorescence Polarization Assay
A common method to determine the Ki values is a competitive fluorescence polarization assay.
Objective: To measure the binding affinity of a test compound (Abt-263 or ABT-199) to a target protein (e.g., Bcl-2, Bcl-xL) by assessing its ability to displace a fluorescently labeled peptide probe derived from a BH3 domain (e.g., from the BAD or BAX protein).
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is restricted, leading to higher polarization. An unlabeled inhibitor competing for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
Generalized Protocol:
-
Reagents:
-
Recombinant Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1).
-
Fluorescently labeled BH3 peptides (e.g., fluorescein-labeled BAD peptide, f-bad).
-
Test compounds (Abt-263, ABT-199) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
A fixed concentration of the target protein (e.g., 6 nM Bcl-xL) is incubated with a fixed concentration of the fluorescent peptide probe (e.g., 1 nM f-bad) in the assay buffer.[3]
-
Serial dilutions of the test compound are added to the protein-peptide mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The data are plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the bound peptide) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
-
Implications of Selectivity
The distinct selectivity profiles of Abt-263 and ABT-199 have significant consequences for their therapeutic applications.
-
Abt-263 (Navitoclax): As a dual inhibitor of Bcl-2 and Bcl-xL, Navitoclax has a broader spectrum of activity against tumors that depend on either of these proteins for survival.[1] However, its potent inhibition of Bcl-xL leads to on-target toxicity, most notably thrombocytopenia (a rapid decrease in platelet count), which limits its clinical utility.[1][2]
-
ABT-199 (Venetoclax): The high selectivity of Venetoclax for Bcl-2 over Bcl-xL was a deliberate design strategy to avoid the platelet toxicity associated with Navitoclax.[1][6] This improved safety profile has been a key factor in its successful clinical development and approval for treating Bcl-2-dependent hematologic malignancies, such as chronic lymphocytic leukemia (CLL).[1][6] However, its efficacy is limited in tumors that rely on Bcl-xL or Mcl-1 for survival.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Senolytics: ABT-263, Dasatinib & Quercetin, and Fisetin
Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental biological process implicated in aging and a spectrum of age-related diseases.[1] Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the Senescence-Associated Secretory Phenotype (SASP).[1][2] Senolytics, a class of drugs designed to selectively eliminate these "zombie cells," represent a promising therapeutic strategy to mitigate the effects of aging.[1][3]
This guide provides an objective comparison of the BCL-2 family inhibitor ABT-263 (Navitoclax) with other leading senolytics, including the combination of Dasatinib (B193332) and Quercetin (B1663063) (D+Q) and the natural flavonoid Fisetin (B1672732). We present a synthesis of preclinical and clinical data, detail the experimental protocols used for their evaluation, and illustrate their mechanisms of action.
Comparative Efficacy and Mechanism of Action
Senolytics function by targeting the pro-survival pathways, often referred to as Senescent Cell Anti-apoptotic Pathways (SCAPs), that allow senescent cells to resist apoptosis.[4] ABT-263, D+Q, and Fisetin each exploit different vulnerabilities in these pathways.
-
ABT-263 (Navitoclax): A potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, including BCL-2, BCL-xL, and BCL-w.[5] By inhibiting these proteins, ABT-263 unleashes pro-apoptotic proteins like BAX and BAK, triggering the mitochondrial apoptosis pathway.[6][7] It has demonstrated broad-spectrum senolytic activity across multiple cell types.[8]
-
Dasatinib and Quercetin (D+Q): This was one of the first senolytic combinations discovered.[9] Dasatinib, a tyrosine kinase inhibitor, disrupts pathways including PI3K/Akt.[6] Quercetin, a flavonoid, also inhibits the PI3K/Akt pathway and the NF-κB pathway, which is a key regulator of the pro-inflammatory SASP.[6] The combination has been shown to be effective in clearing senescent cells and improving physical function in human pilot studies.[10]
-
Fisetin: A naturally occurring flavonoid that has been identified as a highly potent senolytic.[9][11] Its primary mechanism involves the inhibition of the PI3K/AKT/mTOR survival pathway.[1] Studies in aged mice have shown that fisetin can reduce senescence markers, restore tissue homeostasis, and extend lifespan.[9]
Signaling Pathways Targeted by Senolytics
The following diagram illustrates the key signaling pathways targeted by ABT-263, Dasatinib, Quercetin, and Fisetin to induce apoptosis in senescent cells.
Caption: Key pro-survival pathways in senescent cells targeted by senolytics.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies, providing a comparative overview of senolytic efficacy.
Table 1: Preclinical Efficacy in Animal Models
| Senolytic | Model | Key Findings & Efficacy Data | Citation(s) |
| ABT-263 | Aged Mice (24-mo) | Depleted senescent bone marrow hematopoietic stem cells and muscle stem cells. | [12] |
| Aged Mice (24-mo) | Topical application reduced p16 & p21 gene expression and SA-β-gal+ cells in skin, improving wound healing. | [8][13][14] | |
| Atherosclerotic Mice | Reduced senescent cells but also reduced fibrous cap thickness and increased mortality, raising safety concerns. | [7][15] | |
| Irradiated Mice | Mitigated radiation-induced gastrointestinal cancer development by reducing senescent cell burden. | [16] | |
| Dasatinib + Quercetin | Aged Mice | Improved physical function and reduced age-associated physical dysfunction. | [17] |
| Tau-transgenic Mice | Reduced tau tangle pathology and preserved neurons in a model of Alzheimer's disease. | [18] | |
| Middle-aged Primates | Reduced senescence markers in adipose tissue, improved immune cell profiles, and showed anti-inflammatory shifts over 6 months. | [19] | |
| Fisetin | Progeroid & Old Mice | Most potent of 10 flavonoids tested; reduced senescence markers in multiple tissues. | [9][11] |
| Aged Mice | Administration late in life restored tissue homeostasis, reduced age-related pathology, and extended median and maximum lifespan. | [9] | |
| Aged Mice | Improved physical function and reduced frailty, with effectiveness comparable to ABT-263 and genetic clearance of senescent cells. | [20] |
Table 2: Human Clinical Trial Data
| Senolytic | Condition Studied | Dosage & Regimen | Key Findings & Efficacy Data | Citation(s) |
| ABT-263 | N/A | Primarily preclinical due to side effects like thrombocytopenia. | N/A | [16] |
| Dasatinib + Quercetin | Idiopathic Pulmonary Fibrosis (IPF) | D: 100 mg/day, Q: 1250 mg/day (3 consecutive days/week for 3 weeks) | Feasible and generally well-tolerated; improved physical function (e.g., walk distance, chair rise ability). | [10][21] |
| Diabetic Kidney Disease | D: 100 mg, Q: 1000 mg (single dose) | Eliminated senescent cells from adipose tissue. | [10] | |
| Mild Cognitive Impairment (MCI) | D: 100 mg, Q: 1250 mg (2 days every 2 weeks for 12 weeks) | Safe and feasible; Dasatinib, but not Quercetin, was detected in cerebrospinal fluid. No significant cognitive changes in a small pilot. | [18][22] | |
| Fisetin | Various age-related conditions | ~20 mg/kg/day (2 consecutive days, repeated monthly) | Several clinical trials are underway based on the "Mayo Protocol"; published data on senolytic efficacy in humans is still emerging. | [23][24] |
Experimental Protocols
Standardized methodologies are crucial for assessing and comparing the activity of senolytic compounds. Below are outlines for key in vitro and in vivo experiments.
General Experimental Workflow for In Vitro Senolytic Testing
The following diagram outlines a typical workflow for screening and validating senolytic compounds in a cell culture setting.
Caption: A standard workflow for in vitro evaluation of senolytic compounds.
Protocol 1: Induction of Stress-Induced Premature Senescence (SIPS)
This protocol is used to create a population of senescent cells for in vitro testing.[25]
-
Cell Seeding: Plate human cells (e.g., dermal fibroblasts, HUVECs) at an appropriate density in culture dishes.[26]
-
Induction: The following day, treat the cells with a senescence-inducing agent. A common method is exposure to Doxorubicin (e.g., 250 nM) for 24 hours.[25]
-
Recovery: Remove the Doxorubicin-containing medium, wash the cells with PBS, and replace it with fresh culture medium.
-
Incubation: Culture the cells for 7-10 days, allowing the senescent phenotype to fully develop. Proliferating or quiescent (contact-inhibited) cells should be cultured in parallel as controls.[25]
-
Validation: Confirm senescence using markers such as Senescence-Associated β-galactosidase (SA-β-Gal) staining and expression of p16 or p21.[26]
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is a widely used cytochemical assay to identify senescent cells.
-
Fixation: Wash cell monolayers with PBS and fix with a 2% formaldehyde/0.2% glutaraldehyde (B144438) solution for 5-10 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Staining: Add the SA-β-Gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Incubation: Incubate the cells at 37°C without CO2 for 12-24 hours. Protect from light.
-
Imaging: Observe the cells under a microscope. Senescent cells will stain blue due to the lysosomal β-galactosidase activity at pH 6.0. Quantify the percentage of blue-stained cells.
Protocol 3: In Vivo Senolytic Administration (Mouse Model)
This protocol describes a typical approach for testing senolytics in aged animals.
-
Animal Model: Use aged wild-type mice (e.g., 24-27 months old) or a progeroid mouse model.[9][20]
-
Compound Formulation: Prepare the senolytic agent for administration. For example, Fisetin can be formulated at 50 mg/kg for oral gavage.[20] ABT-263 can be administered orally at 50-100 mg/kg.[12] D+Q is typically given as Dasatinib (5 mg/kg) and Quercetin (50 mg/kg).[19]
-
Dosing Regimen: Administer the compound intermittently. This "hit-and-run" approach is thought to be effective for clearing senescent cells while minimizing side effects.[9] A common regimen is daily treatment for 5-7 consecutive days, followed by a period of no treatment.[8][20]
-
Endpoint Analysis: After the treatment course, harvest tissues (e.g., liver, kidney, adipose, muscle) for analysis.[9][11]
-
Efficacy Assessment: Measure senescence markers in the tissues via qPCR (for Cdkn2a [p16], Cdkn1a [p21]), immunohistochemistry for p21, or analysis of SASP gene expression.[13] Assess functional outcomes relevant to the model, such as physical strength, frailty index, or organ function.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. qualialife.com [qualialife.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of advanced atherosclerotic mice with the senolytic agent ABT-263 is associated with reduced indices of plaque stability and increased mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing | Aging [aging-us.com]
- 14. Topical ABT-263 treatment reduces aged skin senescence and improves subsequent wound healing | bioRxiv [biorxiv.org]
- 15. JCI Insight - Treatment of advanced atherosclerotic mice with ABT-263 reduced indices of plaque stability and increased mortality [insight.jci.org]
- 16. news-medical.net [news-medical.net]
- 17. Senolytic Cocktail Dasatinib+Quercetin (D+Q) Does Not Enhance the Efficacy of Senescence-Inducing Chemotherapy in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dasatinib + Quercetin | ALZFORUM [alzforum.org]
- 19. Long-term dasatinib plus quercetin effects on aging outcomes and inflammation in nonhuman primates: implications for senolytic clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fisetin Fights Frailty: New Study Shows Supplment Preserves Strength [nad.com]
- 21. Senolytics dasatinib and quercetin in idiopathic pulmonary fibrosis: results of a phase I, single-blind, single-center, randomized, placebo-controlled pilot trial on feasibility and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Results from a Small Trial of Dasatinib and Quercetin in Patients with Mild Cognitive Impairment – Fight Aging! [fightaging.org]
- 23. Fisetin: A Powerful Senolytic that Slows Aging - Unlocking Insights - Explore Our Articles [insidetracker.com]
- 24. Results from a Trial of the Senolytic Fisetin in a Single Individual with Autoimmunity – Fight Aging! [fightaging.org]
- 25. senolytic / senomorphic drug testing - Evercyte - Forever is just enough [evercyte.com]
- 26. pharmaceutical-networking.com [pharmaceutical-networking.com]
A Comparative Guide to the Synergistic Effects of Abt-263 (Navitoclax) and PARP Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining the Bcl-2 family inhibitor, Abt-263 (Navitoclax), with various PARP inhibitors. The following sections detail the quantitative data from preclinical studies, the experimental protocols used to generate this data, and the underlying molecular mechanisms of this potent drug combination.
Quantitative Data Summary
The combination of Abt-263 with PARP inhibitors has demonstrated significant synergy across a range of cancer cell lines, particularly in ovarian and breast cancer. This synergy is often most pronounced in cells with deficiencies in DNA repair pathways or after prolonged exposure to PARP inhibitors, which can induce a state of cellular senescence. The data below summarizes key findings from various studies.
| Cell Line | Cancer Type | PARP Inhibitor | Key Findings | Synergy Metric (if available) | Reference |
| OV1369(R2) | High-Grade Serous Ovarian Cancer | Olaparib | Synergistic killing observed, particularly when Abt-263 is administered after 3-6 days of Olaparib treatment, targeting the senescent-like state. | Positive Bliss scores | [1] |
| OV1946 | High-Grade Serous Ovarian Cancer | Olaparib, Niraparib, Talazoparib | Co-treatment with Abt-263 resulted in synergistic killing. Olaparib-treated cells showed higher Bcl-XL levels, indicating a targetable resistance mechanism. | Positive Bliss scores | [1] |
| OCI-C5x | Ovarian Clear Cell Carcinoma (BRCA1-mutant) | Rucaparib (B1680265) | Strong synergistic drug combination effect observed. The synergy was more prominent in cells with alterations in DNA repair genes. | Not specified | [2][3] |
| OCI-C4p | Ovarian Clear Cell Carcinoma | Rucaparib | Confirmed synergy between rucaparib and navitoclax, leading to enhanced PARP cleavage and apoptosis. | Not specified | [2][3] |
| OVCAR8 | Ovarian Cancer | Rucaparib | Dose-response plots demonstrated a synergistic drug combination effect with navitoclax. | Not specified | [2][3] |
| KURAMOCHI | Ovarian Cancer | Rucaparib | Synergistic effects were observed in these cells when combining rucaparib and navitoclax. | Not specified | [2][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Olaparib | Combination therapy of Olaparib with Abt-263 had synergistic killing effects, suggesting the targeting of a PARP inhibitor-induced senescent-like state. | Not specified | [1] |
| 4T1 | Triple-Negative Breast Cancer | Talazoparib (with radiation) | Subsequent treatment with navitoclax after radiation and talazoparib-induced senescence resulted in significant apoptotic cell death. | Not specified | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies assessing the synergy between Abt-263 and PARP inhibitors.
Cell Viability and Proliferation Assay (MTS Assay)
-
Objective: To quantify the effect of single-agent and combination drug treatments on cell proliferation.
-
Protocol:
-
Seed cancer cells (e.g., 2,500-5,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.
-
Treat the cells with varying concentrations of the PARP inhibitor, Abt-263, or the combination of both. Include a vehicle-treated control group (e.g., 0.1% DMSO).
-
Incubate the cells for a specified period (e.g., 3-6 days).
-
Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Synergy is often calculated using the Bliss independence model, where positive scores indicate a synergistic effect.[1]
-
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
-
Objective: To quantify the induction of apoptosis following drug treatment.
-
Protocol:
-
Seed cells in 6-well plates (e.g., 1 x 10^5 cells/well) and allow them to attach for 24 hours.
-
Treat cells with the PARP inhibitor, Abt-263, or the combination for the desired duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The populations are distinguished as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[4]
-
Western Blot Analysis for Apoptosis Markers
-
Objective: To detect changes in protein expression related to apoptosis, such as PARP cleavage.
-
Protocol:
-
Treat cells with the specified drug concentrations for the indicated time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved PARP fragment indicates apoptosis.[2][5]
-
Visualizing the Mechanisms of Action
The synergistic interaction between PARP inhibitors and Abt-263 is often context-dependent, with two primary proposed mechanisms. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: Experimental workflow for assessing synergy.
Caption: Mechanism 1: Targeting PARPi-induced senescence.
Caption: Mechanism 2: Enhanced apoptosis in DNA repair-deficient cells.
Conclusion
The combination of Abt-263 and PARP inhibitors represents a promising therapeutic strategy. The synergy appears to be driven by at least two distinct but interconnected mechanisms: the elimination of senescent cells induced by PARP inhibition and the enhanced induction of apoptosis in cancer cells with underlying DNA repair deficiencies.[1][2][3] The presented data and protocols offer a foundational guide for researchers aiming to further investigate and harness this potent anti-cancer synergy. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into effective patient therapies.[1]
References
- 1. Exploiting interconnected synthetic lethal interactions between PARP inhibition and cancer cell reversible senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET, SRC, and BCL2 family inhibitors are synergistic drug combinations with PARP inhibitors in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Combination of Radiation with PARP Inhibition Enhances Senescence and Sensitivity to the Senolytic, Navitoclax, in Triple Negative Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Navitoclax and Docetaxel (B913), both as single agents and in combination. The information is supported by experimental data from preclinical and clinical studies.
This guide summarizes the mechanisms of action, efficacy, and safety profiles of the B-cell lymphoma-2 (Bcl-2) family inhibitor, Navitoclax, and the taxane (B156437) chemotherapeutic agent, Docetaxel. A key focus is the synergistic anti-tumor activity observed when these two agents are combined.
At a Glance: Performance Comparison
| Feature | Navitoclax | Docetaxel | Navitoclax + Docetaxel Combination |
| Primary Mechanism | Inhibition of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] | Stabilization of microtubules, leading to mitotic arrest.[2][3] | Synergistic induction of apoptosis. |
| Single-Agent Efficacy | Modest activity in solid tumors; more effective in hematologic malignancies.[1][4] | Broad-spectrum activity against various solid tumors. | Superior efficacy compared to either single agent.[5] |
| Key Synergistic Interaction | Overcomes resistance mediated by Bcl-2, Bcl-xL, and Bcl-w. | Can neutralize Mcl-1, a key resistance factor for Navitoclax.[4] | Dual targeting of apoptosis pathways. |
| Primary Toxicities | Thrombocytopenia (due to Bcl-xL inhibition).[1][6] | Myelosuppression (neutropenia), fatigue, nausea.[6][7] | Myelosuppression (thrombocytopenia and neutropenia).[6][7] |
Quantitative Data Summary
The following tables present a summary of the quantitative data from preclinical xenograft studies and a Phase I clinical trial, highlighting the enhanced efficacy of the Navitoclax and Docetaxel combination.
Preclinical Efficacy in Xenograft Models
SKOV3 Ovarian Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Growth Delay (TGD) | Overall Response Rate (ORR) |
| Navitoclax | 100 mg/kg, p.o., daily for 21 days | - | - | - |
| Docetaxel (bolus) | 30 mg/kg, i.v., single dose | 48% | - | - |
| Docetaxel (fractionated) | 10 mg/kg, i.v., once weekly for 3 weeks | 82% | 114% | - |
| Navitoclax + Docetaxel (bolus) | Navitoclax daily + Docetaxel single dose | 86% | 54% | 89% |
| Navitoclax + Docetaxel (fractionated) | Navitoclax daily + Docetaxel weekly | > additive | > 175% | 100% |
Data sourced from a study on the combination of Navitoclax and Docetaxel in a SKOV3 xenograft model.[8]
SW1573 Non-Small Cell Lung Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Outcome |
| Navitoclax | 100 mg/kg, p.o., daily for 21 days | Minimal effect on tumor growth. |
| Docetaxel | 7.5 mg/kg, i.v., once weekly for 3 weeks | Significant tumor growth inhibition. |
| Navitoclax + Docetaxel (daily Navitoclax) | Navitoclax daily + Docetaxel weekly | Sustained tumor regression. |
| Navitoclax + Docetaxel (intermittent Navitoclax) | Navitoclax on days 1-3 weekly + Docetaxel weekly | Equivalent antitumor response to daily Navitoclax combination. |
Based on findings from an in vivo study using the SW1573 xenograft model.[2]
Clinical Trial Data (NCT00888108) - Advanced Solid Tumors
A Phase I clinical trial investigated the safety and efficacy of Navitoclax in combination with Docetaxel in patients with advanced solid tumors.[6][7]
Maximum Tolerated Dose (MTD) and Optimal Schedule:
Adverse Events (Most Common):
| Adverse Event | Percentage of Patients |
| Thrombocytopenia | 63% |
| Fatigue | 61% |
| Nausea | 59% |
| Neutropenia | 51% |
Myelosuppression was the primary dose-limiting toxicity.[6][7]
Preliminary Efficacy:
Experimental Protocols
Preclinical Xenograft Study: SKOV3 Ovarian Cancer Model
-
Animal Model: Female athymic nude mice.
-
Cell Line and Tumor Implantation: SKOV3 human ovarian carcinoma cells were implanted subcutaneously into the flank of each mouse. Tumors were allowed to grow to a mean volume of approximately 200 mm³.
-
Treatment Groups:
-
Vehicle control.
-
Navitoclax (100 mg/kg, p.o., daily).
-
Docetaxel (bolus: 30 mg/kg, i.v., single dose; or fractionated: 10 mg/kg, i.v., once weekly for 3 weeks).
-
Combination of Navitoclax and Docetaxel with respective dosing schedules.
-
-
Endpoint Assessment: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI), tumor growth delay (TGD), and overall response rate (ORR) were calculated to assess efficacy. Body weight was monitored as a measure of toxicity.
-
Data Analysis: Statistical analyses were performed to compare tumor growth between the different treatment groups.
Clinical Trial Protocol Summary: NCT00888108
-
Study Design: A Phase I, multicenter, open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors for whom Docetaxel was considered an appropriate therapy.[9]
-
Treatment Schedules Investigated:
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose, and to assess the safety and tolerability of the combination.
-
Secondary Objectives: To characterize the pharmacokinetic profile of the combination and to evaluate preliminary antitumor activity.
-
Assessments: Safety was monitored through the recording of adverse events. Efficacy was assessed using Response Evaluation Criteria in Solid Tumors (RECIST).
Signaling Pathways and Mechanisms of Action
The synergistic effect of Navitoclax and Docetaxel stems from their complementary mechanisms of action targeting the intrinsic apoptosis pathway.
References
- 1. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I study of the safety, pharmacokinetics and efficacy of navitoclax plus docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCL1 inhibition enhances the efficacy of docetaxel against airway-derived squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Senolytic Power of ABT-263: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the senolytic activity of ABT-263 (Navitoclax) in human fibroblasts, supported by experimental data and detailed protocols. We delve into the molecular mechanisms, compare its efficacy with other senolytics, and offer clear visualizations of the key pathways and experimental workflows.
ABT-263: A Potent Eliminator of Senescent Human Fibroblasts
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and a variety of age-related diseases. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells. ABT-263, a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, has emerged as a promising senolytic agent.[1][2] Studies have demonstrated its efficacy in clearing senescent cells in various human fibroblast cell lines, including WI-38 and IMR-90, which are extensively used models for studying cellular senescence.[2][3]
ABT-263 exerts its senolytic activity by inhibiting BCL-2, BCL-xL, and BCL-w, proteins that are often upregulated in senescent cells to evade apoptosis.[1][2] This inhibition unleashes the pro-apoptotic BAX and BAK proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptotic cell death.[3] The sensitivity of senescent cells to ABT-263 is linked to their "primed" state for apoptosis, characterized by an accumulation of pro-apoptotic proteins.[4]
Comparative Efficacy of Senolytics in Human Fibroblasts
To provide a clear comparison, the following table summarizes the senolytic activity of ABT-263 and other commonly studied senolytic agents in human fibroblast models.
| Senolytic Agent | Target | Effective Concentration (in vitro) | Human Fibroblast Cell Line(s) | Key Findings | Reference(s) |
| ABT-263 (Navitoclax) | BCL-2, BCL-xL, BCL-w | 1-5 µM | WI-38, IMR-90, human dermal fibroblasts | Potently and selectively induces apoptosis in senescent fibroblasts.[3][5] Reduces senescence markers and SASP factors.[6] | [3][5][6] |
| Dasatinib + Quercetin (D+Q) | Multiple tyrosine kinases (Dasatinib), PI3K/Serpins (Quercetin) | D: 100-500 nM, Q: 10-50 µM | IMR-90, primary human preadipocytes | Synergistic effect in eliminating senescent cells.[7] Efficacy can be cell-type specific. | [7][8] |
| Fisetin | Flavonoid with multiple targets | 10-25 µM | Not consistently effective in IMR-90 fibroblasts | Shows senolytic activity in other cell types like HUVECs, but its effect on fibroblasts is less pronounced.[7] | [7] |
| A1331852 & A1155463 | Selective BCL-xL inhibitors | 1-5 µM | IMR-90 | Effective in inducing apoptosis in senescent IMR-90 cells.[7] May have a better safety profile than ABT-263 due to BCL-2 sparing.[2] | [2][7] |
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of ABT-263-induced apoptosis and a typical experimental workflow for validating senolytic activity.
References
- 1. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 2. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of antiapoptotic BCL-2 proteins with ABT-263 induces fibroblast apoptosis, reversing persistent pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navitoclax (ABT-263) Rejuvenates Human Skin by Eliminating Senescent Dermal Fibroblasts in a Mouse/Human Chimeric Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463 | Aging [aging-us.com]
- 8. Senolytic Drugs: Reducing Senescent Cell Viability to Extend Health Span - PMC [pmc.ncbi.nlm.nih.gov]
Abt-263 (Navitoclax): A Comparative Guide to its Cross-Reactivity with Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Abt-263 (Navitoclax), a potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. By examining its binding affinities and the downstream cellular consequences, this document aims to offer an objective comparison of Abt-263's activity against various Bcl-2 family members, supported by experimental data and detailed methodologies.
Introduction
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. This family includes both anti-apoptotic members (such as Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1) and pro-apoptotic members. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. Abt-263 is a BH3 mimetic drug designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting the function of anti-apoptotic Bcl-2 family members and promoting cancer cell death.
Data Presentation: Binding Affinity of Abt-263
The efficacy and potential side effects of Abt-263 are directly related to its binding affinity for different anti-apoptotic Bcl-2 family proteins. The following table summarizes the inhibitory constants (Ki) of Abt-263 against key members of this family.
| Bcl-2 Family Protein | Ki (nM) | Potency |
| Bcl-2 | <1 | High |
| Bcl-xL | <1 | High |
| Bcl-w | <1 | High |
| Mcl-1 | >1000 | Low |
| A1 | >1000 | Low |
Data compiled from publicly available research.[1]
As the data indicates, Abt-263 is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, with sub-nanomolar binding affinities.[1] In contrast, it exhibits significantly weaker activity against Mcl-1 and A1. This selective inhibition profile is a critical determinant of its therapeutic window and potential mechanisms of resistance.
Signaling Pathway and Mechanism of Action
Abt-263 induces apoptosis by disrupting the protein-protein interactions that suppress cell death. By binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, Abt-263 displaces pro-apoptotic "BH3-only" proteins like Bim. This liberation of pro-apoptotic proteins leads to the activation of effector proteins Bax and Bak, which then oligomerize at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Mechanism of Abt-263 induced apoptosis.
Experimental Protocols
The determination of binding affinities for compounds like Abt-263 relies on robust and quantitative biochemical and biophysical assays. Below are overviews of the key experimental methodologies employed.
Fluorescence Polarization Assay (FPA)
This competitive binding assay is a common high-throughput screening method to identify and characterize inhibitors of protein-protein interactions.
Principle: A small, fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bim) is used as a probe. When this probe binds to a larger anti-apoptotic Bcl-2 family protein, its rotation slows, resulting in a high fluorescence polarization signal. In the presence of a competitive inhibitor like Abt-263, the probe is displaced, tumbles more freely, and the polarization signal decreases.
General Protocol:
-
Reagents: Purified recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Bcl-xL), a fluorescently labeled BH3 peptide probe, and Abt-263 at various concentrations.
-
Incubation: The Bcl-2 family protein and the fluorescent probe are incubated in a suitable buffer system in microplates.
-
Competition: Serial dilutions of Abt-263 are added to the wells.
-
Measurement: After reaching equilibrium, the fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The IC50 value (the concentration of Abt-263 that displaces 50% of the fluorescent probe) is determined by plotting the change in polarization against the logarithm of the inhibitor concentration. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: General workflow for a Fluorescence Polarization Assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (Abt-263) is titrated into a solution of the macromolecule (a Bcl-2 family protein) in a sample cell. The heat released or absorbed upon binding is measured by the instrument.
General Protocol:
-
Sample Preparation: Purified Bcl-2 family protein is placed in the sample cell of the calorimeter, and a concentrated solution of Abt-263 is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of Abt-263 are made into the protein solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), binding affinity (Ka, from which Ki is derived), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Conclusion
Abt-263 (Navitoclax) is a high-affinity inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Its low affinity for Mcl-1 and A1 defines its spectrum of activity and is a key consideration in its clinical application, as high levels of Mcl-1 can confer resistance. The experimental techniques outlined in this guide, particularly Fluorescence Polarization Assays and Isothermal Titration Calorimetry, are fundamental to characterizing the binding profiles of Bcl-2 family inhibitors and are crucial for the development of next-generation targeted cancer therapies. This comparative guide provides researchers and drug development professionals with a foundational understanding of Abt-263's cross-reactivity, aiding in the design of future studies and the interpretation of experimental results.
References
ABT-263 Accelerates Wound Healing by Upregulating Key Gene Pathways
New research demonstrates that the senolytic compound ABT-263 (Navitoclax) significantly promotes wound healing in aged skin by upregulating genes associated with critical repair processes. A comparative analysis with another senolytic combination, Dasatinib and Quercetin, highlights the potential of targeting senescent cells to improve tissue regeneration.
A recent study has provided compelling evidence for the efficacy of ABT-263 in enhancing the wound healing process in aged tissue. The research, centered on the topical application of ABT-263 to the skin of aged mice, revealed a notable acceleration in wound closure. This effect is attributed to the drug's ability to selectively eliminate senescent cells, which are known to accumulate in aging tissues and impair their regenerative capacity. Bulk RNA sequencing of the treated skin showed a significant upregulation of genes involved in hemostasis, inflammation, cell proliferation, angiogenesis, collagen synthesis, and extracellular matrix organization.[1]
Comparative Analysis of Pro-Healing Gene Expression
To contextualize the performance of ABT-263, this guide compares its effects with those of another well-documented senolytic therapy, a combination of Dasatinib and Quercetin (D+Q). While direct comparative studies with identical experimental setups are limited, data from independent research provides insights into their respective impacts on wound healing-related gene expression.
| Treatment | Key Upregulated Gene Pathways/Genes | Model System | Key Findings |
| ABT-263 (Navitoclax) | Hemostasis, Inflammation, Cell Proliferation, Angiogenesis, Collagen Synthesis, Extracellular Matrix Organization | Aged Mice Skin | Accelerated wound closure, reduced senescent cell markers (p16 and p21).[1] |
| Dasatinib + Quercetin (D+Q) | Chondrogenic (Acan, Col2a1) and Tenogenic (Col1a1, Tnmd, Scx) genes; Downregulation of SASP factors (IL-6, IL-1β, MMP-3) | Rat Tendon-to-Bone Healing Model | Improved cartilage and collagen development.[2] |
| Dasatinib + Quercetin (D+Q) | Downregulation of inflammatory genes (IL-8, MMP-1, MMP-3) | Human Gingival Keratinocytes | Mitigated inflammatory mediators related to the senescence secretome.[3] |
Note: The data presented for D+Q is from studies on tendon-to-bone healing and gingival keratinocytes, which may not be directly comparable to the cutaneous wound healing model used for ABT-263. However, it demonstrates the common mechanism of senolytic agents in reducing inflammatory markers and promoting a pro-regenerative environment.
Experimental Protocols
Topical ABT-263 Treatment and Wound Healing Model
The study on ABT-263 utilized 24-month-old mice. A 5μM solution of ABT-263 or a DMSO control was applied topically to the dorsal skin for five consecutive days. Following this pre-treatment, full-thickness excisional wounds were created. Wound healing was monitored and quantified over time. For gene expression analysis, skin tissue samples were collected for bulk RNA sequencing.[1]
RNA Sequencing and Analysis
Total RNA was extracted from the skin samples and subjected to library preparation and sequencing. The resulting data was analyzed to identify differentially expressed genes between the ABT-263 and control groups. Gene Set Enrichment Analysis (GSEA) was performed to identify the biological pathways that were significantly altered by the ABT-263 treatment.[1]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of ABT-263 in promoting wound healing and the general experimental workflow.
Caption: ABT-263's mechanism in promoting wound healing.
Caption: Experimental workflow for assessing wound healing.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
Navitoclax, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has shown significant promise in oncology. Its mechanism of action, which involves restoring the intrinsic apoptotic pathway in cancer cells, has been a key area of investigation. This guide provides an objective comparison of topical and systemic administration routes for Navitoclax, supported by experimental data, to inform preclinical and clinical research strategies.
Performance Comparison: Topical vs. Systemic Navitoclax
The choice between topical and systemic administration of Navitoclax is fundamentally guided by the therapeutic indication, balancing the need for localized efficacy against potential systemic toxicities. While systemic administration has been more extensively studied in clinical trials for various malignancies, topical delivery presents a promising alternative for localized conditions such as skin cancers, with the potential for an improved safety profile.
Efficacy and Safety
Systemic administration of Navitoclax has demonstrated anti-tumor activity in hematologic malignancies and some solid tumors. However, its clinical utility is often limited by on-target, dose-dependent thrombocytopenia due to the inhibition of Bcl-xL, which is crucial for platelet survival.[1]
Topical administration aims to circumvent this limitation by delivering Navitoclax directly to the target tissue, thereby minimizing systemic exposure and associated adverse effects. A preclinical study on melanoma demonstrated that a topical formulation of Navitoclax could effectively inhibit tumor growth in a mouse model without causing significant systemic toxicity.[2] The same study noted that topical delivery resulted in higher cancer-cell killing efficacy compared to orally administered Navitoclax, though detailed comparative data from a head-to-head experiment were not provided.[2]
Pharmacokinetics and Bioavailability
Systemic Navitoclax, administered orally, exhibits moderate bioavailability.[3] Pharmacokinetic studies in dogs have shown an oral bioavailability of approximately 56.5% in the fed state.[4] In contrast, a key advantage of topical administration is the potential for high local drug concentration with minimal systemic absorption. In a study using a topical formulation for melanoma, there was no significant systemic absorption of Navitoclax detected.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of topical and systemic Navitoclax administration. It is important to note that the data for each administration route are derived from separate studies and are not from direct head-to-head comparisons.
Table 1: Preclinical Efficacy of Topical vs. Systemic Navitoclax in a Melanoma Mouse Model
| Parameter | Topical Administration (Navitoclax with Choline Octanoate) | Systemic (Oral) Administration |
| Tumor Growth Inhibition | Significant inhibition of tumor growth observed.[2] | Standard-of-care, efficacy demonstrated.[2] |
| Systemic Toxicity | No significant change in body weight, indicating a lack of systemic toxicity.[2] | Not reported in this direct comparison, but systemic toxicities are a known concern. |
| Reference | [2] | [2] |
Table 2: Pharmacokinetic Parameters of Systemic (Oral) Navitoclax
| Parameter | Value | Species/Study Population | Reference |
| Oral Bioavailability (F) | 56.5% (fed state) | Dogs | [4] |
| Time to Peak Concentration (Tmax) | ~7-9 hours | Humans | [1] |
| Half-life (t1/2) | ~15-22.2 hours | Humans, Dogs | [1][4] |
| Cmax (at 250mg dose) | 7.5 ± 1.1 µg/mL | Humans | [1] |
| AUC24 (at 250mg dose) | 88.9 ± 24.3 µg*h/mL | Humans | [1] |
Table 3: Common Adverse Events Associated with Systemic Navitoclax Administration (Phase I/II Clinical Trials)
| Adverse Event | Grade 3/4 Incidence | Notes | Reference |
| Thrombocytopenia | High (Dose-limiting) | On-target effect due to Bcl-xL inhibition.[1] | [1][5] |
| Diarrhea | Mild to Moderate | Commonly reported gastrointestinal side effect. | [5] |
| Nausea | Mild to Moderate | Commonly reported gastrointestinal side effect. | [5] |
| Fatigue | Mild to Moderate | Common constitutional symptom. | [5] |
| Neutropenia | Variable | Hematologic toxicity observed in some patients. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Navitoclax Mechanism of Action: Induction of Apoptosis
References
- 1. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic liquid-mediated delivery of a BCL-2 inhibitor for topical treatment of skin melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lymphatic transport on the systemic bioavailability of the Bcl-2 protein family inhibitors navitoclax (ABT-263) and ABT-199 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
ABT-263 (Navitoclax): A Comparative Guide for the Validation in Radiation-Induced Senescence Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BCL-2/BCL-xL inhibitor, ABT-263 (Navitoclax), in the context of radiation-induced senescence. It is designed to offer a comprehensive overview of its performance, supported by experimental data, to aid in the evaluation and application of this senolytic agent in research and drug development.
Performance of ABT-263 in Preclinical Radiation-Induced Senescence Models
ABT-263 has demonstrated significant efficacy in selectively eliminating senescent cells induced by ionizing radiation across a variety of preclinical models. This senolytic activity has been shown to mitigate radiation-induced pathologies, including pulmonary fibrosis and gastrointestinal damage, and to enhance the efficacy of cancer radiotherapy.
Summary of In Vitro and In Vivo Efficacy
| Model System | Radiation Dose | ABT-263 Concentration/Dose | Key Findings | Reference |
| In Vitro | ||||
| Mouse Alveolar Epithelial Type II Cells (AECIIs) | 17 Gy | 3 µmol/L | Reduced the percentage of SA-β-gal+ senescent cells to levels comparable to non-irradiated cells. | [1] |
| Human Lung Carcinoma Cells (A549) | 10 Gy | 2 µM | Significantly reduced viable senescent cell numbers after a 48-hour exposure. | [2][3] |
| Human Triple-Negative Breast Cancer Cells (MDA-MB-231) | 8 Gy | 2 µM | Markedly reduced the number of SA-β-gal-positive cells. | [2][3] |
| Human Lung Cancer Cells (A549) and Oral Squamous Carcinoma Cells (Ca9-22) | 6 Gy | 5-10 µM | Decreased the survival of irradiated cancer cells and increased the proportion of Annexin V+ (apoptotic) cells. | [4][5] |
| Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines | 12, 24, 36 Gy | Not specified | Senescent DIPG cells showed increased sensitivity to ABT-263. | [6] |
| In Vivo | ||||
| C57BL/6 Mice (Thoracic Irradiation) | 17 Gy | 50 mg/kg/day for 5 days (2 cycles) | Reversed persistent pulmonary fibrosis by reducing senescent cells in the lungs. | [1] |
| Apc1638N/+ Mice (γ and 28Si-ion Irradiation) | 2 Gy (γ), 0.1 Gy (28Si) | 50 mg/kg/day (5 days/week) | Mitigated gastrointestinal cancer development by eliminating senescent cells and reducing inflammation. | [7][8][9] |
| p16-3MR Transgenic Mice (Whole Brain Irradiation) | 40 Gy (fractionated) | 50 mg/kg/day for 5 days (2 cycles) | Eliminated senescent endothelial cells, reducing blood-brain barrier permeability. | [10] |
| Xenograft Mouse Models (Lung and Breast Cancer) | Not specified | 50 mg/kg (every other day) | Reduced tumor burden when administered after chemotherapy-induced senescence. | [3] |
Signaling Pathways and Experimental Workflow
Mechanism of Action of ABT-263 in Radiation-Induced Senescence
Ionizing radiation induces DNA damage, leading to the activation of cell cycle arrest pathways, prominently involving p53 and p21. This sustained growth arrest results in the establishment of a senescent phenotype, characterized by morphological changes, secretion of a Senescence-Associated Secretory Phenotype (SASP), and upregulation of anti-apoptotic proteins, particularly BCL-xL. ABT-263, a BH3 mimetic, selectively induces apoptosis in these senescent cells by inhibiting BCL-xL, thereby releasing pro-apoptotic proteins like BAX and BAK.
Caption: ABT-263 induces apoptosis in senescent cells by inhibiting BCL-xL.
Typical Experimental Workflow for Validation
The validation of ABT-263 in a radiation-induced senescence model typically follows a structured workflow, from induction of senescence to the assessment of senolytic efficacy.
Caption: A typical workflow for validating ABT-263's senolytic activity.
Experimental Protocols
Induction of Senescence in Cell Lines
-
Cell Culture : Human lung carcinoma (A549) and triple-negative breast cancer (MDA-MB-231) cells are commonly used.[2][3] Cells are cultured in appropriate media and conditions.
-
Irradiation : To induce senescence, cells are exposed to a single dose of ionizing radiation, typically ranging from 8 Gy to 10 Gy.[2][3] The establishment of the senescent phenotype is then confirmed over the following days. For some models like DIPG, higher doses (12-36 Gy) have been used.[6]
In Vitro ABT-263 Treatment and Analysis
-
Treatment : Following the confirmation of senescence (e.g., 3-4 days post-irradiation), cells are treated with ABT-263. A common concentration used is 2 µM for a 48-hour duration.[2][3]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining : A hallmark of senescent cells, this assay is used to visualize and quantify the percentage of senescent cells before and after ABT-263 treatment.[1][2][3]
-
Viability and Apoptosis Assays :
-
Crystal Violet Assay : To assess the overall reduction in viable cells following treatment.[2][3]
-
Annexin V/Propidium Iodide (PI) Staining : To quantify the induction of apoptosis in senescent cells by flow cytometry.[4][5]
-
Western Blotting : To detect cleaved PARP and cleaved caspase-3, which are markers of apoptosis.[2]
-
-
Gene Expression Analysis : Quantitative PCR can be used to measure the expression of senescence and SASP-related genes such as Cdkn2a (p16), Il1a, and Il1b.[1]
In Vivo Studies
-
Animal Models : C57BL/6 mice are frequently used for studies on radiation-induced pulmonary fibrosis and whole-brain irradiation effects.[1][10] Apc1638N/+ mice are used as a model for radiation-induced gastrointestinal cancer.[7][8][9]
-
Irradiation :
-
Thoracic : A single high dose (e.g., 17 Gy) is delivered to the thorax to induce pulmonary fibrosis.[1]
-
Whole Brain : Fractionated doses (e.g., 5 Gy twice weekly for 4 weeks) are used to model clinical radiotherapy scenarios.[10]
-
Whole Body/Abdominal : γ-rays (e.g., 2 Gy) or heavy ions (e.g., 0.1 Gy 28Si) are used to assess gastrointestinal effects.[8][9]
-
-
ABT-263 Administration : ABT-263 is typically administered via oral gavage. A common dosing regimen is 50 mg/kg per day, often in cycles (e.g., 5 consecutive days followed by a rest period).[1][3][10]
-
Outcome Assessment :
-
Histology : Tissues are collected and stained (e.g., with Masson's trichrome for fibrosis) to assess pathological changes.
-
Immunohistochemistry/Immunofluorescence : To detect markers of senescence (e.g., p16) and other relevant proteins in tissue sections.[8][9]
-
Functional Assays : For example, assessing blood-brain barrier permeability using imaging techniques.[10]
-
Tumor Burden : In cancer models, tumor size and number are monitored.[7][8][9]
-
Comparison with Other Senolytics and Future Directions
While this guide focuses on ABT-263, it is important to note the broader landscape of senolytic agents. Other compounds, such as Dasatinib plus Quercetin (D+Q), and other BCL-2 family inhibitors like ABT-199 (Venetoclax), are also under investigation. However, direct head-to-head comparative studies of these agents against ABT-263 in radiation-induced senescence models are not extensively documented in the reviewed literature.
Future research should aim to:
-
Conduct direct comparative studies of ABT-263 with other senolytics in various radiation-induced senescence models.
-
Optimize dosing and treatment schedules to maximize efficacy and minimize potential side effects, such as thrombocytopenia, which is a known on-target effect of BCL-xL inhibition.
-
Explore combination therapies, for instance, with PARP inhibitors, which have shown promise in enhancing radiation-induced senescence and subsequent clearance by ABT-263.[11][12]
References
- 1. Inhibition of Bcl-2/xl With ABT-263 Selectively Kills Senescent Type II Pneumocytes and Reverses Persistent Pulmonary Fibrosis Induced by Ionizing Radiation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crick.ac.uk [crick.ac.uk]
- 7. news-medical.net [news-medical.net]
- 8. Senolytic agent ABT-263 mitigates low- and high-LET radiation-induced gastrointestinal cancer development in Apc1638N/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Senolytic agent ABT-263 mitigates low- and high-LET radiation-induced gastrointestinal cancer development in Apc1638N/+ mice | Aging [aging-us.com]
- 10. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of Abt 263 (Navitoclax)
Essential guidance for researchers on the safe disposal, handling, and experimental application of the Bcl-2 family inhibitor, Abt 263 (Navitoclax). This document provides critical safety information, detailed experimental protocols for Western blotting and apoptosis assays, and a visual representation of the compound's mechanism of action to ensure safe and effective laboratory use.
Immediate Safety and Disposal Information
Proper disposal and handling of this compound are crucial for laboratory safety and environmental protection. The following procedures are based on standard safety data sheets for chemical reagents.
Disposal Procedures
This compound should be disposed of as hazardous chemical waste.[1][2][3] Always adhere to local, state, and federal regulations for chemical waste disposal.
Solid Waste:
-
Collect waste this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Avoid generating dust during collection.[1]
Liquid Waste:
-
Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.[1]
Contaminated Materials:
-
Decontaminate reusable glassware by washing thoroughly with an appropriate solvent and then soap and water.
-
Dispose of contaminated personal protective equipment (PPE), such as gloves, as chemical waste.[1]
Handling and Storage
-
Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid inhalation of dust or aerosols.[1][2] Avoid contact with skin and eyes.[1]
-
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[1][2] Recommended long-term storage is at -20°C.[1]
Safety and Handling Data
The following table summarizes key safety and handling information for this compound.
| Parameter | Information | Source(s) |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Respiratory protection if dust is generated. | [1] |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1][2] |
| First Aid - Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1][2] |
| First Aid - Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | [1][2] |
| First Aid - Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][2] |
| Spill Cleanup | Wear appropriate PPE. For solid spills, carefully sweep up to avoid creating dust and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. | [1][2] |
Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided below.
Western Blotting for Protein Expression Analysis
This protocol describes the analysis of protein expression in cell lysates after treatment with this compound.
1. Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[4][5]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).[4][5]
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[4][5][6]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[4][6]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Apoptosis Assay using IncuCyte® Caspase-3/7 Reagent
This protocol outlines a real-time apoptosis assay following this compound treatment using the IncuCyte® system.
1. Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.[7]
-
Allow cells to adhere and recover overnight in a cell culture incubator.[8]
2. Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.[9]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium containing the IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent.[7][10]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the Caspase-3/7 reagent.[8] Include appropriate controls (e.g., vehicle-treated cells).[10]
3. Real-time Imaging and Analysis:
-
Place the 96-well plate inside the IncuCyte® Live-Cell Analysis System.
-
Set up the imaging parameters to acquire phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment (e.g., 24-72 hours).[7][10][11]
-
Use the IncuCyte® software to analyze the images. The software will quantify the number of green fluorescent (apoptotic) cells over time.[7][10]
-
Normalize the apoptotic cell count to the cell confluence to account for differences in cell number.[7]
This compound Signaling Pathway and Experimental Workflow
To provide a clearer understanding of this compound's mechanism and its application in the described experiments, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. ubpbio.com [ubpbio.com]
- 3. canbipharm.com [canbipharm.com]
- 4. bio-rad.com [bio-rad.com]
- 5. origene.com [origene.com]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uib.no [uib.no]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 403Error ¿äûÇϽŠÆäÀÌÁö¿¡ Á¢±Ù ±ÇÇÑÀÌ ¾ø½À´Ï´Ù. [error.blueweb.co.kr]
Essential Safety and Handling Guide for ABT-263 (Navitoclax)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the proper handling and disposal of ABT-263 (Navitoclax). Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. While some safety data sheets suggest that ABT-263 is not classified as hazardous under the Globally Harmonized System (GHS), others indicate it may be harmful by inhalation, ingestion, or skin absorption and can cause irritation to the eyes, skin, and respiratory system.[1][2] Therefore, a cautious approach is warranted.
Minimum Recommended PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant rubber gloves | To prevent skin contact.[2] |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes.[2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when handling the powder form to avoid inhalation.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[3] |
Note: One safety data sheet stated that breathing equipment is "not required"; however, due to the potential for irritation and harm upon inhalation, and the recommendation from other sources, using a respirator, especially when handling the powdered form, is a safer practice.[2]
Operational Plan: From Receipt to Disposal
Follow this step-by-step guidance for the safe handling of ABT-263 throughout its lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store ABT-263 in a tightly closed container in a dry and well-ventilated place.[4]
-
Solutions: Stock solutions, typically prepared in DMSO, should also be stored at -20°C.[5]
Step 2: Handling and Preparation of Solutions
-
Engineering Controls: All handling of ABT-263, especially the solid form, should be conducted in a laboratory fume hood to minimize inhalation exposure.[2] A safety shower and eye bath should be readily accessible.[2]
-
Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.[2][4] Do not ingest or inhale.[4]
-
Reconstitution: ABT-263 is typically supplied as a lyophilized powder.[6] To prepare a stock solution, reconstitute the powder in a suitable solvent such as DMSO.[6] For example, to create a 5 mM stock, 5 mg of powder can be reconstituted in 1.0 mL of DMSO.[6] The dissolution of ABT-263 may require gentle warming or sonication.[3]
Step 3: Use in Experiments
-
Trained Personnel: Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients.[2]
-
Follow Protocols: Adhere strictly to your institution's approved experimental protocols.
-
Prevent Exposure: Use the recommended PPE at all times during experimental procedures.
Step 4: Disposal
-
Waste Management: Dispose of unused ABT-263 and any contaminated materials (e.g., pipette tips, tubes, gloves) through a certified waste management plant.[1]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected skin with plenty of water. Get medical attention if symptoms occur.[1] |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of running water for several minutes. Have eyes examined by a medical professional.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Accidental Spill | Cordon off the spill area. Wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.[2] Prevent the product from entering drains.[4] Pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[4] |
Safe Handling Workflow
The following diagram illustrates the key decision points and procedures for the safe handling of ABT-263.
Caption: Workflow for the safe handling of ABT-263.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
